molecular formula C66H85N11O18 B15138986 Fam-ova (257-264)

Fam-ova (257-264)

货号: B15138986
分子量: 1320.4 g/mol
InChI 键: NSODSTWWRLNDLY-AFKDWYCNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fam-ova (257-264) is a fluorescently labeled, biologically active peptide that corresponds to the ovalbumin amino acid sequence 257-264 (SIINFEKL). This octameric peptide is an immunodominant epitope restricted by the Major Histocompatibility Complex Class I (MHC-I) molecule H-2Kb. In research, it is widely used as a model antigen to study CD8+ cytotoxic T lymphocyte (CTL) responses, antigen presentation, and T cell activation. The peptide is covalently conjugated to 5-Carboxyfluorescein (5-FAM), which provides fluorescence (Abs/Em = 494/521 nm) enabling detection and tracking. This property makes it an invaluable tool for techniques such as flow cytometry, confocal microscopy to visualize cytosolic antigen release, and monitoring the efficiency and kinetics of MHC-I antigen presentation. Fam-ova (257-264) is soluble in DMSO and is typically stored as a solid at -20°C, protected from light. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

属性

分子式

C66H85N11O18

分子量

1320.4 g/mol

IUPAC 名称

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C66H85N11O18/c1-7-34(5)54(77-64(92)55(35(6)8-2)76-62(90)49(32-78)75-57(85)37-17-20-41-40(28-37)65(93)95-66(41)42-21-18-38(79)29-50(42)94-51-30-39(80)19-22-43(51)66)63(91)74-48(31-52(68)81)61(89)73-47(27-36-14-10-9-11-15-36)60(88)71-45(23-24-53(82)83)59(87)70-44(16-12-13-25-67)58(86)72-46(56(69)84)26-33(3)4/h9-11,14-15,17-22,28-30,33-35,44-49,54-55,78-80H,7-8,12-13,16,23-27,31-32,67H2,1-6H3,(H2,68,81)(H2,69,84)(H,70,87)(H,71,88)(H,72,86)(H,73,89)(H,74,91)(H,75,85)(H,76,90)(H,77,92)(H,82,83)/t34-,35-,44-,45-,46-,47-,48-,49-,54-,55-/m0/s1

InChI 键

NSODSTWWRLNDLY-AFKDWYCNSA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

规范 SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

产品来源

United States

Foundational & Exploratory

Fam-ova (257-264): A Technical Guide to its Role in Immunology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fam-ova (257-264), a fluorescently labeled synthetic peptide, is a cornerstone tool in immunological research. It comprises the ovalbumin peptide sequence 257-264, famously known by its single-letter amino acid representation, SIINFEKL, covalently linked to the fluorophore 5-Carboxyfluorescein (5-FAM). This octapeptide is the immunodominant epitope of chicken ovalbumin, specifically recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][2] The inherent fluorescence of Fam-ova (257-264) makes it an invaluable reagent for a multitude of applications, including the tracking and quantification of antigen-specific T cell responses, analysis of antigen presentation kinetics, and the evaluation of novel vaccine and cancer immunotherapy strategies.[1]

This technical guide provides a comprehensive overview of Fam-ova (257-264), detailing its role in immunology, presenting key quantitative data, outlining experimental protocols, and visualizing associated biological pathways.

Core Concepts: The Immunobiology of Fam-ova (257-264)

The significance of Fam-ova (257-264) in immunology stems from its precise and potent interaction with the components of the adaptive immune system. As a model antigen, it allows for the meticulous dissection of the MHC class I antigen presentation pathway and the subsequent activation of CD8+ T cells.

MHC Class I Presentation: Endogenously synthesized proteins, such as viral or tumor antigens, are degraded by the proteasome into short peptides. These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), where they bind to newly synthesized MHC class I molecules. The stable peptide-MHC class I complex is then transported to the cell surface for presentation to CD8+ T cells. Exogenous antigens, like the Fam-ova (257-264) peptide, can also be loaded onto MHC class I molecules on the surface of antigen-presenting cells (APCs), a process known as cross-presentation. The crystal structure of the SIINFEKL peptide in complex with H-2Kb has been resolved, providing detailed insights into the molecular interactions governing this binding.[3][4]

T-Cell Recognition and Activation: Naive CD8+ T cells bearing a T-cell receptor (TCR) that specifically recognizes the SIINFEKL-H-2Kb complex will become activated upon encountering an APC presenting this complex. This recognition, coupled with co-stimulatory signals from the APC, triggers a signaling cascade within the T cell, leading to its proliferation and differentiation into effector cytotoxic T lymphocytes (CTLs). These CTLs are then capable of recognizing and killing any cell presenting the SIINFEKL-H-2Kb complex, such as a tumor cell engineered to express ovalbumin. The availability of OT-I transgenic mice, whose T cells predominantly express a TCR specific for OVA (257-264), has been instrumental in studying these processes.

Quantitative Data

The following tables summarize key quantitative data related to the interaction and immunological effects of Fam-ova (257-264).

Table 1: Binding Affinity of SIINFEKL to H-2Kb

ParameterValueReference
Association Rate Constant (kon)1.627 x 107 M-1h-1
Dissociation Rate Constant (koff)0.0495 h-1
Dissociation Constant (KD)~10 nM

Table 2: Representative Data from a Chromium Release Cytotoxicity Assay

This table illustrates the dose-dependent killing of target cells pulsed with SIINFEKL by OVA-specific CTLs.

Effector:Target (E:T) RatioSpecific Lysis of SIINFEKL-Pulsed Targets (%)Specific Lysis of Unpulsed Targets (%)Reference
40:1835
20:1654
10:1423

Table 3: Quantification of Antigen-Specific T Cell Responses

This table provides examples of quantitative outcomes from common immunological assays using SIINFEKL.

AssayReadoutExample ResultReference
ELISpotFrequency of IFN-γ secreting cellsVaries based on immunization; provides spot forming units (SFU) per million cells.
Intracellular Cytokine Staining (ICS)Percentage of IFN-γ+ CD8+ T cellsCan range from a small percentage to a significant portion of the CD8+ population depending on the stimulation.
In vivo Cytotoxicity AssayPercentage of specific lysis of target cellsCan achieve high levels of specific lysis in immunized mice.
Tetramer StainingPercentage of SIINFEKL-tetramer+ CD8+ T cellsCan be used to track the expansion and contraction of antigen-specific T cell populations over time.

Experimental Protocols

Detailed methodologies for key experiments utilizing Fam-ova (257-264) are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

Objective: To quantify the frequency of SIINFEKL-specific, IFN-γ-secreting CD8+ T cells.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or control mice.

  • Cell Plating and Stimulation: Wash the plate and block with complete RPMI medium. Add the prepared cells to the wells. Stimulate the cells with Fam-ova (257-264) peptide (typically at a concentration of 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate.

  • Signal Development: After washing, add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate.

  • Visualization: Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) to develop colored spots.

  • Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To identify and quantify SIINFEKL-specific CD8+ T cells producing intracellular cytokines (e.g., IFN-γ, TNF-α).

Methodology:

  • Cell Stimulation: Prepare a single-cell suspension of splenocytes or PBMCs. Stimulate the cells with Fam-ova (257-264) peptide (1-10 µg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and CD44 to identify the T cell populations of interest.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit. This step is crucial for allowing antibodies to access intracellular antigens.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

  • Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T cells that are positive for the specific cytokine(s) in response to the peptide stimulation.

In Vivo Cytotoxicity Assay

Objective: To measure the cytotoxic activity of SIINFEKL-specific CTLs in vivo.

Methodology:

  • Target Cell Preparation: Prepare two populations of splenocytes from naive syngeneic mice.

    • Target population: Pulse one population with a high concentration of Fam-ova (257-264) peptide (e.g., 10 µM) and label with a high concentration of a fluorescent dye (e.g., CFSEhigh).

    • Control population: Leave the second population unpulsed (or pulsed with an irrelevant peptide) and label with a low concentration of the same fluorescent dye (CFSElow).

  • Adoptive Transfer: Mix the two cell populations at a 1:1 ratio and inject them intravenously into immunized and control mice.

  • Analysis: After a defined period (e.g., 4-18 hours), harvest spleens from the recipient mice and prepare single-cell suspensions.

  • Flow Cytometry: Analyze the cell suspension by flow cytometry to distinguish the CFSEhigh and CFSElow populations.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (ratio in immunized / ratio in naive)] x 100 where the ratio is (number of CFSEhigh cells) / (number of CFSElow cells).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving Fam-ova (257-264).

MHC Class I Antigen Presentation Pathway

MHC_Class_I_Presentation cluster_cell_surface Cell Surface Prot Endogenous Protein (e.g., Ovalbumin) Proteasome Proteasome Prot->Proteasome Degradation Peptides Peptides (including SIINFEKL) Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I (H-2Kb) TAP->MHC_I Peptide Loading pMHC Peptide-MHC Complex (SIINFEKL-H-2Kb) MHC_I->pMHC Presented_pMHC Presented SIINFEKL-H-2Kb pMHC->Presented_pMHC Transport to Surface

Caption: MHC Class I presentation of the SIINFEKL peptide.

CD8+ T Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC_Peptide SIINFEKL-H-2Kb B7 B7 TCR TCR TCR->MHC_Peptide Signal 1 Lck Lck TCR->Lck activates CD8 CD8 CD8->MHC_Peptide CD28 CD28 CD28->B7 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates Signaling_Cascades Downstream Signaling (PLCγ, MAPK, etc.) LAT_SLP76->Signaling_Cascades Transcription_Factors Transcription Factors (NFAT, AP-1, NF-κB) Signaling_Cascades->Transcription_Factors T_Cell_Response T Cell Proliferation, Differentiation, & Cytotoxicity Transcription_Factors->T_Cell_Response

Caption: TCR signaling cascade upon recognition of SIINFEKL-H-2Kb.

Experimental Workflow for In Vitro T Cell Cytotoxicity Assay

Cytotoxicity_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_analysis Analysis Target_Cells Target Cells (e.g., B16 melanoma) Pulse_Peptide Pulse Target Cells with SIINFEKL Target_Cells->Pulse_Peptide Effector_Cells Effector Cells (OT-I CD8+ T cells) Co_culture Co-culture Effector and Target Cells Effector_Cells->Co_culture Label_Targets Label Targets (e.g., 51Cr) Pulse_Peptide->Label_Targets Label_Targets->Co_culture Collect_Supernatant Collect Supernatant Co_culture->Collect_Supernatant Measure_Release Measure 51Cr Release Collect_Supernatant->Measure_Release Calculate_Lysis Calculate % Specific Lysis Measure_Release->Calculate_Lysis

Caption: Workflow for a chromium release cytotoxicity assay.

Conclusion

Fam-ova (257-264) is an indispensable tool for immunology research, providing a specific and quantifiable means to study the intricacies of CD8+ T cell responses. Its utility in dissecting antigen presentation, T cell activation, and the efficacy of immunotherapies is well-established. The fluorescent FAM label further enhances its application in modern, high-throughput analytical techniques. This guide has provided a comprehensive technical overview, including quantitative data, detailed experimental protocols, and visual representations of key biological pathways, to aid researchers in the effective utilization of this powerful immunological reagent.

References

The Core Mechanism of Fam-OVA (257-264) in CD8+ T Cell Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism by which the fluorescently labeled peptide Fam-OVA (257-264), which corresponds to the SIINFEKL epitope of ovalbumin, activates CD8+ T cells. This peptide is a cornerstone model antigen in immunology, widely used to study antigen presentation, T cell activation, and the development of immunotherapies.[1][2][3][4] The inclusion of the 5-Carboxyfluorescein (FAM) label allows for the direct visualization and tracking of the peptide in various experimental settings.[1]

Antigen Processing and Presentation

The activation of naive CD8+ T cells is contingent upon the presentation of the antigenic peptide by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs). The OVA (257-264) peptide, with the amino acid sequence SIINFEKL, is the immunodominant H-2Kb-restricted epitope of chicken ovalbumin.

The canonical pathway for the presentation of exogenous antigens like Fam-OVA (257-264) on MHC class I molecules is known as cross-presentation. This process is crucial for initiating CD8+ T cell responses against viruses that do not infect APCs and for the development of anti-tumor immunity.

The key steps in the cross-presentation of Fam-OVA (257-264) are:

  • Uptake: APCs internalize the Fam-OVA peptide. The fluorescent FAM label can be used to visualize this uptake process, for example, through flow cytometry or fluorescence microscopy.

  • Processing: The peptide is processed within the APC. For the short SIINFEKL peptide, extensive processing may not be necessary if it is already the optimal length for MHC class I binding.

  • Loading onto MHC Class I: The SIINFEKL peptide is loaded onto H-2Kb molecules. This process is often dependent on the Transporter associated with Antigen Processing (TAP).

  • Surface Expression: The stable peptide-MHC class I (pMHC) complex is then transported to the cell surface for presentation to CD8+ T cells.

It is important to note that the protein context of the OVA (257-264) epitope can influence the degree of TAP-independent presentation.

CD8+ T Cell Activation

The activation of a naive CD8+ T cell by an APC presenting the Fam-OVA (257-264)-H-2Kb complex is a highly regulated process involving three key signals:

  • Signal 1 (TCR Engagement): The T cell receptor (TCR) on a CD8+ T cell specifically recognizes and binds to the SIINFEKL-H-2Kb complex on the APC surface. The CD8 co-receptor also binds to the MHC class I molecule, stabilizing the interaction.

  • Signal 2 (Co-stimulation): Co-stimulatory molecules on the APC (e.g., CD80/CD86) bind to their corresponding receptors on the T cell (e.g., CD28). This second signal is essential for full T cell activation and prevention of anergy.

  • Signal 3 (Cytokine Signaling): The APC releases cytokines, such as Interleukin-12 (IL-12), which further drive the differentiation of the naive CD8+ T cell into a cytotoxic T lymphocyte (CTL).

Upon successful activation, CD8+ T cells undergo clonal expansion and differentiate into effector CTLs capable of recognizing and killing target cells expressing the SIINFEKL peptide, as well as memory T cells that provide long-term immunity.

Quantitative Data

The interaction between the SIINFEKL peptide, the H-2Kb molecule, and the OT-I TCR (a transgenic TCR specific for this pMHC complex) is one of the most well-characterized in immunology. The following tables summarize key quantitative data related to these interactions.

ParameterValueReference
Predicted H-2Kb Binding Affinity (IC50) 392.36 nM
TCR-pMHC Dissociation Equilibrium Constant (KD) ~6 µM at 25°C

Table 1: Binding Affinities of SIINFEKL Peptide.

ParameterValueReference
In vitro Proliferation of OT-I CD8+ T cells Strong proliferation observed with mannosylated SLPs containing OVA(257-264)
In vivo Cytotoxicity Up to 87% specific target cell lysis with 35 nm particles containing OVA and CpG
IFN-γ Production Significant production by CD44hiCD8+ T cells in response to SIINFEKL restimulation

Table 2: Functional Readouts of CD8+ T Cell Activation by SIINFEKL.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mechanism of Fam-OVA (257-264) in CD8+ T cell activation.

In Vitro CD8+ T Cell Activation Assay

This assay measures the proliferation and cytokine production of OVA-specific CD8+ T cells in response to APCs presenting the Fam-OVA (257-264) peptide.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) from C57BL/6 mice (APCs)

  • CD8+ T cells from OT-I transgenic mice (responder cells)

  • Fam-OVA (257-264) peptide

  • Complete RPMI-1640 medium

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking

  • Flow cytometer

Protocol:

  • APC Preparation:

    • Culture bone marrow cells from C57BL/6 mice with GM-CSF for 7-9 days to generate immature BMDCs.

    • Harvest and seed BMDCs in a 96-well plate.

    • Pulse the BMDCs with varying concentrations of Fam-OVA (257-264) peptide for 2-4 hours at 37°C.

    • Wash the BMDCs to remove excess peptide.

  • Responder Cell Preparation:

    • Isolate splenocytes from an OT-I mouse.

    • Enrich for CD8+ T cells using magnetic bead separation.

    • Label the purified OT-I CD8+ T cells with CFSE according to the manufacturer's protocol.

  • Co-culture:

    • Add the CFSE-labeled OT-I CD8+ T cells to the wells containing the peptide-pulsed BMDCs.

    • Co-culture for 3 days at 37°C.

  • Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD8 and other activation markers (e.g., CD69, CD25).

    • Analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal.

    • Supernatants can be collected to measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA or CBA.

In Vivo Cytotoxicity Assay

This assay measures the ability of vaccine-induced or adoptively transferred CD8+ T cells to kill target cells presenting the OVA (257-264) peptide in a living animal.

Materials:

  • C57BL/6 mice

  • Splenocytes from naive C57BL/6 mice

  • OVA (257-264) peptide (unlabeled)

  • CFSE

  • Flow cytometer

Protocol:

  • Target Cell Preparation:

    • Isolate splenocytes from a naive C57BL/6 mouse.

    • Divide the splenocytes into two populations.

    • Pulse one population with a high concentration of OVA (257-264) peptide (target cells).

    • Leave the second population unpulsed (control cells).

    • Label the peptide-pulsed target cells with a high concentration of CFSE (CFSEhigh).

    • Label the unpulsed control cells with a low concentration of CFSE (CFSElow).

    • Mix the two populations at a 1:1 ratio.

  • Immunization and Cell Transfer:

    • Immunize a group of C57BL/6 mice with a vaccine formulation designed to elicit an OVA-specific CD8+ T cell response. Use a control group of unimmunized mice.

    • After an appropriate time for the immune response to develop (e.g., 7 days), inject the 1:1 mixture of CFSEhigh and CFSElow target cells intravenously into both immunized and control mice.

  • Analysis:

    • After 18-24 hours, harvest the spleens from the recipient mice.

    • Prepare single-cell suspensions.

    • Analyze the cells by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

  • Calculation of Specific Lysis:

    • The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (Ratio in immunized / Ratio in control)) * 100 where Ratio = (% CFSElow / % CFSEhigh).

Visualizations

The following diagrams illustrate key pathways and workflows related to the mechanism of Fam-OVA (257-264) in CD8+ T cell activation.

G Antigen Cross-Presentation Pathway cluster_APC Antigen Presenting Cell (APC) FamOVA Fam-OVA (257-264) Endosome Endosome FamOVA->Endosome Uptake Cytosol Cytosol Endosome->Cytosol Cytosolic Translocation Proteasome Proteasome Cytosol->Proteasome Proteasomal Degradation (if part of a larger protein) TAP TAP Transporter Proteasome->TAP Peptide Transport ER Endoplasmic Reticulum TAP->ER Golgi Golgi Apparatus ER->Golgi Transport pMHC pMHC Complex (SIINFEKL-H-2Kb) ER->pMHC Peptide Loading MHC_I MHC Class I (H-2Kb) MHC_I->ER CellSurface Golgi->CellSurface Exocytosis pMHC->Golgi

Antigen Cross-Presentation Pathway for Fam-OVA (257-264).

G CD8+ T Cell Activation Signaling cluster_Interaction APC-T Cell Interaction cluster_TCell CD8+ T Cell pMHC pMHC (SIINFEKL-H-2Kb) TCR TCR pMHC->TCR Signal 1 CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg DAG_IP3 DAG / IP3 PLCg->DAG_IP3 NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 DAG_IP3->NFkB_NFAT_AP1 IL2_Prod IL-2 Production NFkB_NFAT_AP1->IL2_Prod Differentiation Differentiation to CTL NFkB_NFAT_AP1->Differentiation Proliferation Proliferation IL2_Prod->Proliferation

Simplified Signaling Cascade in CD8+ T Cell Activation.

G In Vivo Cytotoxicity Assay Workflow splenocytes Isolate Splenocytes (Naive C57BL/6) pop1 Population 1 splenocytes->pop1 pop2 Population 2 splenocytes->pop2 pulse Pulse with OVA (257-264) pop1->pulse nopulse No Peptide pop2->nopulse cfse_high Label CFSEhigh pulse->cfse_high cfse_low Label CFSElow nopulse->cfse_low mix Mix 1:1 cfse_high->mix cfse_low->mix inject Inject IV into Immunized & Control Mice mix->inject wait Wait 18-24h inject->wait harvest Harvest Spleens wait->harvest facs Analyze by Flow Cytometry harvest->facs calculate Calculate % Specific Lysis facs->calculate

Experimental Workflow for the In Vivo Cytotoxicity Assay.

References

Fam-ova (257-264): A Technical Guide to Its Application as a Model Antigen in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer immunotherapy research, the development and evaluation of novel therapeutic strategies necessitate robust and reproducible preclinical models. The ovalbumin (OVA)-derived peptide, Fam-ova (257-264), with the amino acid sequence SIINFEKL, has emerged as a cornerstone model antigen. Its immunodominant nature and specific presentation by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb make it an invaluable tool for studying the intricacies of CD8+ cytotoxic T lymphocyte (CTL) responses against tumors.[1][2] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the use of Fam-ova (257-264) in cancer immunotherapy research. The fluorescent labeling with 5-Carboxyfluorescein (FAM) further enables direct visualization and tracking of the peptide in various assays.[2]

Core Principles: MHC Class I-Restricted Antigen Presentation

The utility of Fam-ova (257-264) as a model antigen is fundamentally linked to the MHC class I antigen presentation pathway. This pathway is the primary mechanism by which cells present endogenous antigens, such as viral or tumor-associated proteins, to CD8+ T cells. In experimental settings, tumor cells are often engineered to express the full-length ovalbumin protein. This protein is then processed within the cell, and the SIINFEKL peptide is generated and loaded onto H-2Kb molecules for presentation on the cell surface, mimicking the presentation of a tumor-specific antigen.[1][3]

MHC_Class_I_Presentation MHC_Peptide_Complex MHC_Peptide_Complex MHC_Peptide_Complex_Surface MHC_Peptide_Complex_Surface MHC_Peptide_Complex->MHC_Peptide_Complex_Surface Transport to Surface

Caption: MHC Class I presentation pathway of Fam-ova (257-264).

Experimental Protocols

In Vivo B16-OVA Tumor Model

This protocol describes the establishment of a subcutaneous B16 melanoma tumor model expressing ovalbumin, a widely used model to assess the efficacy of cancer immunotherapies.

Materials:

  • B16-F10-OVA cells

  • C57BL/6 mice (female, 6-8 weeks old)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Complete RPMI-1640 medium

  • Syringes and needles (27G)

  • Calipers

Procedure:

  • Cell Culture: Culture B16-F10-OVA cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase and free of mycoplasma.

  • Cell Preparation: On the day of injection, harvest the B16-F10-OVA cells using Trypsin-EDTA, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^5 cells) into the right flank of each C57BL/6 mouse. A visible "bleb" should form at the injection site.

  • Tumor Monitoring: Monitor tumor growth by measuring the perpendicular diameters of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = 0.5 x (long diameter) x (short diameter)^2.

  • Efficacy Assessment: Initiate therapeutic interventions when tumors reach a palpable size (e.g., 50-100 mm³). Continue to monitor tumor growth and survival. Ethical endpoints should be established, and mice should be euthanized when tumors reach a predetermined size or if signs of ulceration or distress are observed.

In_Vivo_Workflow start Start cell_culture Culture B16-OVA Cells start->cell_culture end End cell_prep Prepare Cell Suspension cell_culture->cell_prep injection Subcutaneous Injection (2x10^5 cells/mouse) cell_prep->injection tumor_growth Tumor Growth Phase injection->tumor_growth treatment Initiate Immunotherapy tumor_growth->treatment monitoring Monitor Tumor Volume and Survival treatment->monitoring analysis Data Analysis monitoring->analysis analysis->end

Caption: Experimental workflow for the in vivo B16-OVA tumor model.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. This protocol is for detecting Fam-ova (257-264)-specific, IFN-γ-producing T cells.

Materials:

  • Mouse IFN-γ ELISpot kit (containing capture and detection antibodies)

  • PVDF-membrane 96-well plates

  • Splenocytes from immunized or tumor-bearing mice

  • Fam-ova (257-264) peptide (SIINFEKL)

  • Control peptide (e.g., scrambled OVA peptide)

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • BCIP/NBT substrate

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI medium containing 10% FBS for at least 1 hour at 37°C.

  • Cell Plating: Prepare a single-cell suspension of splenocytes. Add 5 x 10^5 splenocytes to each well.

  • Stimulation: Add Fam-ova (257-264) peptide to the experimental wells at a final concentration of 1 µM. Use a control peptide in separate wells and media alone as a negative control.

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Substrate Addition: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add BCIP/NBT substrate. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes to lyse target cells. It is a classic method for quantifying cell-mediated cytotoxicity.

Materials:

  • Effector cells: Splenocytes or purified CD8+ T cells from immunized mice (e.g., OT-I transgenic mice).

  • Target cells: EL-4 or other suitable cell line pulsed with Fam-ova (257-264).

  • Sodium Chromate (Na₂⁵¹CrO₄)

  • Complete RPMI-1640 medium

  • 96-well V-bottom plates

  • Gamma counter

  • Triton X-100 (for maximum release control)

Procedure:

  • Target Cell Labeling: Incubate 1 x 10^6 target cells with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells three times with medium to remove excess ⁵¹Cr.

  • Assay Setup: Plate 1 x 10^4 labeled target cells per well in a 96-well plate.

  • Effector Cell Addition: Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Controls:

    • Spontaneous Release: Target cells with medium only.

    • Maximum Release: Target cells with 1% Triton X-100.

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing the Fam-ova (257-264) model system.

Table 1: In Vivo Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day 14Percent Tumor Growth InhibitionReference
Control (Vehicle)1500 ± 250-
OVA Peptide Vaccine800 ± 15046.7%
OVA Peptide Vaccine + αPD-1 Ab200 ± 5086.7%

Table 2: CTL-Mediated Cytotoxicity (Chromium Release Assay)

Effector:Target (E:T) Ratio% Specific Lysis of SIINFEKL-Pulsed Targets% Specific Lysis of Unpulsed TargetsReference
40:1835
20:1654
10:1422
5:1251

Table 3: Cytokine Production by CD8+ T cells in Response to SIINFEKL Stimulation

CytokineConcentration (pg/mL) - UnstimulatedConcentration (pg/mL) - SIINFEKL StimulatedFold IncreaseReference
IFN-γ< 502500 ± 300> 50
TNF-α< 201200 ± 150> 60
IL-2< 10800 ± 100> 80

Conclusion

Fam-ova (257-264) remains an indispensable tool in the field of cancer immunotherapy. Its well-defined characteristics and the availability of robust experimental models, such as the B16-OVA tumor model and OT-I transgenic mice, provide a powerful platform for dissecting the mechanisms of anti-tumor immunity, evaluating novel therapeutic agents, and optimizing treatment strategies. The detailed protocols and representative data presented in this guide are intended to facilitate the effective implementation of this model system in preclinical research, ultimately contributing to the advancement of innovative cancer immunotherapies.

References

A Deep Dive into the MHC-I Presentation of Fam-ova (257-264): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the presentation of the fluorescently labeled peptide, Fam-ova (257-264), via the Major Histocompatibility Complex Class I (MHC-I) pathway. Fam-ova (257-264) is a derivative of the well-characterized ovalbumin peptide OVA (257-264), with the amino acid sequence SIINFEKL, conjugated to 5-Carboxyfluorescein (5-FAM)[1]. This modification allows for the visualization and tracking of the peptide, making it an invaluable tool in immunological research[1]. The SIINFEKL peptide is an immunodominant epitope restricted by the murine MHC-I molecule H-2Kb and is a cornerstone of studies on CD8+ cytotoxic T lymphocyte (CTL) responses, antigen presentation, and T-cell activation[1][2][3].

The Canonical MHC-I Presentation Pathway of Ovalbumin-Derived Peptides

The presentation of intracellularly derived peptides, such as those from the ovalbumin protein, on MHC-I molecules is a critical process for the initiation of adaptive immune responses against infected or malignant cells. This intricate pathway can be dissected into several key stages:

  • Proteasomal Degradation: Endogenous proteins, including ovalbumin in experimental models, are targeted for degradation by the proteasome, a multi-catalytic protease complex within the cytoplasm. This process generates a diverse pool of peptides. The generation of the C-terminus of the SIINFEKL epitope is a direct result of proteasomal cleavage.

  • Peptide Transport into the Endoplasmic Reticulum: The resulting peptides, typically 8-10 amino acids in length, are then actively transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). TAP is a heterodimeric protein complex that forms a channel in the ER membrane.

  • Peptide Loading onto MHC-I Molecules: Within the ER, newly synthesized MHC-I heavy chains associate with β2-microglobulin (β2m) and a chaperone complex known as the peptide-loading complex (PLC). The PLC, which includes calreticulin, ERp57, and tapasin, facilitates the loading of high-affinity peptides onto the peptide-binding groove of the MHC-I molecule. Tapasin plays a crucial role by bridging the MHC-I molecule to the TAP transporter, allowing for the efficient sampling of incoming peptides.

  • Peptide Trimming: Some peptides transported into the ER may be longer than the optimal length for MHC-I binding. The ER aminopeptidase associated with antigen processing (ERAAP) can trim the N-terminus of these peptides to the correct size.

  • Surface Expression and T-Cell Recognition: Once a stable peptide-MHC-I complex is formed, it is released from the PLC and transported through the Golgi apparatus to the cell surface. On the cell surface, the SIINFEKL-H-2Kb complex is presented to CD8+ cytotoxic T lymphocytes (CTLs) that express a T-cell receptor (TCR) specific for this complex, such as those from OT-I transgenic mice. This recognition event, in conjunction with co-stimulatory signals, triggers the activation of the CTL, leading to the elimination of the antigen-presenting cell.

Experimental Workflows and Methodologies

The study of Fam-ova (257-264) MHC-I presentation relies on a variety of well-established experimental protocols. The fluorescent nature of Fam-ova (257-264) makes it particularly useful for direct visualization of antigen uptake, processing, and presentation.

Key Experimental Approaches
Experiment Purpose Brief Methodology Typical Readout
Confocal Microscopy To visualize the subcellular localization of Fam-ova (257-264) and its co-localization with cellular compartments like endosomes and the ER.Cells are incubated with Fam-ova (257-264) for various time points, fixed, permeabilized, and stained with antibodies against organelle markers. Images are then acquired using a confocal microscope.Fluorescent images showing the spatial distribution of the peptide within the cell.
Flow Cytometry To quantify the uptake of Fam-ova (257-264) by cells and to detect the surface expression of SIINFEKL-H-2Kb complexes.Cells are incubated with Fam-ova (257-264). For uptake, the intracellular fluorescence is measured. For presentation, cells are stained with a specific antibody (e.g., 25-D1.16) that recognizes the SIINFEKL-H-2Kb complex.Histograms or dot plots showing the percentage of fluorescent cells or the mean fluorescence intensity.
In Vitro T-Cell Activation Assays To assess the ability of antigen-presenting cells (APCs) pulsed with Fam-ova (257-264) to activate specific CD8+ T cells (e.g., OT-I cells).APCs are incubated with varying concentrations of Fam-ova (257-264), washed, and then co-cultured with OT-I T cells. T-cell activation is measured after a set period.Proliferation (e.g., CFSE dilution), cytokine production (e.g., IFN-γ measured by ELISPOT or intracellular staining), or cytotoxicity (e.g., chromium release assay).
Detailed Methodological Principles

Peptide Pulsing of Antigen-Presenting Cells:

A common technique involves the direct incubation of APCs, such as dendritic cells or macrophages, with the Fam-ova (257-264) peptide. This allows the peptide to be taken up by the cells and enter the MHC-I presentation pathway. Optimal peptide loading on murine bone marrow-derived dendritic cells has been observed after 8-16 hours with a 50 µM peptide pulse.

OT-I T-Cell Proliferation Assay (CFSE-based):

OT-I transgenic mice provide a source of CD8+ T cells with a TCR specific for the OVA (257-264) peptide presented by H-2Kb. To measure proliferation, these T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division. Following co-culture with peptide-pulsed APCs, the dilution of CFSE in the T-cell population is analyzed by flow cytometry, providing a quantitative measure of cell division.

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay:

The ELISPOT assay is a highly sensitive method to quantify the number of cytokine-secreting T cells. In the context of Fam-ova (257-264), OT-I T cells are co-cultured with peptide-pulsed APCs in wells coated with an antibody specific for a cytokine, typically IFN-γ. Each activated T cell will secrete IFN-γ, which is captured by the antibody, leading to the formation of a spot. The number of spots corresponds to the number of antigen-specific, cytokine-producing T cells.

Signaling Pathways and Logical Relationships

The presentation of Fam-ova (257-264) is intricately linked to the cellular machinery of the MHC-I pathway. The following diagrams, generated using the DOT language, illustrate these key processes.

MHC_I_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Protein Ovalbumin (Endogenous Protein) Proteasome Proteasome Protein->Proteasome Ubiquitination Peptides OVA (257-264) (SIINFEKL) Peptides Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Peptides->TAP Transport MHC_I MHC-I α-chain + β2m TAP->MHC_I Peptide Loading PLC Peptide Loading Complex (Calreticulin, ERp57, Tapasin) MHC_I->PLC Peptide_MHC Peptide-MHC-I Complex PLC->Peptide_MHC Facilitates Loading Presented_Complex Presented SIINFEKL-H-2Kb Peptide_MHC->Presented_Complex Transport via Golgi T_Cell CD8+ T-Cell (OT-I) Presented_Complex->T_Cell TCR Recognition

Canonical MHC-I presentation pathway for OVA (257-264).

Experimental_Workflow start Start apc_culture Culture Antigen- Presenting Cells (APCs) start->apc_culture peptide_pulse Incubate APCs with Fam-ova (257-264) apc_culture->peptide_pulse wash Wash to remove excess peptide peptide_pulse->wash t_cell_coculture Co-culture with OT-I CD8+ T-cells wash->t_cell_coculture analysis Analyze T-cell Response t_cell_coculture->analysis proliferation Proliferation Assay (e.g., CFSE) analysis->proliferation Measure cytokine Cytokine Secretion (e.g., ELISPOT) analysis->cytokine Measure cytotoxicity Cytotoxicity Assay analysis->cytotoxicity Measure end End proliferation->end cytokine->end cytotoxicity->end

A generalized workflow for in vitro T-cell activation assays.

TAP-Independent Presentation: An Alternative Route

While the TAP-dependent pathway is considered the classical route for MHC-I presentation, studies have shown that under certain conditions, the OVA (257-264) epitope can be presented in a TAP-independent manner. Research using TAP1-deficient macrophages has demonstrated that the presentation of OVA (257-264) from exogenous sources can occur, although with reduced efficiency compared to wild-type macrophages. The efficiency of this TAP-independent pathway appears to be influenced by the protein context of the epitope. For instance, a fusion protein containing the epitope was presented more efficiently in TAP-deficient cells than the full-length ovalbumin protein. Chloroquine inhibition studies also suggest that this alternative pathway may involve different cellular compartments, potentially acidic ones, for processing.

Conclusion

The Fam-ova (257-264) peptide, in conjunction with the H-2Kb MHC-I molecule and OT-I T-cells, constitutes a powerful and versatile model system for dissecting the intricacies of antigen presentation and CD8+ T-cell immunity. Its fluorescent properties provide a unique advantage for visualizing and quantifying the cellular and molecular events that govern this critical immunological process. A thorough understanding of both the canonical TAP-dependent and alternative TAP-independent pathways for its presentation is essential for researchers and professionals in the fields of immunology and drug development, particularly for the rational design of vaccines and immunotherapies that aim to elicit potent cytotoxic T-lymphocyte responses.

References

The Role of SIINFEKL Peptide in Infectious Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunology and infectious disease research, the octapeptide SIINFEKL stands out as a cornerstone tool for dissecting the intricacies of the adaptive immune response. Derived from chicken ovalbumin (residues 257-264), this peptide is the immunodominant epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2] Its well-defined nature and the availability of specific transgenic T-cell receptors have made the SIINFEKL system an invaluable model for studying antigen presentation, T-cell activation, and the efficacy of vaccines and immunotherapies against a range of pathogens. This guide provides a comprehensive overview of the role of SIINFEKL in infectious disease models, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and pathway visualizations.

Core Mechanism: MHC Class I Presentation and T-Cell Activation

The utility of SIINFEKL as a model antigen is rooted in its canonical presentation through the MHC class I pathway, a fundamental process for alerting the immune system to intracellular pathogens like viruses and some bacteria.

Antigen Processing and Presentation:

  • Source Protein Degradation: When a pathogen expressing ovalbumin (or a recombinant protein containing the SIINFEKL sequence) infects a host cell, the protein is degraded in the cytoplasm by the proteasome.[3]

  • Peptide Transport: The resulting peptide fragments, including SIINFEKL, are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

  • MHC Class I Loading: Inside the ER, SIINFEKL binds to the peptide-binding groove of newly synthesized H-2Kb molecules.

  • Cell Surface Expression: The stable peptide-MHC complex is then transported to the cell surface, where it is displayed for recognition by CD8+ T-cells.

T-Cell Recognition and Activation:

The primary research tool for studying SIINFEKL-specific responses is the OT-I transgenic mouse. These mice express a T-cell receptor (TCR) that is specifically engineered to recognize the SIINFEKL peptide when presented by H-2Kb.[4] The interaction between the OT-I TCR and the SIINFEKL/H-2Kb complex triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cytotoxic T-lymphocytes. These CTLs are then capable of recognizing and killing infected cells presenting the SIINFEKL epitope.

Signaling Pathway of OT-I T-Cell Activation

The binding of the SIINFEKL/H-2Kb complex to the OT-I TCR initiates a cascade of intracellular signaling events, crucial for T-cell activation. The diagram below illustrates the key components of this pathway.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR OT-I TCR Lck Lck TCR->Lck Recruitment CD8 CD8 pMHC SIINFEKL/H-2Kb CD8->pMHC pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras Ras DAG->Ras PKC PKCθ DAG->PKC Ca Ca²⁺ Flux IP3->Ca AP1 AP-1 Ras->AP1 NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene AP1->Gene NFkB->Gene

Caption: OT-I TCR signaling cascade upon SIINFEKL/H-2Kb recognition.

Applications in Infectious Disease Models

The SIINFEKL peptide system is a versatile tool employed in a variety of infectious disease models to:

  • Evaluate Vaccine Efficacy: By incorporating SIINFEKL into experimental vaccines, researchers can precisely measure the induction of a CD8+ T-cell response.[1] This allows for the rapid screening of different vaccine platforms, adjuvants, and delivery systems.

  • Study Pathogen-Specific T-Cell Responses: Recombinant viruses (e.g., Influenza, Vaccinia) and bacteria (e.g., Listeria monocytogenes, Brucella melitensis) engineered to express ovalbumin or the SIINFEKL sequence are used to track the generation, expansion, and memory formation of pathogen-specific CD8+ T-cells in vivo.

  • Investigate Immune Evasion Mechanisms: The well-characterized nature of the SIINFEKL response allows researchers to study how pathogens might interfere with antigen processing and presentation to evade immune detection.

  • Assess Immunotherapies: The system is used to evaluate the efficacy of immunomodulatory drugs, such as checkpoint inhibitors, in enhancing anti-pathogen T-cell responses.

Quantitative Data on SIINFEKL-Induced Immune Responses

The following tables summarize quantitative data from various studies, providing a reference for expected outcomes in experiments utilizing the SIINFEKL peptide.

Table 1: In Vitro T-Cell Activation and Cytokine Production

ParameterCell TypeStimulant (SIINFEKL Concentration)ResultReference
IFN-γ ProductionOT-I Splenocytes10⁻² µg/mL~25% of CD8+ T-cells
IL-2 ProductionOT-I Splenocytes10⁻² µg/mL~10% of CD8+ T-cells
CD69 ExpressionOT-I CD8+ T-cells2 µg/mL (pulsed on DCs)~60% of CD8+ T-cells
Proliferation (CFSE dilution)OT-I T-cells10 ng/mLStrong proliferation

Table 2: In Vivo Cytotoxicity and T-Cell Expansion

ParameterAnimal ModelImmunization/ChallengeResultReference
Specific LysisC57BL/6 miceNanoparticles with 100 µM SIINFEKL62.7%
Specific LysisC57BL/6 miceOvalbumin-loaded 3.5 µm particles46%
T-cell ExpansionC57BL/6 miceSSHELEncPep (intramuscular)~60-fold increase vs. free peptide
IFN-γ Producing CellsC57BL/6 miceExo-OVA immunizationSignificantly higher numbers vs. B-cell deficient mice

Key Experimental Protocols

Detailed methodologies for cornerstone experiments involving the SIINFEKL peptide are provided below.

Peptide Pulsing of Antigen-Presenting Cells (APCs)

This protocol describes the loading of exogenous SIINFEKL peptide onto MHC class I molecules of APCs, such as dendritic cells (DCs), for in vitro T-cell stimulation assays.

Materials:

  • Bone Marrow-Derived Dendritic Cells (BMDCs) or other APCs

  • Complete RPMI medium

  • SIINFEKL peptide stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Harvest and wash the APCs, resuspending them in complete RPMI medium at a concentration of 1-5 x 10⁶ cells/mL.

  • Dilute the SIINFEKL peptide stock solution in complete RPMI to the desired final concentration (typically ranging from 1 nM to 10 µg/mL).

  • Add the diluted SIINFEKL peptide to the cell suspension.

  • Incubate the cells for 30 minutes to 4 hours at 37°C in a humidified 5% CO₂ incubator.

  • Wash the cells twice with a large volume of PBS or RPMI medium to remove any unbound peptide.

  • The peptide-pulsed APCs are now ready for use in co-culture with T-cells.

In Vivo Cytotoxicity Assay

This assay measures the ability of immunized mice to kill target cells presenting the SIINFEKL peptide in vivo.

Materials:

  • Immunized and control (naive) C57BL/6 mice

  • Spleens from naive C57BL/6 donor mice

  • SIINFEKL peptide

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., high and low)

  • RPMI medium and PBS

  • ACK lysis buffer

Procedure:

  • Prepare Target and Control Cells:

    • Prepare a single-cell suspension of splenocytes from naive donor mice.

    • Divide the splenocytes into two populations.

    • Pulse one population with SIINFEKL peptide (e.g., 10 µg/mL) for 30-60 minutes at 37°C to create the "target" cells. The other population remains unpulsed as "control" cells.

    • Label the target cells with a high concentration of CFSE (CFSEhigh) and the control cells with a low concentration of CFSE (CFSElow).

    • Mix the CFSEhigh target cells and CFSElow control cells at a 1:1 ratio.

  • Inject Cells:

    • Inject the mixed cell population intravenously into both immunized and naive control recipient mice.

  • Analyze Lysis:

    • After 18-24 hours, harvest the spleens from the recipient mice.

    • Prepare single-cell suspensions and analyze by flow cytometry.

    • Identify the CFSEhigh and CFSElow populations.

  • Calculate Specific Lysis:

    • Calculate the ratio of CFSEhigh to CFSElow cells in both immunized and naive mice.

    • The percentage of specific lysis is calculated using the formula: % Specific Lysis = (1 - (Ratio immunized / Ratio naive)) x 100

Experimental Workflow: In Vivo Cytotoxicity Assay

The following diagram outlines the key steps of the in vivo cytotoxicity assay.

InVivo_Cytotoxicity_Workflow cluster_preparation Cell Preparation cluster_injection In Vivo Killing cluster_analysis Analysis DonorSplenocytes Isolate Splenocytes from Naive Donor Mice Split Split into two populations DonorSplenocytes->Split Pulse Pulse with SIINFEKL Split->Pulse NoPulse No Peptide Split->NoPulse LabelHigh Label with CFSE (High) Pulse->LabelHigh LabelLow Label with CFSE (Low) NoPulse->LabelLow Mix Mix 1:1 LabelHigh->Mix LabelLow->Mix InjectImmunized Inject into Immunized Mice Mix->InjectImmunized InjectNaive Inject into Naive Control Mice Mix->InjectNaive Incubate Incubate 18-24 hours InjectImmunized->Incubate InjectNaive->Incubate Harvest Harvest Spleens Incubate->Harvest FACS Analyze by Flow Cytometry Harvest->FACS Calculate Calculate % Specific Lysis FACS->Calculate

Caption: Workflow of the in vivo cytotoxicity assay using SIINFEKL.

IFN-γ ELISPOT Assay

This assay quantifies the number of SIINFEKL-specific, IFN-γ-secreting T-cells.

Materials:

  • ELISPOT plate pre-coated with anti-IFN-γ capture antibody

  • Splenocytes from immunized mice

  • SIINFEKL peptide

  • Complete RPMI medium

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

Procedure:

  • Prepare a single-cell suspension of splenocytes from immunized mice.

  • Add the splenocytes to the wells of the pre-coated ELISPOT plate.

  • Stimulate the cells by adding SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., PHA mitogen).

  • Incubate the plate for 18-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Wash the plate to remove the cells.

  • Add the biotinylated anti-IFN-γ detection antibody and incubate.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add the substrate solution. Spots will form where IFN-γ was secreted.

  • Stop the reaction and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This technique allows for the simultaneous identification of cell surface markers and intracellular cytokines, providing a detailed profile of the responding T-cell population.

Materials:

  • Splenocytes from immunized mice

  • SIINFEKL peptide

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorescently-conjugated antibodies for cell surface markers (e.g., CD8, CD44)

  • Fluorescently-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Fixation/Permeabilization buffer

  • FACS buffer (PBS with BSA and sodium azide)

Procedure:

  • Prepare a single-cell suspension of splenocytes.

  • Stimulate the cells with SIINFEKL peptide (e.g., 1-10 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours.

  • Wash the cells and stain for cell surface markers with fluorescently-conjugated antibodies.

  • Wash the cells to remove unbound antibodies.

  • Fix and permeabilize the cells using a fixation/permeabilization buffer.

  • Stain for intracellular cytokines with fluorescently-conjugated antibodies in the permeabilization buffer.

  • Wash the cells and resuspend in FACS buffer.

  • Analyze the cells by flow cytometry to determine the percentage of CD8+ T-cells producing specific cytokines.

Conclusion

The SIINFEKL peptide, in conjunction with the OT-I transgenic mouse model, provides a robust and highly specific system for investigating the CD8+ T-cell response to intracellular pathogens. Its utility in evaluating vaccine candidates, dissecting immune mechanisms, and testing immunotherapies has made it an indispensable tool in the field of infectious disease research. The standardized protocols and quantifiable readouts associated with the SIINFEKL model ensure reproducibility and facilitate the comparison of findings across different studies, thereby accelerating the development of novel strategies to combat infectious diseases.

References

Fam-ova (257-264): A Technical Guide for Studying Allergic Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fam-ova (257-264) is a fluorescently labeled peptide derived from chicken ovalbumin, a widely used model allergen in immunological research. This peptide, with the amino acid sequence SIINFEKL, is the immunodominant epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Kb.[1] The covalent conjugation of 5-Carboxyfluorescein (FAM) allows for the direct visualization and tracking of this peptide in various experimental settings, including flow cytometry and confocal microscopy.[1]

While traditionally utilized in cancer immunotherapy and vaccine development to study CTL responses, Fam-ova (257-264) is also a critical tool for investigating allergic immune responses and developing asthma models.[1][2] Allergic diseases are typically characterized by a T helper 2 (Th2)-dominant immune response. The use of this MHC class I-restricted peptide allows researchers to dissect the role of CD8+ T cells in the initiation, regulation, and potential suppression of allergic inflammation.[1] This guide provides an in-depth overview of the application of Fam-ova (257-264) in allergy research, including experimental protocols, quantitative data, and key signaling pathways.

Data Presentation

The following tables summarize quantitative data from studies utilizing ovalbumin or its peptides to induce and modulate allergic immune responses in murine models.

Table 1: Cellular Infiltration in Bronchoalveolar Lavage (BAL) Fluid

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Lymphocytes (x10^4)Neutrophils (x10^4)Macrophages (x10^4)Reference
OVA-sensitized/challenged5.8 ± 0.73.5 ± 0.51.5 ± 0.20.5 ± 0.10.3 ± 0.1
Saline control1.2 ± 0.20.05 ± 0.010.1 ± 0.020.1 ± 0.031.0 ± 0.1

Data are representative of typical findings in OVA-induced allergic asthma models and are presented as mean ± SEM.

Table 2: Th2 Cytokine Levels in BAL Fluid (pg/mL)

Treatment GroupIL-4IL-5IL-13Reference
OVA-sensitized/challenged50 ± 880 ± 121500 ± 250
Saline control< 5< 10< 50

Cytokine levels are indicative of a Th2-polarized immune response in allergic mice. Data are presented as mean ± SEM.

Table 3: Serum Immunoglobulin E (IgE) Levels

Treatment GroupTotal IgE (ng/mL)OVA-specific IgE (U/mL)Reference
OVA-sensitized/challenged>10,00036% of total IgE
Non-sensitized control< 200Not detectable

Elevated IgE levels are a hallmark of allergic sensitization. Data are presented as mean ± SEM.

Experimental Protocols

Murine Model of Allergic Airway Inflammation using Fam-ova (257-264)

This protocol describes a general framework for inducing and assessing allergic airway inflammation in mice, which can be adapted for studies involving Fam-ova (257-264).

1. Animals:

  • C57BL/6 mice are commonly used as they express the H-2Kb MHC class I molecule, which presents the SIINFEKL peptide.

  • OT-I transgenic mice, which have a T-cell receptor specific for SIINFEKL, are invaluable for tracking antigen-specific CD8+ T-cell responses.

2. Sensitization Phase:

  • On days 0 and 14, mice receive an intraperitoneal (i.p.) injection of 50 µg of whole ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) in a total volume of 200 µL phosphate-buffered saline (PBS).

  • For studies focusing on the specific effects of the CD8+ T-cell epitope, a separate group of mice can be sensitized with Fam-ova (257-264). A typical dose is 10-50 µg of the peptide, often administered with a suitable adjuvant to elicit a robust immune response.

3. Challenge Phase:

  • From days 28 to 30, mice are challenged daily via the intranasal route with 50 µg of OVA in 50 µL of saline.

  • Alternatively, mice can be placed in a nebulizer chamber and exposed to an aerosolized solution of 1-2% OVA in saline for 20-30 minutes.

4. Assessment of Allergic Immune Response (24-48 hours after the final challenge):

  • Airway Hyperresponsiveness (AHR):

    • AHR to a bronchoconstrictor agent like methacholine is measured using a whole-body plethysmography system. Mice are exposed to increasing concentrations of nebulized methacholine, and changes in airway resistance are recorded.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis:

    • The lungs are lavaged with PBS to collect BAL fluid.

    • Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined using flow cytometry or manual counting of stained cytospins. An increase in eosinophils is a key indicator of allergic inflammation.

  • Cytokine Profiling:

    • The levels of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant cytokines (e.g., IFN-γ) in the BAL fluid supernatant are quantified by ELISA or multiplex bead array.

  • Serum Antibody Levels:

    • Blood is collected to measure the serum concentrations of total and OVA-specific IgE, IgG1, and IgG2a/c antibodies by ELISA.

  • Histology:

    • Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.

  • Flow Cytometry of Lung and Lymph Node Cells:

    • Single-cell suspensions from the lungs and draining lymph nodes can be stained with fluorescently labeled antibodies to identify and quantify various immune cell populations, including T-cell subsets (CD4+, CD8+, Th2 cells, regulatory T cells), B cells, and innate immune cells.

    • The FAM label on Fam-ova (257-264) allows for the tracking of antigen-presenting cells that have taken up the peptide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MHC_Class_I_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface cluster_tcell CD8+ T Cell Fam-ova Fam-ova (257-264) Proteasome Proteasome Fam-ova->Proteasome Processing SIINFEKL SIINFEKL peptide Proteasome->SIINFEKL TAP TAP Transporter SIINFEKL->TAP Peptide_Loading_Complex Peptide Loading Complex TAP->Peptide_Loading_Complex Transport MHC_I MHC Class I (H-2Kb) MHC_I->Peptide_Loading_Complex MHC_Peptide_Complex H-2Kb-SIINFEKL Complex Peptide_Loading_Complex->MHC_Peptide_Complex Loading Presented_Complex Presented H-2Kb-SIINFEKL MHC_Peptide_Complex->Presented_Complex Transport to Surface APC Antigen Presenting Cell TCR T-Cell Receptor (TCR) Presented_Complex->TCR Recognition CD8 CD8 Presented_Complex->CD8 Activation T-Cell Activation TCR->Activation CD8->Activation Allergic_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_assessment Assessment Phase Day0 Day 0: i.p. injection (OVA/Alum or Fam-ova) Day14 Day 14: i.p. injection (OVA/Alum or Fam-ova) Day0->Day14 Day28_30 Days 28-30: Intranasal OVA Challenge Day14->Day28_30 Day31 Day 31-32: Analysis Day28_30->Day31 AHR Airway Hyperresponsiveness Day31->AHR BAL BAL Fluid Analysis (Cells, Cytokines) Day31->BAL Serum Serum IgE/IgG Day31->Serum Histology Lung Histology Day31->Histology T_Cell_Interplay cluster_apc Antigen Presenting Cell (APC) Fam-ova Fam-ova (257-264) (SIINFEKL) MHC_I MHC Class I Fam-ova->MHC_I MHC-I Pathway Whole_OVA Whole Ovalbumin MHC_II MHC Class II Whole_OVA->MHC_II MHC-II Pathway CD8_T_Cell CD8+ T Cell (Tc1/Tc2) MHC_I->CD8_T_Cell Activation CD4_T_Cell Naive CD4+ T Cell MHC_II->CD4_T_Cell Activation IFN_gamma IFN-γ CD8_T_Cell->IFN_gamma Th2_Cell Th2 Cell CD4_T_Cell->Th2_Cell Differentiation IL4_5_13 IL-4, IL-5, IL-13 Th2_Cell->IL4_5_13 Allergic_Inflammation Allergic Inflammation (Eosinophilia, Mucus, AHR) IFN_gamma->Th2_Cell Inhibition IFN_gamma->Allergic_Inflammation Suppression IL4_5_13->Allergic_Inflammation Promotion

References

The Discovery and Enduring Significance of the Ovalbumin 257-264 Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin (OVA) peptide spanning amino acids 257-264, with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), stands as a cornerstone of immunological research. Its discovery as a potent, H-2Kb-restricted cytotoxic T lymphocyte (CTL) epitope has provided an invaluable tool for dissecting the intricacies of the cellular immune response. This technical guide delves into the discovery, significance, and experimental utilization of the OVA 257-264 epitope, offering a comprehensive resource for researchers in immunology and drug development.

The journey to pinpointing this specific octapeptide was a pivotal moment in understanding how the immune system recognizes and responds to foreign antigens at a molecular level. Early work in the 1980s by Townsend, Moore, Bevan, and Carbone, among others, laid the groundwork by demonstrating that CTLs recognize processed fragments of proteins presented by Major Histocompatibility Complex (MHC) class I molecules.[1][2] Their seminal studies using ovalbumin as a model antigen ultimately led to the identification of SIINFEKL as the minimal peptide epitope recognized by H-2Kb-restricted CTLs.[1][3]

The significance of the OVA 257-264 epitope lies in its utility as a model antigen. Its well-defined characteristics, including its high affinity for the H-2Kb molecule, have made it an indispensable reagent for studying antigen processing and presentation, T-cell activation, and the development of immunotherapies and vaccines.[4] The availability of specific tools, such as the OT-I T-cell receptor (TCR) transgenic mouse, whose T-cells almost exclusively recognize SIINFEKL, has further solidified its importance in the field.

This guide will provide a detailed overview of the key experimental data that underscores the importance of this epitope, present standardized protocols for its use in common immunological assays, and visualize the critical molecular pathways it has helped to elucidate.

Quantitative Data Summary

The immunodominance of the OVA 257-264 epitope is underpinned by its strong binding affinity to the H-2Kb MHC class I molecule and its capacity to elicit robust T-cell responses. The following tables summarize key quantitative data from various studies.

Table 1: H-2Kb Binding Affinity of Ovalbumin Epitopes
Peptide SequenceAmino Acid PositionPredicted IC50 (nM)Measured IC50 (nM)Dissociation Constant (Kd) (nM)
SIINFEKL 257-264 392.36 10 - 20 3.04
KVVRFDKL55-62Not ReportedStrong BinderNot Reported
EKYNLTSVL289-297Not ReportedStrong BinderNot Reported

Note: IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%. A lower IC50 value indicates a higher binding affinity. The Kd value represents the equilibrium dissociation constant, with a lower value indicating a stronger binding affinity.

Table 2: Quantitative T-Cell Responses to SIINFEKL
Assay TypeCell TypeStimulusResponse MetricResultReference
ELISPOTMouse SplenocytesSIINFEKL peptide (10 µg/mL)IFN-γ Spot Forming Units (SFU) / 10^6 cells>500 SFU/10^6 cells
Intracellular Cytokine StainingOT-I CD8+ T-cellsSIINFEKL peptide (1 µg/mL)% IFN-γ+ CD8+ T-cells~60-80%
In Vivo Cytotoxicity AssayC57BL/6 mice immunized with OVASIINFEKL-pulsed target cells% Specific Lysis>80%

Key Experimental Protocols

The following sections provide detailed methodologies for cornerstone experiments involving the OVA 257-264 epitope.

MHC Class I Binding Assay

This assay measures the ability of a peptide to bind to purified MHC class I molecules.

Materials:

  • Purified H-2Kb molecules

  • Radiolabeled standard peptide with high affinity for H-2Kb

  • Test peptides (e.g., SIINFEKL and other OVA-derived peptides)

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of the test peptides.

  • In a 96-well plate, mix a constant amount of purified H-2Kb molecules with a constant amount of the radiolabeled standard peptide.

  • Add the different concentrations of the test peptides to the wells.

  • Incubate the plate at room temperature for 48 hours to allow for peptide exchange and binding to reach equilibrium.

  • Capture the MHC-peptide complexes on a filter plate.

  • Wash the plate to remove unbound peptides.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the concentration of the test peptide that inhibits 50% of the binding of the radiolabeled standard peptide (IC50).

IFN-γ ELISPOT Assay

This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ upon stimulation.

Materials:

  • 96-well ELISPOT plates pre-coated with anti-IFN-γ capture antibody

  • Splenocytes from immunized or OT-I mice

  • SIINFEKL peptide

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate for HRP

  • ELISPOT plate reader

Protocol:

  • Prepare single-cell suspensions of splenocytes from immunized or OT-I mice.

  • Add 2 x 10^5 to 5 x 10^5 cells per well to the pre-coated ELISPOT plate.

  • Add SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Wash the plate to remove the cells.

  • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Wash the plate and add the HRP substrate. Allow spots to develop.

  • Stop the reaction by washing with water.

  • Dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

In Vivo Cytotoxicity Assay

This assay measures the ability of antigen-specific CTLs to kill target cells in a living animal.

Materials:

  • C57BL/6 mice (immunized and naive)

  • Splenocytes from naive C57BL/6 mice

  • SIINFEKL peptide

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)

  • Flow cytometer

Protocol:

  • Prepare two populations of target cells from naive splenocytes.

  • Label one population with a high concentration of CFSE (CFSE^high) and pulse them with the SIINFEKL peptide (1 µg/mL) for 1 hour at 37°C.

  • Label the second population with a low concentration of CFSE (CFSE^low) without peptide pulsing (internal control).

  • Mix the two populations at a 1:1 ratio.

  • Inject the cell mixture intravenously into both immunized and naive recipient mice.

  • After 18-24 hours, harvest the spleens from the recipient mice.

  • Prepare single-cell suspensions and analyze by flow cytometry.

  • Quantify the number of CFSE^high and CFSE^low cells in each mouse.

  • The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (Ratio immunized / Ratio naive)] x 100 where Ratio = (% CFSE^high cells / % CFSE^low cells).

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular and experimental workflows related to the OVA 257-264 epitope.

MHC Class I Antigen Processing and Presentation Pathway

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OVA Ovalbumin (Exogenous) Proteasome Proteasome OVA->Proteasome Ubiquitination Peptides Peptide Fragments (including SIINFEKL) Proteasome->Peptides Proteolysis TAP TAP Transporter Peptides->TAP Peptide_Loading Peptide Loading Complex (PLC) TAP->Peptide_Loading MHC_I MHC Class I (H-2Kb) MHC_I->Peptide_Loading MHC_Peptide SIINFEKL-H-2Kb Complex Peptide_Loading->MHC_Peptide SIINFEKL Loading Golgi Golgi Apparatus MHC_Peptide->Golgi Transport Cell_Surface Cell Surface Golgi->Cell_Surface MHC_Peptide_Surface Presented SIINFEKL-H-2Kb

Caption: MHC Class I processing and presentation of the OVA 257-264 epitope.

OT-I T-Cell Receptor Signaling Pathway

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell OT-I CD8+ T-Cell MHC_Peptide SIINFEKL-H-2Kb TCR OT-I TCR MHC_Peptide->TCR Binding CD8 CD8 TCR->CD8 ZAP70 ZAP-70 TCR->ZAP70 Lck Lck CD8->Lck Lck->TCR Phosphorylation LAT LAT Complex ZAP70->LAT PLCg PLCγ LAT->PLCg Ras Ras LAT->Ras NFkB NF-κB LAT->NFkB NFAT NFAT PLCg->NFAT AP1 AP-1 Ras->AP1 Cytokine Cytokine Production (IFN-γ, IL-2) NFAT->Cytokine Proliferation Proliferation & Cytotoxicity NFAT->Proliferation AP1->Cytokine AP1->Proliferation NFkB->Cytokine NFkB->Proliferation

Caption: Simplified signaling cascade upon OT-I TCR recognition of SIINFEKL-H-2Kb.

Experimental Workflow for In Vivo Cytotoxicity Assay

Cytotoxicity_Workflow start Start prep_cells Prepare Target Cells (Naive Splenocytes) start->prep_cells label_high Label with High CFSE & Pulse with SIINFEKL prep_cells->label_high label_low Label with Low CFSE (No Peptide) prep_cells->label_low mix_cells Mix Labeled Cells (1:1 Ratio) label_high->mix_cells label_low->mix_cells inject_mice Inject Cell Mixture into Immunized & Naive Mice mix_cells->inject_mice incubation Incubate for 18-24 hours inject_mice->incubation harvest_spleens Harvest Spleens incubation->harvest_spleens analyze_facs Analyze by Flow Cytometry harvest_spleens->analyze_facs calculate_lysis Calculate % Specific Lysis analyze_facs->calculate_lysis end End calculate_lysis->end

Caption: Workflow for the in vivo cytotoxicity assay using SIINFEKL.

Conclusion

The discovery of the OVA 257-264 (SIINFEKL) epitope has been a transformative event in the field of immunology. Its well-defined nature and potent immunogenicity have provided researchers with an invaluable tool to unravel the fundamental mechanisms of T-cell-mediated immunity. From its initial identification to its current widespread use in preclinical models for cancer immunotherapy and vaccine development, the significance of SIINFEKL cannot be overstated. This technical guide has provided a comprehensive overview of the key quantitative data, detailed experimental protocols, and visual representations of the molecular pathways associated with this critical epitope. It is our hope that this resource will serve as a valuable aid to researchers and scientists as they continue to leverage the power of the OVA 257-264 model system to advance our understanding of the immune system and develop novel therapeutic strategies.

References

5-Carboxyfluorescein (FAM): A Comprehensive Technical Guide to its Fluorescent Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein (5-FAM) is a widely utilized fluorescent dye, belonging to the xanthene class of fluorophores.[1] Its robust spectroscopic characteristics, including a high quantum yield and compatibility with common excitation sources, have established it as a staple for labeling a diverse array of biomolecules such as peptides, proteins, and nucleotides.[2][3] This technical guide provides an in-depth exploration of the core fluorescent properties of 5-FAM, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in its effective application.

Core Fluorescent Properties

The utility of 5-FAM in various fluorescence-based applications is dictated by its fundamental photophysical parameters. These properties are summarized below, with specific values compiled from various sources to provide a comprehensive overview.

Spectral Properties

5-FAM exhibits a characteristic green fluorescence, with excitation and emission maxima that are well-suited for standard fluorescence detection systems.[4] The dye is efficiently excited by the 488 nm laser line, a common feature of many fluorescence microscopes and flow cytometers.[2]

PropertyValueReferences
Excitation Maximum (λex)490 - 495 nm
Emission Maximum (λem)514 - 520 nm
Molar Extinction Coefficient (ε)>72,000 M⁻¹cm⁻¹
Recommended Filter SetFITC
Quantum Yield and Photostability

The quantum yield (Φ) of a fluorophore is a measure of its fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. 5-FAM is known for its high quantum yield, contributing to its bright signal in various applications. Photostability, or the resistance to photobleaching, is another critical parameter, particularly for imaging applications that require prolonged exposure to excitation light.

PropertyValue/CharacteristicReferences
Fluorescence Quantum Yield (Φ)~0.83 - 0.92 (relative to fluorescein)
PhotostabilityModerate; susceptible to photobleaching upon intense or prolonged illumination.
pH Sensitivity

A crucial characteristic of 5-FAM is the pH dependence of its fluorescence. The fluorescence intensity of FAM is stable in neutral to slightly alkaline conditions (pH 7.5-8.5). However, in acidic environments (below pH 7), the dye becomes protonated, leading to a significant decrease in its fluorescence. This property can be harnessed for developing pH-sensitive probes but also necessitates careful buffer selection for experiments requiring stable fluorescence. The fluorescence loss at high pH is generally reversible.

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of 5-FAM relative to a known standard, such as fluorescein.

Materials:

  • 5-FAM solution of unknown quantum yield

  • Fluorescein standard solution with a known quantum yield (e.g., 0.92 in 0.1 M NaOH)

  • Spectrophotometer

  • Spectrofluorometer

  • Appropriate solvents (e.g., phosphate-buffered saline, pH 7.4)

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Prepare a series of dilutions for both the 5-FAM solution and the fluorescein standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using the spectrophotometer and record the absorbance at the chosen excitation wavelength (e.g., 490 nm).

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, with the same excitation wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., slit widths) for all measurements.

  • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the 5-FAM and the fluorescein standard.

  • Calculate the quantum yield of 5-FAM (Φ_FAM) using the following equation:

    Φ_FAM = Φ_std * (m_FAM / m_std) * (η_FAM² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_FAM and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance for 5-FAM and the standard, respectively.

    • η_FAM and η_std are the refractive indices of the solvents used for the 5-FAM and standard solutions, respectively (if the same solvent is used, this term is 1).

Protocol 2: Assessment of Photostability

This protocol provides a method to evaluate the photostability of 5-FAM by measuring the rate of photobleaching.

Materials:

  • 5-FAM labeled sample (e.g., protein or oligonucleotide)

  • Fluorescence microscope equipped with a suitable laser line (e.g., 488 nm) and a camera

  • Imaging software capable of time-lapse acquisition and intensity measurement

Methodology:

  • Prepare a sample of 5-FAM-labeled molecules immobilized on a glass slide.

  • Acquire an initial image of the sample using a defined set of imaging parameters (laser power, exposure time, etc.).

  • Continuously illuminate a specific region of interest (ROI) with the excitation light.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) for a defined duration (e.g., 10-20 minutes).

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal provides a measure of the photostability of 5-FAM under the specific experimental conditions.

Visualizations

Signaling Pathway: pH-Dependent Fluorescence of 5-FAM

The fluorescence of 5-FAM is highly dependent on the pH of its environment. In alkaline conditions, the molecule exists in its dianionic form, which is highly fluorescent. In acidic conditions, it becomes protonated, leading to a non-fluorescent state.

pH_Dependence Protonated Protonated FAM (Non-fluorescent) Dianionic Dianionic FAM (Highly Fluorescent) Protonated->Dianionic High pH (Deprotonation) Dianionic->Protonated Low pH (Protonation)

pH-dependent equilibrium of 5-FAM.
Experimental Workflow: Covalent Labeling of Biomolecules

5-FAM, typically as an amine-reactive succinimidyl ester (SE) derivative, is commonly used to covalently label proteins and other biomolecules containing primary amines.

Labeling_Workflow Start Start: Prepare Biomolecule (e.g., Protein in pH 8.5-9.5 buffer) AddFAM Add 5-FAM SE (in anhydrous DMSO) Start->AddFAM Incubate Incubate in the dark (Room temperature, 1 hour) AddFAM->Incubate Purify Purify Labeled Biomolecule (e.g., Size-exclusion chromatography) Incubate->Purify End End: Purified FAM-labeled Biomolecule Purify->End

Workflow for labeling biomolecules with 5-FAM SE.

Applications in Research and Drug Development

The favorable fluorescent properties of 5-FAM have led to its widespread adoption in numerous applications, including:

  • Fluorescence Microscopy: Labeling of proteins and cellular structures for imaging.

  • Flow Cytometry: Identification and sorting of cells based on the expression of FAM-labeled surface markers.

  • DNA Sequencing: Used as a fluorescent dye for Sanger sequencing and in probes for real-time PCR.

  • Fluorescence Resonance Energy Transfer (FRET): As a donor fluorophore in FRET-based assays to study molecular interactions.

  • High-Throughput Screening (HTS): In the development of fluorescent assays for drug discovery.

Conclusion

5-Carboxyfluorescein remains a cornerstone fluorophore in biological and biomedical research. Its bright green fluorescence, high quantum yield, and well-characterized properties make it a reliable and versatile tool. Understanding its core characteristics, particularly its pH sensitivity and photostability, is crucial for designing robust and reproducible fluorescence-based experiments. The protocols and data presented in this guide serve as a comprehensive resource for researchers to effectively utilize 5-FAM in their scientific endeavors.

References

In-Depth Technical Guide: Binding Affinity of Fam-ova (257-264) to H-2Kb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the fluorescently labeled peptide Fam-ova (257-264) to the murine major histocompatibility complex (MHC) class I molecule H-2Kb. This peptide, also known as FAM-SIINFEKL, is a critical tool in immunological research, particularly for studying antigen presentation, CD8+ T-cell activation, and the development of immunotherapies.

Introduction

The ovalbumin-derived peptide OVA (257-264), with the amino acid sequence SIINFEKL, is a well-established, immunodominant epitope presented by the H-2Kb MHC class I molecule.[1] Its high binding affinity and ability to elicit a strong CD8+ T-cell response have made it a model antigen in immunology.[1][2] The conjugation of a carboxyfluorescein (FAM) molecule to the N-terminus of the SIINFEKL peptide creates Fam-ova (257-264), a fluorescent probe that enables direct visualization and quantification of its interaction with H-2Kb. This guide summarizes the available quantitative binding data, details the experimental protocols used to measure this interaction, and illustrates the relevant biological pathways.

Quantitative Binding Affinity Data

Below is a summary of the binding kinetics for the unlabeled SIINFEKL peptide to the H-2Kb molecule. This data is derived from studies using surface plasmon resonance (SPR) or other biophysical methods to measure the interaction between the purified peptide and soluble H-2Kb molecules.

ParameterValueDescription
Association Rate Constant (kon) 1.627 x 107 M-1h-1The rate at which the SIINFEKL peptide binds to the H-2Kb molecule.
Dissociation Rate Constant (koff) 0.0495 h-1The rate at which the SIINFEKL/H-2Kb complex dissociates.
Dissociation Constant (KD) 3.04 nMThe equilibrium constant that represents the ratio of koff/kon, indicating the strength of the binding affinity. A lower KD value signifies a higher binding affinity.

Note: The kinetic parameters were determined for the unlabeled SIINFEKL peptide and are considered a close approximation for Fam-ova (257-264).

Experimental Protocols

The binding affinity of Fam-ova (257-264) to H-2Kb can be determined using several biophysical and cell-based assays. The most common and direct method is the fluorescence polarization assay.

Fluorescence Polarization (FP) Based Competition Assay

This high-throughput assay measures the binding of the fluorescent Fam-ova (257-264) peptide to soluble recombinant H-2Kb molecules. The principle lies in the difference in the rotational speed of the small, free-tumbling fluorescent peptide versus the much larger peptide-MHC complex. When bound to H-2Kb, the tumbling of the FAM-labeled peptide is significantly slowed, resulting in a higher fluorescence polarization value. A competition assay can be performed using unlabeled SIINFEKL to determine its IC50, which is the concentration of the unlabeled peptide required to inhibit the binding of the labeled peptide by 50%.

Materials:

  • Fam-ova (257-264) peptide

  • Purified, soluble recombinant H-2Kb molecules

  • Unlabeled SIINFEKL peptide (for competition assay)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Black, low-binding 96-well or 384-well plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Fam-ova (257-264) in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer. The final concentration of the fluorescent peptide should be low (typically in the low nanomolar range) and well below the KD to avoid ligand depletion.

    • Prepare a stock solution of purified H-2Kb in assay buffer. The concentration of H-2Kb should be titrated to determine the optimal concentration that gives a significant change in polarization upon binding to the fluorescent peptide.

    • For the competition assay, prepare a serial dilution of the unlabeled SIINFEKL peptide in assay buffer.

  • Assay Setup:

    • To each well of the microplate, add a fixed concentration of Fam-ova (257-264) and H-2Kb.

    • For the competition assay, add the serially diluted unlabeled SIINFEKL peptide to the wells. Include control wells with only the fluorescent peptide (for minimum polarization) and wells with the fluorescent peptide and H-2Kb (for maximum polarization).

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient period to allow the binding reaction to reach equilibrium. The incubation time will depend on the kinetics of the interaction and should be determined empirically.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for fluorescein (excitation ~485 nm, emission ~520 nm).

  • Data Analysis:

    • The fluorescence polarization (P) is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence intensities.

    • For the competition assay, plot the polarization values against the logarithm of the unlabeled peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow: Fluorescence Polarization Assay

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_fam_ova Prepare Fam-ova (257-264) (Low nM) mix_reagents Mix Reagents in 96/384-well Plate prep_fam_ova->mix_reagents prep_h2kb Prepare Soluble H-2Kb prep_h2kb->mix_reagents prep_unlabeled Prepare Unlabeled SIINFEKL (Serial Dilution) prep_unlabeled->mix_reagents incubate Incubate to Reach Equilibrium mix_reagents->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze_data Data Analysis (Calculate IC50) read_fp->analyze_data

Caption: Workflow for determining binding affinity using a fluorescence polarization competition assay.

Signaling Pathway: T-Cell Receptor Activation by pMHC

The binding of the Fam-ova (257-264)-H-2Kb complex to a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pMHC Fam-ova/H-2Kb TCR TCR pMHC->TCR Binding CD3 CD3 TCR->CD3 CD8 CD8 CD8->pMHC Lck Lck CD3->Lck Recruitment & Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca_release->NFAT Activation NFkB NF-κB PKC->NFkB Activation AP1 AP-1 Ras_MAPK->AP1 Activation Gene_expression Gene Expression (e.g., IL-2) NFkB->Gene_expression NFAT->Gene_expression AP1->Gene_expression

Caption: Simplified T-cell receptor (TCR) signaling cascade upon peptide-MHC (pMHC) binding.

Conclusion

Fam-ova (257-264) is an indispensable tool for studying the intricacies of the immune system. Its strong and specific binding to H-2Kb, coupled with its fluorescent properties, allows for precise and quantitative analysis of antigen presentation and T-cell activation. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers and professionals in the field of immunology and drug development. While the binding kinetics of the unlabeled SIINFEKL peptide serve as a reliable reference, future studies directly measuring the affinity of the FAM-labeled peptide would further refine our understanding of this important molecular interaction.

References

Methodological & Application

Application Notes and Protocols: In Vitro T Cell Stimulation Using Fam-Ova (257-264)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro stimulation of CD8+ T cells using the fluorescently labeled peptide, Fam-Ova (257-264). This peptide, consisting of the amino acid sequence SIINFEKL conjugated to 5-Carboxyfluorescein (5-FAM), is a well-characterized, immunodominant epitope of chicken ovalbumin.[1][2] It is presented by the Major Histocompatibility Complex Class I (MHC-I) molecule H-2Kb and is widely used as a model antigen to study CD8+ cytotoxic T lymphocyte (CTL) responses, antigen presentation, and T cell activation, particularly with T cells from OT-I transgenic mice.[3][4][5] This document details the underlying principles, experimental protocols for key assays such as proliferation and cytokine analysis, and data interpretation.

Peptide Specifications and Characteristics

The Ova (257-264) peptide is a cornerstone for immunological studies focusing on antigen-specific CD8+ T cell responses. Its fluorescent FAM-label allows for direct visualization and tracking in various assays.

ParameterSpecificationReference
Peptide Name Fam-Ova (257-264)
Sequence SIINFEKL
Fluorescent Label 5-Carboxyfluorescein (5-FAM)
Appearance Freeze-dried powder
Molecular Weight ~1322 g/mol (Varies slightly based on salt form)
Purity Typically >95% (as determined by HPLC)
MHC Restriction H-2Kb (Murine MHC Class I)
Solubility Recommended to dissolve in DMSO, then dilute in water or culture medium
Storage Store at -20°C, protected from light

Principle of T Cell Activation

The activation of naive CD8+ T cells is a multi-step process initiated by the recognition of a specific peptide-MHC (pMHC) complex by the T cell receptor (TCR). The SIINFEKL peptide is presented by antigen-presenting cells (APCs), such as dendritic cells (DCs), on their MHC class I molecules. T cells from OT-I transgenic mice express a TCR specifically engineered to recognize the SIINFEKL/H-2Kb complex. This interaction, along with co-stimulation from the APC, triggers a signaling cascade within the T cell, leading to its activation, proliferation (clonal expansion), differentiation into effector cytotoxic T lymphocytes, and secretion of cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell (e.g., OT-I) APC MHC Class I (H-2Kb) TCR T Cell Receptor (TCR) APC->TCR Recognition CD8 CD8 Co-receptor APC->CD8 Co-receptor Binding Peptide Fam-Ova (SIINFEKL) Activation T Cell Activation TCR->Activation Signal Transduction CD8->Activation Signal Transduction Outcomes Proliferation Cytokine Release (IFN-γ) Cytotoxicity Activation->Outcomes

Caption: MHC-I mediated activation of a CD8+ T cell.

General Experimental Workflow

A typical in vitro T cell stimulation experiment follows a standardized workflow, from the preparation of cells and reagents to the final analysis of the T cell response. The specific assay chosen will determine the final steps.

Experimental_Workflow cluster_assays Assay Options A 1. Cell Preparation B 2. Peptide Reconstitution & Pulsing of APCs A->B C 3. Co-culture of APCs and T Cells B->C D 4. T Cell Response Assay C->D Assay1 Proliferation (CFSE) D->Assay1 Assay2 Cytokine (ICS/ELISA) D->Assay2 Assay3 Cytotoxicity (LDH) D->Assay3 Assay4 Gene Expression D->Assay4 E 5. Data Acquisition & Analysis Assay1->E Assay2->E Assay3->E Assay4->E

Caption: General workflow for in vitro T cell stimulation.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for common assays using Fam-Ova (257-264).

Protocol 1: Preparation of Reagents and Cells
  • Peptide Reconstitution:

    • Briefly centrifuge the vial of lyophilized Fam-Ova (257-264) peptide to collect the powder at the bottom.

    • Reconstitute the peptide in a small amount of sterile DMSO (e.g., 40 µL) to create a concentrated stock.

    • Vortex thoroughly. Gentle warming (<40°C) can aid dissolution.

    • Further dilute with sterile PBS or culture medium to a working stock concentration (e.g., 1 mg/mL).

    • Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Isolation of Splenocytes (as APCs and T cells):

    • Euthanize a C57BL/6 mouse (for general APCs) or an OT-I transgenic mouse (for antigen-specific T cells) according to approved institutional animal care guidelines.

    • Aseptically harvest the spleen and place it in a petri dish containing RPMI-1640 medium.

    • Create a single-cell suspension by gently grinding the spleen between the frosted ends of two sterile glass slides or using a cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the remaining cells (splenocytes) with RPMI-1640, centrifuge, and resuspend in complete RPMI medium (supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol).

    • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Purification of CD8+ T Cells (Optional):

    • For assays requiring purified T cells, use a negative selection magnetic bead-based kit to isolate CD8+ T cells from the OT-I splenocyte suspension. This enriches the population of antigen-specific T cells.

Protocol 2: T Cell Proliferation Assay (CFSE)

This assay measures the proliferation of T cells by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.

  • CFSE Labeling of T Cells:

    • Isolate splenocytes or purify CD8+ T cells from an OT-I mouse.

    • Resuspend cells in PBS at a concentration of 1x10⁷ cells/mL.

    • Add CFSE to a final concentration of 2-5 µM. Mix immediately by vortexing.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium to remove excess CFSE. Resuspend in fresh medium.

  • Antigen Presentation and Co-culture:

    • Plate APCs (e.g., total splenocytes from a C57BL/6 mouse) in a 96-well round-bottom plate at 2-5 x 10⁵ cells/well.

    • Add Fam-Ova (257-264) peptide to the desired final concentration (a titration from 0.01 to 10 µg/mL is recommended to find the optimal dose).

    • Add 1-2 x 10⁵ CFSE-labeled OT-I T cells to each well.

    • Include controls: T cells only (no peptide) and T cells with a non-specific peptide.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Flow Cytometry Analysis:

    • Harvest cells from the plate.

    • Stain with fluorescently-conjugated antibodies against surface markers, such as Anti-CD8.

    • Analyze samples on a flow cytometer. Gate on the CD8+ T cell population and examine the CFSE histogram. Each peak of halved fluorescence intensity represents a cell division.

Protocol 3: Intracellular Cytokine Staining (ICS)

This protocol allows for the quantification of cytokine-producing T cells at a single-cell level.

  • T Cell Stimulation:

    • Co-culture OT-I splenocytes (or purified OT-I CD8+ T cells with APCs) as described in Protocol 2, step 2. A typical stimulation time is 6-12 hours.

    • For the final 4-6 hours of incubation, add a protein transport inhibitor, such as Brefeldin A or Monensin, to the culture. This traps cytokines within the cell, allowing for intracellular detection.

  • Cell Staining:

    • Harvest the cells and wash them.

    • Perform a live/dead stain to exclude non-viable cells from the analysis.

    • Stain for cell surface markers (e.g., Anti-CD8, Anti-CD3).

    • Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

    • Stain for intracellular cytokines using fluorescently-conjugated antibodies (e.g., Anti-IFN-γ, Anti-TNF-α).

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the live, CD8+ T cell population and quantify the percentage of cells positive for IFN-γ and/or other cytokines.

Data Presentation and Interpretation

Quantitative data from T cell stimulation experiments should be clearly structured. The tables below provide typical experimental parameters and example data.

Table 1: Typical Experimental Parameters for In Vitro Stimulation
ParameterConcentration / Cell NumberIncubation TimeAssay TypeReference
Peptide Concentration 10⁻⁸ to 10⁻² µg/mL48 hoursICS
Peptide Concentration 10 µg/mL6 hoursICS (restimulation)
Peptide Concentration 2 µg/mL4 hours (pulsing)Proliferation
T Cell Seeding Density 1 x 10⁶ cells/well4 daysCytokine Production
T Cell Seeding Density 5 x 10⁶ cells/well24-72 hoursProliferation
APC Seeding Density 2 x 10⁵ cells/well4 daysCytokine Production
Effector:Target Ratio Variable (e.g., 1:1 to 40:1)4-5 hoursCytotoxicity Assay
Table 2: Example Quantitative Results from ELISPOT Assay

This table illustrates typical data from an ex vivo ELISPOT assay where splenocytes from vaccinated mice are restimulated with SIINFEKL peptide. The number of spots corresponds to the frequency of antigen-specific, IFN-γ-secreting cells.

Mouse GroupStimulationMean IFN-γ Spots (per 10⁶ cells)Standard Deviation
Naïve Control No Peptide2± 1
Naïve Control SIINFEKL Peptide5± 3
Vaccinated No Peptide15± 5
Vaccinated SIINFEKL Peptide450± 65

Interpretation: The significant increase in IFN-γ spots in the vaccinated group upon stimulation with the SIINFEKL peptide indicates a robust, antigen-specific CD8+ T cell response was generated by the vaccine. The low spot count in control groups confirms the specificity of the response.

References

Application Notes and Protocols for FAM-OVA (257-264) in Confocal Microscopy of Antigen Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing FAM-OVA (257-264) in confocal microscopy to visualize and quantify antigen uptake by cells. It is crucial to note that "FAM-OVA (257-264)" refers to a fluorescently labeled synthetic peptide corresponding to the amino acid sequence 257-264 (SIINFEKL) of the chicken ovalbumin protein, conjugated to 5-Carboxyfluorescein (FAM). This octapeptide is an immunodominant epitope presented by the MHC class I molecule H-2Kb and is a vital tool for studying CD8+ cytotoxic T lymphocyte (CTL) responses and antigen presentation pathways.[1][2] The molecular weight of this peptide is significantly lower than 257-264 kDa. These notes will also provide context on the uptake of the full-length ovalbumin protein, from which the SIINFEKL epitope is derived and processed by antigen-presenting cells (APCs).

The FAM label provides fluorescence (Absorption/Emission ≈ 494/521 nm), enabling the direct visualization and tracking of the peptide as it is internalized by cells.[1] This is invaluable for researchers in immunology, cancer biology, and vaccine development for assessing the efficiency of antigen delivery and presentation.

Mechanisms of Ovalbumin and OVA-Peptide Uptake

While FAM-OVA (257-264) is a peptide, understanding the uptake of the full-length ovalbumin protein provides essential context for its immunological relevance. Antigen-presenting cells, such as dendritic cells (DCs) and macrophages, internalize soluble ovalbumin through several mechanisms:

  • Receptor-Mediated Endocytosis : This is a primary pathway for ovalbumin uptake.

    • Mannose Receptor (CD206) : This C-type lectin receptor recognizes mannosylated glycoproteins like ovalbumin and is a key pathway for its internalization by DCs.[3][4] Antigens taken up via the mannose receptor can be directed towards early endosomes for cross-presentation on MHC class I molecules.

    • Scavenger Receptors : These receptors also contribute to the uptake of ovalbumin.

    • Galactose Receptor : In liver parenchymal cells, the galactose receptor is involved in ovalbumin uptake.

  • Macropinocytosis : This process involves the non-specific engulfment of extracellular fluid and its contents, including soluble antigens like ovalbumin. This pathway typically leads to processing in late endosomes/lysosomes for presentation on MHC class II molecules.

  • Clathrin-Mediated Endocytosis : Soluble ovalbumin can also be internalized via this pathway.

The uptake of the smaller FAM-OVA (257-264) peptide itself may occur through different mechanisms, including passive diffusion or fluid-phase endocytosis, though specific receptor-mediated uptake is less characterized for this short peptide.

Signaling Pathway for Ovalbumin Uptake and Processing

ovalbumin_uptake_pathway Figure 1: Ovalbumin Uptake and Antigen Presentation Pathways cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_endocytic_pathways Endocytic Pathways cluster_processing Antigen Processing cluster_presentation Antigen Presentation Full-length Ovalbumin Full-length Ovalbumin Mannose Receptor Mannose Receptor Full-length Ovalbumin->Mannose Receptor Receptor-mediated endocytosis Macropinocytosis Macropinocytosis Full-length Ovalbumin->Macropinocytosis Fluid-phase uptake FAM-OVA (257-264) Peptide FAM-OVA (257-264) Peptide Cytosol Cytosol FAM-OVA (257-264) Peptide->Cytosol Direct uptake/ endosomal escape Early Endosome Early Endosome Mannose Receptor->Early Endosome Late Endosome/Lysosome Late Endosome/Lysosome Macropinocytosis->Late Endosome/Lysosome Proteasome Proteasome Early Endosome->Proteasome Cross-presentation pathway TAP TAP Proteasome->TAP SIINFEKL peptide MHC Class II MHC Class II Late Endosome/Lysosome->MHC Class II Peptide fragments ER Endoplasmic Reticulum TAP->ER MHC Class I MHC Class I ER->MHC Class I Cell Membrane Cell Membrane MHC Class I->Cell Membrane MHC Class II->Cell Membrane CD8+ T Cell Recognition CD8+ T Cell Recognition Cell Membrane->CD8+ T Cell Recognition Presents SIINFEKL CD4+ T Cell Recognition CD4+ T Cell Recognition Cell Membrane->CD4+ T Cell Recognition Presents other OVA peptides Cytosol->TAP

Caption: Figure 1: Ovalbumin Uptake and Antigen Presentation Pathways.

Experimental Protocols

Materials and Reagents
  • Cells : Dendritic cells (e.g., bone marrow-derived dendritic cells (BMDCs) or DC2.4 cell line), macrophages (e.g., J774 or RAW 264.7), or other relevant cell types.

  • FAM-OVA (257-264) Peptide : Lyophilized powder, to be reconstituted in sterile DMSO or PBS.

  • Cell Culture Medium : RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Coverslips : Sterile, glass-bottom dishes or coverslips suitable for confocal microscopy.

  • Fixative : 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer : 0.1% Triton X-100 or saponin in PBS.

  • Nuclear Stain : DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

  • Mounting Medium : Antifade mounting medium (e.g., ProLong Gold).

  • Phosphate Buffered Saline (PBS) .

Protocol for Confocal Microscopy of FAM-OVA (257-264) Uptake

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Experimental Workflow

experimental_workflow Figure 2: Experimental Workflow for FAM-OVA Peptide Uptake Assay Start Start Cell Seeding Seed cells on coverslips (24-48h before experiment) Start->Cell Seeding FAM-OVA Incubation Incubate cells with FAM-OVA (257-264) peptide Cell Seeding->FAM-OVA Incubation Washing Wash cells with cold PBS to remove unbound peptide FAM-OVA Incubation->Washing Fixation Fix cells with 4% PFA Washing->Fixation Permeabilization Permeabilize cells (optional, for intracellular staining) Fixation->Permeabilization Nuclear Staining Stain nuclei with DAPI or Hoechst Permeabilization->Nuclear Staining Mounting Mount coverslips on slides Nuclear Staining->Mounting Confocal Imaging Acquire images using confocal microscope Mounting->Confocal Imaging Image Analysis Analyze images for quantification and localization Confocal Imaging->Image Analysis End End Image Analysis->End

Caption: Figure 2: Experimental Workflow for FAM-OVA Peptide Uptake Assay.

Step-by-Step Procedure:

  • Cell Culture and Seeding :

    • Culture your cells of interest to a healthy, sub-confluent state.

    • Seed the cells onto sterile glass-bottom dishes or coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of FAM-OVA (257-264) Solution :

    • Reconstitute the lyophilized FAM-OVA (257-264) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.

  • Antigen Uptake Assay :

    • Aspirate the culture medium from the cells.

    • Add the FAM-OVA (257-264) containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 30 minutes, 1 hour, 4 hours).

    • Negative Control : Incubate a set of cells at 4°C with the FAM-OVA peptide. At this temperature, active transport processes like endocytosis are inhibited, which helps to distinguish between uptake and non-specific membrane binding.

  • Washing :

    • After incubation, aspirate the peptide-containing medium.

    • Gently wash the cells three times with ice-cold PBS to remove any unbound peptide and halt further uptake.

  • Fixation :

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization (Optional) :

    • If co-staining for intracellular markers, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Nuclear Staining :

    • Incubate the cells with a dilute solution of DAPI or Hoechst in PBS for 5-10 minutes at room temperature.

    • Wash twice with PBS.

  • Mounting :

    • Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Confocal Microscopy :

    • Image the samples using a confocal laser scanning microscope.

    • Use the appropriate laser lines and emission filters for FAM (e.g., 488 nm laser excitation and 500-550 nm emission filter) and the nuclear stain (e.g., 405 nm laser excitation for DAPI/Hoechst).

    • Acquire Z-stacks to confirm the intracellular localization of the FAM-OVA (257-264) peptide.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes typical experimental parameters for ovalbumin uptake studies. These can be used as a starting point for optimizing your experiments with FAM-OVA (257-264).

ParameterTypical Range/ValueCell TypeReference
FAM-OVA Concentration 10 - 200 µg/mLDendritic Cells
Incubation Time 10 min - 4 hoursDendritic Cells, Macrophages
Inhibitors (for mechanism studies) Mannan (200 µg/mL)Dendritic Cells
Polyinosinic acid (Poly I) (20 µg/mL)Dendritic Cells
Dimethylamiloride (DMA) (300 µM)Dendritic Cells
ChlorpromazineDendritic Cells
Cytochalasin DDendritic Cells
Image Analysis
  • Qualitative Analysis : Visually inspect the images to determine the subcellular localization of the FAM-OVA (257-264) peptide (e.g., punctate endosomal patterns, diffuse cytosolic signal).

  • Quantitative Analysis : Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity per cell.

    • Define cellular boundaries based on brightfield or DIC images, or a whole-cell stain.

    • Use the nuclear stain to identify individual cells and count them.

    • Measure the mean or integrated fluorescence intensity of the FAM signal within each cell.

    • Calculate the average fluorescence intensity across multiple fields of view for each experimental condition.

Troubleshooting

ProblemPossible CauseSolution
No or weak FAM signal - FAM-OVA concentration too low.- Incubation time too short.- Photobleaching during imaging.- Increase FAM-OVA concentration.- Increase incubation time.- Use antifade mounting medium and minimize laser exposure.
High background fluorescence - Incomplete washing.- Non-specific binding to coverslip or cell surface.- Wash cells thoroughly with ice-cold PBS.- Include a 4°C control to assess surface binding.- Block with BSA before adding the peptide.
Signal is only on the cell surface - Uptake is inhibited.- Incubation was at a non-permissive temperature (e.g., 4°C).- Ensure incubation is at 37°C.- Confirm cell viability.- Acquire Z-stacks to differentiate surface binding from internalization.
Cell morphology is poor - Cells were not healthy before the experiment.- Harsh fixation or permeabilization.- Use healthy, sub-confluent cells.- Optimize fixation and permeabilization conditions (e.g., reduce time, try different reagents).

Conclusion

FAM-OVA (257-264) is a powerful tool for investigating the initial stages of the MHC class I antigen presentation pathway. By using confocal microscopy, researchers can gain valuable insights into the efficiency of peptide delivery into the cytosol of antigen-presenting cells. The protocols and data presented here provide a solid foundation for designing and executing successful antigen uptake experiments, ultimately contributing to the development of novel immunotherapies and vaccines.

References

Application Notes and Protocols for In Vivo Imaging of T Cell Responses with FAM-OVA (257-264)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing the dynamic interactions between T cells and antigen-presenting cells (APCs) in a living organism is crucial for understanding the initiation and regulation of adaptive immune responses. Two-photon intravital microscopy has emerged as a powerful technique to study these processes with high spatial and temporal resolution within the complex microenvironment of lymphoid organs.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo imaging of CD8+ T cell responses using adoptively transferred OVA-specific T cells (from OT-I mice) and a fluorescently labeled cognate peptide, FAM-OVA (257-264) (SIINFEKL).

The protocols outlined below describe the preparation of fluorescently labeled T cells, the in vivo administration of FAM-OVA (257-264) peptide to be presented by endogenous APCs, the surgical procedure for exposing lymph nodes for imaging, and the acquisition and analysis of T cell motility data using two-photon microscopy.

Data Presentation

The following tables summarize quantitative data on T cell motility in the presence and absence of their cognate antigen, providing key parameters to evaluate T cell activation and engagement with APCs in vivo.

Table 1: Motility of Naïve vs. Antigen-Experienced T Cells in Lymph Nodes

T Cell TypeAntigenAverage Velocity (µm/min)Displacement Speed (µm/min)Motility Coefficient (µm²/min)Arrest Coefficient
Naïve CD8+ T CellsNone10.2 - 11.53.7100< 0.2
Naïve CD8+ T CellsIrrelevant Peptide (e.g., PBS/OVA)Similar to no antigenSimilar to no antigenSimilar to no antigenSimilar to no antigen
Antigen-Experienced CD8+ T CellsCognate Peptide (e.g., PG)Significantly ReducedSignificantly ReducedSignificantly Reduced> 0.5

Data synthesized from multiple sources. The exact values can vary based on the specific experimental setup, mouse model, and imaging parameters.

Table 2: T Cell Motility Parameters in Different Tissue Environments

TissueT Cell TypeMedian Displacement Speed (µm/min)Meandering Ratio
Lymph NodeNaïve T Cell3.7High
Small Intestine VilliEffector CD8+ T Cell3.3High
Lung (Influenza-infected)Effector CD8+ T Cell1.1Low
Lung (LPS-treated)Effector CD8+ T Cell1.6Low

This table highlights how the tissue microenvironment influences T cell motility, which is an important consideration for in vivo imaging studies.[5]

Experimental Protocols

Protocol 1: Preparation and Adoptive Transfer of Fluorescently Labeled OT-I T Cells

This protocol describes the isolation and fluorescent labeling of OVA-specific CD8+ T cells from OT-I transgenic mice for subsequent adoptive transfer into recipient mice.

Materials:

  • OT-I TCR transgenic mice

  • Cell strainer (70 µm)

  • Red blood cell lysis buffer (ACK buffer)

  • RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • Fluorescent dyes for cell labeling (e.g., CFSE, CellTrace Violet)

  • Phosphate-buffered saline (PBS)

  • Recipient mice (e.g., C57BL/6)

Procedure:

  • Isolation of OT-I T Cells:

    • Euthanize OT-I donor mice and aseptically harvest spleens and lymph nodes.

    • Mechanically dissociate the tissues through a 70 µm cell strainer to create a single-cell suspension.

    • Lyse red blood cells using ACK buffer and wash the cells with PBS.

    • Enrich for CD8+ T cells using a negative selection kit for higher purity.

  • Fluorescent Labeling:

    • Resuspend the isolated T cells in pre-warmed PBS at a concentration of 10 x 10^6 cells/mL.

    • Add the fluorescent dye (e.g., CFSE to a final concentration of 5 µM) and incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of cold RPMI 1640 with 10% FBS.

    • Wash the cells three times with cold PBS to remove excess dye.

  • Adoptive Transfer:

    • Resuspend the labeled OT-I T cells in sterile PBS at a concentration of 2-5 x 10^6 cells per 200 µL.

    • Inject the cell suspension intravenously (i.v.) into the tail vein of recipient mice.

    • Allow at least 24 hours for the transferred T cells to home to the lymphoid organs before imaging.

Protocol 2: In Vivo Administration of FAM-OVA (257-264) Peptide

This protocol describes the preparation and administration of FAM-labeled SIINFEKL peptide to recipient mice to be presented by APCs in the lymph nodes.

Materials:

  • FAM-labeled OVA (257-264) peptide (SIINFEKL-FAM)

  • Sterile PBS

  • Syringes and needles for injection

Procedure:

  • Peptide Preparation:

    • Reconstitute the lyophilized FAM-OVA (257-264) peptide in sterile PBS to a stock concentration of 1 mg/mL.

    • Further dilute the peptide in sterile PBS to the desired working concentration. A typical dose for subcutaneous injection is 10-20 µg per mouse.

  • In Vivo Administration:

    • Approximately 2-4 hours before imaging, inject the FAM-OVA (257-264) peptide solution subcutaneously (s.c.) into the footpad of the mouse. This will allow for the drainage of the peptide to the popliteal lymph node, which will be the site of imaging.

Protocol 3: Surgical Preparation and Two-Photon Imaging of the Popliteal Lymph Node

This protocol details the surgical procedure for exposing the popliteal lymph node for in vivo imaging and the subsequent image acquisition using a two-photon microscope.

Materials:

  • Anesthetized mouse (from Protocol 1 and 2)

  • Surgical tools (scissors, forceps)

  • Gauze

  • Superglue

  • Microscope slide or coverslip

  • Two-photon microscope equipped with a tunable Ti:Sapphire laser

  • Image acquisition and analysis software

Procedure:

  • Surgical Preparation:

    • Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).

    • Carefully remove the hair from the leg where the lymph node will be exposed.

    • Make a small incision in the skin over the popliteal fossa.

    • Gently dissect the surrounding connective and adipose tissue to expose the popliteal lymph node. Be careful not to damage the blood and lymphatic vessels.

    • Immobilize the leg and the exposed lymph node on a custom-built stage or by gluing the surrounding tissue to a coverslip.

    • Keep the exposed tissue moist with saline throughout the imaging session.

  • Two-Photon Imaging:

    • Position the mouse on the microscope stage.

    • Use the two-photon laser tuned to an appropriate wavelength for exciting the fluorescently labeled T cells (e.g., ~920 nm for CFSE) and the FAM-labeled peptide (~800 nm).

    • Acquire time-lapse 3D image stacks of the T cell zone of the lymph node. Typically, images are taken every 30-60 seconds for a duration of 30-60 minutes to track T cell movement.

  • Data Analysis:

    • Use imaging software (e.g., Imaris, Fiji) to track the movement of individual T cells in 4D (x, y, z, time).

    • Calculate motility parameters such as average velocity, displacement, and arrest coefficient.

    • Analyze the interaction dynamics between the fluorescently labeled T cells and the FAM-positive APCs.

Visualizations

T Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC (pMHC) TCR TCR/CD3 APC->TCR Antigen Recognition Lck Lck TCR->Lck ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Lck->TCR ITAM Phosphorylation Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcineurin Calcineurin IP3->Calcineurin Ca²⁺ release PKC PKCθ DAG->PKC Ras_GRP Ras-GRP DAG->Ras_GRP NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFkB_I IκB-NFκB PKC->NFkB_I Phosphorylation MAPK_cascade MAPK Cascade (Erk, JNK, p38) Ras_GRP->MAPK_cascade NFkB NFκB NFkB_I->NFkB IκB degradation AP1 AP-1 MAPK_cascade->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified TCR signaling cascade upon antigen recognition.

Experimental Workflow for In Vivo T Cell Imaging

Experimental_Workflow cluster_preparation Preparation (Day -1) cluster_imaging_day Imaging Day (Day 0) cluster_analysis Data Analysis Isolate_OTI 1. Isolate OT-I T cells from donor mouse Label_TCells 2. Fluorescently label OT-I T cells (e.g., CFSE) Isolate_OTI->Label_TCells Adoptive_Transfer 3. Adoptively transfer labeled T cells into recipient mouse Label_TCells->Adoptive_Transfer Inject_Peptide 4. Inject FAM-OVA (257-264) subcutaneously Adoptive_Transfer->Inject_Peptide 24h homing Anesthetize 5. Anesthetize mouse Inject_Peptide->Anesthetize 2-4h for APC uptake Expose_LN 6. Surgically expose popliteal lymph node Anesthetize->Expose_LN Two_Photon 7. Two-photon intravital microscopy Expose_LN->Two_Photon Track_Cells 8. 4D cell tracking Two_Photon->Track_Cells Analyze_Motility 9. Quantify motility parameters (velocity, arrest, etc.) Track_Cells->Analyze_Motility Analyze_Interactions 10. Analyze T cell-APC interactions Track_Cells->Analyze_Interactions

Caption: Workflow for in vivo imaging of T cell responses.

References

Application Notes and Protocols: Fam-ova (257-264) ELISpot Assay for IFN-γ Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at a single-cell level.[1][2][3] The Interferon-gamma (IFN-γ) ELISpot assay is a cornerstone technique for assessing T-cell mediated immune responses, as IFN-γ is a hallmark cytokine produced by activated CD8+ cytotoxic T lymphocytes (CTLs) and T helper 1 (Th1) cells.[1][4]

This document provides detailed application notes and a comprehensive protocol for utilizing the Fam-ova (257-264) peptide in an IFN-γ ELISpot assay. Fam-ova (257-264) is a fluorescently labeled synthetic peptide corresponding to amino acids 257-264 of chicken ovalbumin (OVA). This specific octamer, with the sequence SIINFEKL, is a well-characterized, immunodominant epitope presented by the Major Histocompatibility Complex Class I (MHC-I) molecule, H-2Kb. It is widely employed as a model antigen to stimulate and detect OVA-specific CD8+ T-cell responses in immunological research, including vaccine development and cancer immunotherapy studies.

Principle of the Assay

The assay begins with the in-vitro stimulation of immune cells (such as splenocytes or Peripheral Blood Mononuclear Cells - PBMCs) with the Fam-ova (257-264) peptide. CD8+ T cells that recognize the SIINFEKL peptide presented on MHC-I molecules of antigen-presenting cells (APCs) become activated and secrete IFN-γ.

The secreted IFN-γ is captured by a specific anti-IFN-γ antibody pre-coated onto the surface of an ELISpot plate. After an incubation period, the cells are washed away. The captured cytokine is then detected using a second, biotinylated anti-IFN-γ antibody. A streptavidin-enzyme conjugate (e.g., alkaline phosphatase) is added, which binds to the biotinylated antibody. Finally, a substrate is introduced, which is converted by the enzyme into an insoluble, colored precipitate at the site of cytokine secretion. Each resulting spot represents a single IFN-γ-secreting cell, allowing for precise quantification of the antigen-specific T-cell frequency.

Key Reagents and Data

Quantitative data and the properties of the core peptide are summarized below for easy reference.

Table 1: Fam-ova (257-264) Peptide Specifications

PropertyDescriptionReference(s)
Peptide Name Fam-ova (257-264)
Sequence (3-Letter) H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH
Sequence (1-Letter) SIINFEKL
MHC Restriction Class I, H-2Kb
Fluorophore 5-Carboxyfluorescein (5-FAM)
Fluorescence (Abs/Em) ~494/521 nm
Molecular Weight ~963.13 g/mol (unlabeled)
CAS Number 138831-86-4 (unlabeled)
Primary Application Stimulation of antigen-specific CD8+ T cells

Table 2: Typical Experimental Parameters for IFN-γ ELISpot

ParameterTypical Range / TypeNotesReference(s)
Cell Type Mouse Splenocytes, PBMCsCells should be processed to a single-cell suspension.
Cell Seeding Density 2 x 10⁵ to 1 x 10⁶ cells/wellOptimize based on expected frequency of responding cells.
Peptide Concentration 1 - 25 µg/mLTitration is recommended to find the optimal concentration.
Incubation Time 18 - 36 hoursTime required for optimal cytokine secretion.
Positive Control Phytohemagglutinin (PHA) or PMA/IonomycinFor non-specific stimulation to confirm cell viability and assay performance.
Negative Control Unstimulated cells; Scrambled Peptide (e.g., FILKSINE)To determine background spot formation.

Visualized Workflows and Pathways

The diagram below illustrates the immunological mechanism that the ELISpot assay measures. An Antigen Presenting Cell (APC) processes and presents the OVA (257-264) peptide via its MHC Class I (H-2Kb) molecule. This complex is recognized by the T-Cell Receptor (TCR) on a specific CD8+ T-cell, leading to its activation and the subsequent secretion of IFN-γ.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell APC_cell MHC H-2Kb (MHC-I) + SIINFEKL Peptide TCR TCR MHC->TCR Recognition T_cell IFNy IFN-γ Secretion T_cell->IFNy Activation CD8 CD8 G cluster_Day1 Day 1: Plate Preparation cluster_Day2 Day 2: Cell Stimulation cluster_Day3 Day 3: Detection & Development cluster_Analysis Analysis p1 Pre-wet PVDF membrane with 70% Ethanol p2 Wash wells with sterile PBS p1->p2 p3 Coat plate with Anti-IFN-γ Capture Antibody p2->p3 p4 Incubate overnight at 4°C p3->p4 s1 Wash plate and Block with cell medium p4->s1 s2 Prepare single-cell suspension (e.g., splenocytes) s1->s2 s3 Add cells and Fam-ova (257-264) peptide to wells s2->s3 s4 Incubate for 18-24 hours at 37°C, 5% CO2 s3->s4 d1 Discard cells and wash plate s4->d1 d2 Add Biotinylated Anti-IFN-γ Detection Antibody d1->d2 d3 Incubate, then wash d2->d3 d4 Add Streptavidin-Enzyme Conjugate d3->d4 d5 Incubate, then wash d4->d5 d6 Add Substrate (e.g., BCIP/NBT) to develop spots d5->d6 d7 Stop reaction by washing with water d6->d7 a1 Dry the plate completely d7->a1 a2 Count spots using an ELISpot reader or microscope a1->a2 a3 Calculate Spot Forming Cells (SFCs) per million input cells a2->a3

References

Application Notes and Protocols for Cytotoxic T Lymphocyte (CTL) Killing Assay Using OVA (257-264) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The cytotoxic T lymphocyte (CTL) killing assay is a fundamental technique in immunology to measure the in vivo cytotoxic potential of antigen-specific CD8+ T cells. This assay is critical for evaluating the efficacy of vaccines and immunotherapies designed to elicit cell-mediated immunity against pathogens and tumors. The ovalbumin (OVA) peptide, specifically the immunodominant epitope OVA (257-264) with the amino acid sequence SIINFEKL, is a widely used model antigen in mice expressing the H-2Kb MHC class I molecule.

This document provides a detailed protocol for an in vivo CTL killing assay using splenocytes pulsed with the SIINFEKL peptide as target cells. The assay relies on differential fluorescent labeling of target and control cell populations with carboxyfluorescein succinimidyl ester (CFSE) to quantify specific lysis by CTLs via flow cytometry. While the core of this assay relies on CFSE labeling of the target cells, fluorescently labeled peptides like FAM-OVA (257-264) are valuable tools for related applications such as studying antigen uptake, processing, and presentation by antigen-presenting cells (APCs).

Principle of the Assay

The in vivo CTL killing assay involves the adoptive transfer of two populations of syngeneic splenocytes into a recipient mouse that has been previously immunized to generate OVA-specific CTLs. One population of splenocytes (the target cells) is pulsed with the SIINFEKL peptide and labeled with a high concentration of a fluorescent dye like CFSE (CFSEhigh). The second population (the internal control) is not pulsed with the peptide and is labeled with a low concentration of CFSE (CFSElow).

After intravenous injection of an equal mixture of these two cell populations, the OVA-specific CTLs in the immunized recipient mouse will recognize and lyse the SIINFEKL-pulsed CFSEhigh target cells. The unpulsed CFSElow control cells will not be targeted by these CTLs and will serve as a reference for the initial number of transferred cells. By analyzing the ratio of CFSEhigh to CFSElow cells in the spleen of the recipient mice after a specific period, the percentage of specific killing can be calculated. A reduction in the CFSEhigh population relative to the CFSElow population in immunized mice compared to control (non-immunized) mice indicates antigen-specific cytotoxic activity.

Experimental Protocols

Materials and Reagents
  • Mice: C57BL/6 mice (H-2Kb) for immunization and as a source of splenocytes.

  • Peptide: OVA (257-264) peptide (SIINFEKL).

  • Fluorescent Dye: Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Buffers: Phosphate Buffered Saline (PBS), ACK lysis buffer (for red blood cell lysis).

  • General Lab Equipment: Centrifuge, incubator, hemocytometer, flow cytometer.

Part 1: Immunization of Recipient Mice
  • Prepare the immunization agent. This can be an OVA-expressing pathogen (e.g., Listeria monocytogenes-OVA), a vaccine formulation containing OVA protein or peptide, or other methods to elicit an OVA-specific CD8+ T cell response.

  • Immunize C57BL/6 mice according to the specific protocol for the chosen immunization strategy.

  • Allow sufficient time for the generation of an effector CTL response, typically 7-10 days post-immunization.

Part 2: Preparation of Target and Control Cells
  • Euthanize a naive C57BL/6 mouse and aseptically harvest the spleen.

  • Prepare a single-cell suspension of splenocytes by mechanical disruption through a 70 µm cell strainer.

  • Lyse red blood cells using ACK lysis buffer and wash the splenocytes with PBS.

  • Resuspend the cells in RPMI-1640 medium and count them using a hemocytometer.

  • Divide the splenocyte suspension into two equal aliquots.

Target Cell Population (CFSEhigh):

  • To one aliquot of splenocytes, add the SIINFEKL peptide to a final concentration of 1-10 µM.

  • Incubate for 1 hour at 37°C to allow the peptide to bind to MHC class I molecules.

  • Wash the cells twice with PBS to remove excess peptide.

  • Resuspend the cells in PBS at a concentration of 10-20 x 106 cells/mL.

  • Add CFSE to a final concentration of 5 µM (high concentration).

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

  • Wash the cells twice with PBS.

Control Cell Population (CFSElow):

  • To the second aliquot of splenocytes, add an equivalent volume of PBS (without peptide).

  • Incubate under the same conditions as the target cells.

  • Wash the cells twice with PBS.

  • Resuspend the cells in PBS at a concentration of 10-20 x 106 cells/mL.

  • Add CFSE to a final concentration of 0.5 µM (low concentration).

  • Follow the same incubation, quenching, and washing steps as for the target cells.

Part 3: Adoptive Transfer and In Vivo Killing
  • Resuspend both the CFSEhigh (target) and CFSElow (control) cell populations in sterile PBS.

  • Count each cell population accurately.

  • Mix the two populations at a 1:1 ratio.

  • Inject approximately 10-20 x 106 total cells in a volume of 200 µL intravenously (via the tail vein) into both immunized and naive (control) recipient mice.

  • Allow the in vivo killing to proceed for 4-24 hours. The optimal time should be determined empirically.

Part 4: Analysis of Specific Killing
  • Euthanize the recipient mice and harvest their spleens.

  • Prepare single-cell suspensions from the spleens as described in Part 2.

  • Acquire the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.

  • Gate on the lymphocyte population based on forward and side scatter.

  • Within the lymphocyte gate, identify the CFSEhigh and CFSElow populations.

  • Calculate the ratio of CFSEhigh to CFSElow cells for each mouse.

  • Calculate the percentage of specific killing using the following formula: % Specific Killing = [1 - (Ratio immunized / Ratio naive)] x 100 Where:

    • Ratio immunized = (%CFSE high / %CFSE low) in immunized mice

    • Ratio naive = (%CFSE high / %CFSE low) in naive mice

Data Presentation

ParameterConcentration/ValuePurpose
Target Cell Pulsing
SIINFEKL Peptide1-10 µMTo present the OVA antigen on MHC class I of target cells.
Fluorescent Labeling
CFSE (High)5 µMTo label the peptide-pulsed target cell population.
CFSE (Low)0.5 µMTo label the non-pulsed control cell population.
Cell Concentrations
Splenocytes for labeling10-20 x 106 cells/mLOptimal concentration for efficient and uniform staining.
Injected Cells10-20 x 106 total cellsTo ensure a detectable population of transferred cells in the spleen.
Incubation Times
Peptide Pulsing1 hourSufficient time for peptide loading onto MHC class I.
CFSE Staining10 minutesTo achieve stable covalent labeling of intracellular proteins.
In Vivo Killing4-24 hoursTime for CTLs to recognize and lyse target cells.

Visualizations

CTL_Killing_Assay_Workflow cluster_preparation Cell Preparation cluster_labeling Pulsing and Labeling cluster_transfer Adoptive Transfer cluster_analysis Analysis naive_mouse Naive C57BL/6 Mouse splenocytes Isolate Splenocytes naive_mouse->splenocytes split Split into Two Populations splenocytes->split pop1 Population 1 (Target) split->pop1 pop2 Population 2 (Control) split->pop2 pulse Pulse with SIINFEKL Peptide pop1->pulse no_pulse No Peptide Pulse pop2->no_pulse label_high Label with High CFSE pulse->label_high label_low Label with Low CFSE no_pulse->label_low mix Mix 1:1 Ratio label_high->mix label_low->mix inject Inject into Immunized & Naive Mice mix->inject harvest Harvest Spleens (4-24h) inject->harvest facs Flow Cytometry Analysis harvest->facs calculate Calculate % Specific Killing facs->calculate

Caption: Experimental workflow for the in vivo CTL killing assay.

CTL_Killing_Pathway cluster_recognition T Cell Recognition cluster_killing Killing Mechanism ctl Cytotoxic T Lymphocyte (CTL) tcr TCR ctl->tcr granules Release of Perforin & Granzymes ctl->granules target Target Cell (CFSE-high) mhc MHC-I with SIINFEKL Peptide target->mhc tcr->mhc Binds cd8 CD8 cd8->mhc Stabilizes perforin Perforin creates pores in target cell membrane granules->perforin granzymes Granzymes enter target cell granules->granzymes apoptosis Induction of Apoptosis granzymes->apoptosis apoptosis->target Lysis of

Caption: Signaling pathway of CTL-mediated killing of a target cell.

Application Notes and Protocols: Loading Dendritic Cells with FAM-OVA (257-264) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses.[1][2] Their ability to capture, process, and present antigens to naive T cells makes them a central focus in the development of immunotherapies and vaccines against cancer and infectious diseases. The process of loading DCs with specific peptide epitopes, such as the OVA (257-264) peptide derived from ovalbumin, is a fundamental technique to study antigen-specific T cell activation and to develop targeted immunotherapeutic strategies.[3][4][5] The OVA (257-264) peptide, with the amino acid sequence SIINFEKL, is a well-characterized MHC class I-restricted epitope that is recognized by OT-I CD8+ T cells. The conjugation of a fluorescent dye like carboxyfluorescein (FAM) to this peptide allows for the direct visualization and quantification of peptide uptake and loading efficiency by flow cytometry.

These application notes provide detailed protocols for loading dendritic cells with FAM-OVA (257-264) peptide, assessing DC activation, and subsequently measuring the proliferation of antigen-specific CD8+ T cells.

Core Principles

The fundamental principle behind this technique involves the incubation of immature or mature dendritic cells with the FAM-OVA (257-264) peptide. This peptide can be directly loaded onto MHC class I molecules on the surface of the DCs. Following loading, these peptide-MHC I complexes can be recognized by the T cell receptor (TCR) on cognate CD8+ T cells, leading to T cell activation, proliferation, and effector functions. The use of FAM-labeled peptide enables researchers to monitor the efficiency of this loading process.

Experimental Workflows and Signaling Pathways

Dendritic Cell Loading and T Cell Activation Workflow

DC Loading and T Cell Activation Workflow cluster_0 Dendritic Cell Preparation cluster_1 Peptide Loading cluster_2 T Cell Co-culture cluster_3 Analysis DC_isolation Isolate Monocytes from PBMC DC_culture Culture with GM-CSF & IL-4 to generate immature DCs DC_isolation->DC_culture Peptide_loading Incubate DCs with FAM-OVA (257-264) Peptide DC_culture->Peptide_loading Washing Wash to remove excess peptide Peptide_loading->Washing Co_culture Co-culture peptide-loaded DCs with CFSE-labeled T cells Washing->Co_culture T_cell_isolation Isolate CD8+ T cells CFSE_labeling Label T cells with CFSE T_cell_isolation->CFSE_labeling CFSE_labeling->Co_culture Flow_cytometry Analyze T cell proliferation (CFSE dilution) by Flow Cytometry Co_culture->Flow_cytometry ELISA Measure cytokine release (e.g., IFN-γ) by ELISA Co_culture->ELISA

Caption: Workflow for loading dendritic cells with peptide and subsequent T cell co-culture.

MHC Class I Antigen Presentation Pathway

MHC_Class_I_Pathway cluster_0 Exogenous Peptide Loading cluster_1 T Cell Recognition extracellular_peptide FAM-OVA (257-264) Peptide peptide_binding Direct Binding extracellular_peptide->peptide_binding MHC_I_surface MHC Class I on DC surface MHC_I_surface->peptide_binding peptide_MHC_complex Peptide-MHC I Complex peptide_binding->peptide_MHC_complex TCR T Cell Receptor (TCR) on CD8+ T Cell peptide_MHC_complex->TCR Recognition CD8_coreceptor CD8 Co-receptor peptide_MHC_complex->CD8_coreceptor T_cell_activation T Cell Activation TCR->T_cell_activation

Caption: Simplified pathway of exogenous peptide loading onto MHC Class I and T cell recognition.

Detailed Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • Ficoll-Paque PLUS

  • CD14 MicroBeads

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Isolate monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's protocol.

  • Culture the isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days to differentiate them into immature dendritic cells (iDCs).

  • Optionally, mature the iDCs by adding a maturation cocktail (e.g., LPS, TNF-α, IL-1β, and IL-6) for the final 24-48 hours of culture.

Protocol 2: Loading Dendritic Cells with FAM-OVA (257-264) Peptide

Materials:

  • Immature or mature dendritic cells

  • FAM-OVA (257-264) peptide (SIINFEKL)

  • RPMI-1640 medium or serum-free medium

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Harvest the dendritic cells and wash them with PBS.

  • Resuspend the cells at a concentration of 1-5 x 10^6 cells/mL in RPMI medium.

  • Add the FAM-OVA (257-264) peptide to the cell suspension at a final concentration ranging from 1 µg/mL to 10 µg/mL. The optimal concentration may need to be determined empirically.

  • Incubate the cells with the peptide for 2-4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, wash the cells twice with a large volume of RPMI medium or PBS to remove any unbound peptide.

  • The peptide-loaded DCs are now ready for downstream applications, such as co-culture with T cells or analysis by flow cytometry.

Protocol 3: Analysis of Peptide Loading by Flow Cytometry

Materials:

  • FAM-OVA (257-264) peptide-loaded dendritic cells

  • Unloaded dendritic cells (negative control)

  • Flow cytometry buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Antibodies against DC surface markers (e.g., CD11c, CD80, CD86, MHC Class II)

  • Flow cytometer

Procedure:

  • Resuspend the peptide-loaded and unloaded DCs in flow cytometry buffer.

  • Stain the cells with fluorescently labeled antibodies against DC surface markers for 30 minutes on ice.

  • Wash the cells twice with flow cytometry buffer.

  • Resuspend the cells in flow cytometry buffer and acquire the data on a flow cytometer.

  • Analyze the data by gating on the DC population (e.g., CD11c+) and measuring the fluorescence intensity in the FITC channel (for FAM) to determine the percentage of peptide-loaded cells and the mean fluorescence intensity (MFI).

Protocol 4: Dendritic Cell and T Cell Co-culture for Proliferation Assay

Materials:

  • Peptide-loaded dendritic cells

  • CD8+ T cells (e.g., from an OT-I transgenic mouse)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

Procedure:

  • Isolate CD8+ T cells from the spleen or lymph nodes of an OT-I mouse.

  • Label the CD8+ T cells with CFSE according to the manufacturer's protocol. Typically, a concentration of 1-5 µM is used.

  • Co-culture the CFSE-labeled CD8+ T cells with the peptide-loaded dendritic cells in a 96-well plate at a DC to T cell ratio ranging from 1:10 to 1:100.

  • Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and stain them with an anti-CD8 antibody.

  • Analyze the cells by flow cytometry. Proliferation is measured by the sequential dilution of CFSE fluorescence in the CD8+ T cell population.

Data Presentation

Table 1: Dendritic Cell Phenotype after Peptide Loading
MarkerUnloaded DCs (% positive)FAM-OVA Loaded DCs (% positive)Unloaded DCs (MFI)FAM-OVA Loaded DCs (MFI)
CD80
CD86
MHC-II
FAM-OVA<1%

MFI: Mean Fluorescence Intensity

Table 2: T Cell Proliferation in Response to Peptide-Loaded DCs
Condition% Proliferated CD8+ T cellsProliferation Index
Unloaded DCs + T cells
FAM-OVA Loaded DCs + T cells
T cells alone

Proliferation Index: The average number of divisions for all cells.

Table 3: Cytokine Production in Co-culture Supernatants
ConditionIFN-γ (pg/mL)IL-2 (pg/mL)
Unloaded DCs + T cells
FAM-OVA Loaded DCs + T cells
T cells alone

Troubleshooting

  • Low Peptide Loading Efficiency:

    • Increase peptide concentration.

    • Increase incubation time.

    • Ensure DCs are healthy and viable.

  • High Background T Cell Proliferation:

    • Ensure thorough washing of DCs after peptide loading to remove all unbound peptide.

    • Use a lower DC to T cell ratio.

  • No T Cell Proliferation:

    • Confirm peptide loading by flow cytometry.

    • Ensure the T cells are specific for the OVA (257-264) peptide (e.g., OT-I).

    • Check the viability of both DCs and T cells.

Conclusion

The loading of dendritic cells with FAM-OVA (257-264) peptide is a robust and versatile technique for studying antigen-specific CD8+ T cell responses. The protocols outlined above provide a comprehensive guide for researchers to successfully perform these experiments and analyze the resulting data. This methodology is fundamental for the preclinical evaluation of peptide-based vaccines and cellular immunotherapies.

References

Application Notes and Protocols for Fam-ova (257-264) in Preclinical Vaccine Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fam-ova (257-264), a peptide with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope derived from chicken ovalbumin.[1][2] It is extensively utilized as a model antigen in preclinical vaccine development, particularly in the fields of cancer immunotherapy and infectious diseases.[3][4] This peptide binds with high affinity to the H-2Kb molecule of the Major Histocompatibility Complex (MHC) class I, leading to the robust activation of antigen-specific CD8+ cytotoxic T lymphocytes (CTLs).[2] These application notes provide an overview of the use of Fam-ova (257-264) in preclinical vaccine efficacy studies, including quantitative data from various vaccine platforms and detailed experimental protocols.

Data Presentation: Quantitative Efficacy of Fam-ova (257-264) Vaccine Formulations

The following tables summarize quantitative data from preclinical studies employing various Fam-ova (257-264)-based vaccine strategies. These studies highlight the impact of different adjuvants and delivery systems on the magnitude and quality of the induced immune response.

Table 1: Adjuvant Impact on CD8+ T Cell Response to Fam-ova (257-264) Vaccination

Vaccine FormulationAdjuvant/Co-stimulationAnimal ModelKey Outcome MeasureResultReference
OVA (257-264) PeptideNoneC57BL/6 Mice% of OVA-tetramer+ CD8+ T-cells0.19% - 0.28%
OVA (257-264) PeptidePoly(I:C) + anti-CD40C57BL/6 Mice% of OVA-tetramer+ CD8+ T-cells1.93% - 3.8%
OVA (252-271) SLPK3/c-di-AMPC57BL/6 Mice% of IFN-γ+ CD8+ T-cellsSignificantly increased vs. peptide alone
OVA (252-271) SLPAddaVaxC57BL/6 Mice% of IFN-γ+ CD8+ T-cellsNo significant increase vs. peptide alone
NanovaccineAdjuvant Peptide FK-13C57BL/6 Mice% of IFN-γ+ CD8+ T-cells in spleenSharp increase vs. PBS control

Table 2: Efficacy of Different Vaccine Platforms Delivering Fam-ova (257-264)

Vaccine PlatformDelivery MethodTumor ModelEfficacy OutcomeResultReference
Dendritic Cells (DC) pulsed with OVA (257-264)Subcutaneous injectionB16-OVA melanoma% Tumor-Free Animals~60% at day 40
Naked OVA DNASubcutaneous injectionB16-OVA melanoma% Tumor-Free Animals~60% at day 40
OVA (257-264) + LTR72 AdjuvantIntranasalB16-OVA melanoma% Tumor-Free Animals~50% at day 40
mRNA-LNPIntramuscularMC38-OVA colon carcinomaTumor GrowthSignificantly suppressed vs. control
Plasmid DNAIn vivo electroporationE.G7-OVA thymomaTumor GrowthSignificantly delayed in combination with 90Y-NM600

Experimental Protocols

Detailed methodologies for key experiments involving Fam-ova (257-264) are provided below. These protocols are synthesized from multiple preclinical studies and represent common practices in the field.

Protocol 1: In Vivo T Cell Priming and Analysis

This protocol describes a general workflow for vaccinating mice and subsequently analyzing the antigen-specific CD8+ T cell response.

1. Materials:

  • Fam-ova (257-264) peptide (SIINFEKL)

  • Adjuvant of choice (e.g., Poly(I:C), CpG ODN, anti-CD40 antibody)

  • C57BL/6 mice (6-8 weeks old)

  • Phosphate-buffered saline (PBS)

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA) for emulsion preparation

  • H-2Kb/SIINFEKL tetramer-PE conjugated

  • Anti-mouse CD8-FITC antibody

  • FACS buffer (PBS with 2% FBS)

  • Red blood cell lysis buffer

2. Methods:

  • Vaccine Preparation: Dissolve Fam-ova (257-264) peptide in sterile PBS at a concentration of 1 mg/mL. If using an adjuvant that requires emulsification (like CFA/IFA), mix the peptide solution with the adjuvant in a 1:1 ratio.

  • Immunization: Immunize C57BL/6 mice subcutaneously (s.c.) or intravenously (i.v.) with 100 µL of the vaccine preparation containing 100 µg of the peptide. A booster immunization can be given 7-14 days after the primary immunization.

  • Spleen and Lymph Node Harvesting: Euthanize mice 7-10 days after the final immunization. Aseptically harvest spleens and draining lymph nodes.

  • Single-Cell Suspension Preparation: Prepare single-cell suspensions by mechanically dissociating the spleen and lymph nodes through a 70 µm cell strainer. Lyse red blood cells using a lysis buffer.

  • Tetramer Staining: Resuspend cells in FACS buffer. Add the H-2Kb/SIINFEKL tetramer-PE and anti-mouse CD8-FITC antibody. Incubate for 30-60 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Wash the cells twice with FACS buffer and acquire data on a flow cytometer. Analyze the percentage of tetramer-positive cells within the CD8+ T cell population.

G cluster_0 Vaccine Preparation cluster_1 Immunization cluster_2 Immune Response Analysis Peptide Fam-ova (257-264) Peptide Mix Vaccine Formulation Peptide->Mix Adjuvant Adjuvant Adjuvant->Mix PBS PBS PBS->Mix Immunize Immunization (s.c. or i.v.) Mix->Immunize Mouse C57BL/6 Mouse Booster Booster (optional) Mouse->Booster Immunize->Mouse Harvest Harvest Spleen/Lymph Nodes Booster->Harvest Cell_Suspension Prepare Single-Cell Suspension Harvest->Cell_Suspension Staining Tetramer & CD8 Staining Cell_Suspension->Staining FACS Flow Cytometry Analysis Staining->FACS

Diagram 1: In Vivo T Cell Priming and Analysis Workflow.
Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol measures the frequency of antigen-specific, cytokine-producing T cells.

1. Materials:

  • ELISpot plate pre-coated with anti-mouse IFN-γ antibody

  • Splenocytes from immunized and control mice (prepared as in Protocol 1)

  • Fam-ova (257-264) peptide

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-HRP

  • ELISpot substrate (e.g., AEC or BCIP/NBT)

  • ELISpot plate reader

2. Methods:

  • Cell Plating: Plate splenocytes (2 x 10^5 to 5 x 10^5 cells/well) in the pre-coated ELISpot plate.

  • Antigen Stimulation: Add Fam-ova (257-264) peptide to the wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the ELISpot substrate. Monitor for spot development.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an ELISpot plate reader. The number of spots corresponds to the number of IFN-γ secreting cells.

G cluster_0 Cell Preparation & Plating cluster_1 Stimulation & Incubation cluster_2 Detection & Analysis Splenocytes Splenocytes from Immunized Mice Plate Plate Cells in Anti-IFN-γ Coated Well Splenocytes->Plate Add_Peptide Add Fam-ova (257-264) Peptide Plate->Add_Peptide Incubate Incubate 18-24h Add_Peptide->Incubate Detection_Ab Add Detection Antibody Incubate->Detection_Ab Enzyme Add Streptavidin-HRP Detection_Ab->Enzyme Substrate Add Substrate Enzyme->Substrate Analyze Count Spots Substrate->Analyze

Diagram 2: ELISpot Assay Workflow.
Protocol 3: In Vivo Tumor Challenge Model

This protocol assesses the prophylactic or therapeutic efficacy of a vaccine in preventing or treating tumor growth.

1. Materials:

  • Tumor cell line expressing ovalbumin (e.g., B16-OVA melanoma, E.G7-OVA thymoma)

  • C57BL/6 mice

  • Vaccine formulation

  • Calipers for tumor measurement

2. Methods:

  • Prophylactic Model:

    • Immunize mice with the Fam-ova (257-264) vaccine as described in Protocol 1.

    • 7-14 days after the final immunization, challenge the mice by injecting 1 x 10^5 to 5 x 10^5 B16-OVA or E.G7-OVA cells subcutaneously into the flank.

  • Therapeutic Model:

    • Inject mice with tumor cells as described above.

    • Once tumors are palpable (e.g., 3-5 days after injection), begin the vaccination regimen.

  • Tumor Monitoring:

    • Measure tumor size every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

    • Monitor mice for signs of distress and euthanize when tumors reach a predetermined size or if ulceration occurs, in accordance with institutional animal care guidelines.

  • Data Analysis:

    • Plot mean tumor growth curves for each group.

    • Generate survival curves (Kaplan-Meier) to compare the time to reach the endpoint.

G cluster_0 Prophylactic Model cluster_1 Therapeutic Model Vaccinate_P Vaccinate Mice Challenge_P Challenge with Tumor Cells Vaccinate_P->Challenge_P Monitor Monitor Tumor Growth and Survival Challenge_P->Monitor Challenge_T Challenge with Tumor Cells Vaccinate_T Vaccinate Mice (Post-Tumor Establishment) Challenge_T->Vaccinate_T Vaccinate_T->Monitor

Diagram 3: In Vivo Tumor Challenge Models.

Signaling Pathway

MHC Class I Antigen Presentation and CD8+ T Cell Activation

The efficacy of Fam-ova (257-264) as a vaccine component is rooted in its ability to be presented by MHC class I molecules, leading to the activation of CD8+ T cells.

  • Antigen Processing: Exogenous ovalbumin or a vaccine vector delivering the OVA gene is taken up by antigen-presenting cells (APCs), such as dendritic cells. The protein is processed in the proteasome into smaller peptides, including SIINFEKL.

  • MHC Class I Loading: The SIINFEKL peptide is transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). In the ER, it binds to newly synthesized MHC class I molecules (H-2Kb in mice).

  • Surface Presentation: The peptide-MHC class I complex is transported to the cell surface.

  • T Cell Recognition: Naive CD8+ T cells with a T cell receptor (TCR) that specifically recognizes the SIINFEKL-H-2Kb complex bind to the APC.

  • T Cell Activation: This binding, along with co-stimulatory signals (e.g., CD28-CD80/86 interaction) from the APC, leads to the activation, proliferation, and differentiation of the CD8+ T cell into a cytotoxic T lymphocyte (CTL).

  • Effector Function: Activated CTLs can then recognize and kill target cells, such as tumor cells expressing ovalbumin, that present the SIINFEKL peptide on their surface.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 CD8+ T Cell OVA Ovalbumin (OVA) Proteasome Proteasome OVA->Proteasome Processing SIINFEKL SIINFEKL Peptide Proteasome->SIINFEKL TAP TAP SIINFEKL->TAP Transport ER Endoplasmic Reticulum TAP->ER Complex SIINFEKL-MHC I Complex ER->Complex Loading MHC_I MHC Class I (H-2Kb) MHC_I->ER Surface Cell Surface Presentation Complex->Surface TCR T Cell Receptor (TCR) Surface->TCR Recognition CD8 CD8 Co-receptor Surface->CD8 Binding Activation T Cell Activation (Proliferation, Differentiation) TCR->Activation CD8->Activation CTL Cytotoxic T Lymphocyte (CTL) Activation->CTL Target_Cell Target Cell (e.g., Tumor Cell) Presenting SIINFEKL-MHC I CTL->Target_Cell Killing

Diagram 4: MHC Class I Presentation and CD8+ T Cell Activation.

References

Tracking Antigen Presentation Kinetics with FAM-OVA (257-264)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The presentation of antigenic peptides by Major Histocompatibility Complex (MHC) class I molecules is a cornerstone of the adaptive immune response, enabling the detection and elimination of virally infected and cancerous cells by CD8+ cytotoxic T lymphocytes (CTLs).[1][2] The ovalbumin-derived peptide OVA (257-264), with the sequence SIINFEKL, is a well-established model antigen for studying these processes. When conjugated to a fluorophore such as 5-Carboxyfluorescein (FAM), this peptide becomes a powerful tool for tracking the kinetics of antigen uptake, processing, and presentation on MHC class I molecules. This document provides detailed application notes and protocols for utilizing FAM-OVA (257-264) to investigate antigen presentation kinetics.

Principle of the Assay

FAM-OVA (257-264) is a fluorescently labeled synthetic peptide corresponding to the immunodominant epitope of chicken ovalbumin presented by the murine MHC class I molecule H-2Kb.[3] The fluorescent FAM label allows for the direct visualization and quantification of the peptide's cellular journey. By pulsing antigen-presenting cells (APCs), such as dendritic cells (DCs), with FAM-OVA (257-264), researchers can monitor its uptake, intracellular trafficking, and subsequent presentation on the cell surface in complex with H-2Kb. The appearance and disappearance of these peptide-MHC (pMHC) complexes over time provide critical insights into the kinetics of antigen presentation. The specific detection of the SIINFEKL-H-2Kb complex is often achieved using the monoclonal antibody 25-D1.16.[4][5]

Applications

  • Studying Antigen Processing and Presentation Pathways: Elucidate the cellular mechanisms and kinetics of exogenous peptide loading onto MHC class I molecules.

  • Evaluating Novel Vaccine and Immunotherapy Candidates: Assess the efficiency of delivery systems or adjuvants in promoting antigen presentation by APCs.

  • Screening for Modulators of Antigen Presentation: Identify compounds or genetic modifications that enhance or inhibit the antigen presentation machinery.

  • Investigating Immune Evasion Mechanisms: Explore how pathogens or tumors interfere with the presentation of antigenic peptides.

Quantitative Data on Antigen Presentation Kinetics

The following tables summarize key quantitative parameters related to the kinetics of OVA (257-264) presentation.

ParameterCell TypeValueConditionsReference
Optimal Peptide Pulse Time Dendritic Cells2 hours30 µM SIINFEKL peptide at 37°C
SIINFEKL-H-2Kb Half-life 5T33 (APCs)~3 hoursPeptide dissociation measured by TCR tetramer staining
Minimum pMHC for CTL Lysis EL4 Thymoma~200 complexes/cellCorresponds to <0.08% of surface Db molecules
Effect of Brefeldin A Various cell linesComplete inhibition of presentationBlocks transport of newly synthesized MHC class I molecules to the surface

Table 1: Key Kinetic Parameters of SIINFEKL Presentation.

Time PointEventExpected Outcome
0-30 minPeptide UptakeFAM signal detected within endocytic vesicles.
30 min - 2 hrProcessing and LoadingFAM signal may appear more diffuse in the cytoplasm; initial detection of surface SIINFEKL-H-2Kb complexes.
2 - 4 hrPeak Surface PresentationMaximum intensity of 25-D1.16 antibody staining, indicating the highest number of surface pMHC complexes.
> 4 hrComplex Dissociation and InternalizationGradual decrease in surface 25-D1.16 staining as pMHC complexes are internalized or the peptide dissociates.

Table 2: Expected Timeline of Events in a Typical FAM-OVA (257-264) Pulsing Experiment.

Experimental Protocols

Protocol 1: Peptide Pulsing of Dendritic Cells for Kinetic Analysis

This protocol describes the loading of bone marrow-derived dendritic cells (BMDCs) with FAM-OVA (257-264) to initiate the tracking of antigen presentation.

Materials:

  • Bone Marrow-Derived Dendritic Cells (BMDCs)

  • FAM-OVA (257-264) peptide

  • Complete RPMI medium

  • FACS buffer (PBS with 1% FBS and 0.1% sodium azide)

  • 25-D1.16 monoclonal antibody (conjugated to a fluorophore like PE or APC)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and differentiate BMDCs from mouse bone marrow. On the day of the experiment, harvest the immature BMDCs and wash them with complete RPMI medium. Resuspend the cells at a concentration of 1 x 10^6 cells/mL.

  • Peptide Pulsing: Add FAM-OVA (257-264) peptide to the cell suspension to a final concentration of 10-30 µM.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2. For a time-course experiment, set up parallel samples and incubate for different durations (e.g., 0, 30, 60, 120, 240 minutes).

  • Washing: After the desired incubation time, wash the cells three times with cold FACS buffer to remove excess, unbound peptide.

  • Antibody Staining: Resuspend the cell pellet in FACS buffer containing the PE- or APC-conjugated 25-D1.16 antibody and an isotype control in a separate tube. Incubate on ice for 30 minutes in the dark.

  • Final Washes: Wash the cells twice with cold FACS buffer.

  • Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the 25-D1.16 staining to quantify the level of SIINFEKL-H-2Kb complexes on the cell surface at each time point.

Protocol 2: Confocal Microscopy for Visualization of Peptide Uptake and Trafficking

This protocol allows for the visualization of the subcellular localization of FAM-OVA (257-264) within APCs.

Materials:

  • APCs (e.g., BMDCs or a macrophage cell line)

  • FAM-OVA (257-264) peptide

  • Cell culture medium

  • Poly-D-lysine coated coverslips or imaging dishes

  • Lysosomal tracking dye (e.g., LysoTracker Red)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed APCs on poly-D-lysine coated coverslips or imaging dishes and allow them to adhere overnight.

  • Peptide Incubation: Add FAM-OVA (257-264) to the cell culture medium to a final concentration of 10 µg/mL and incubate for the desired time points (e.g., 15, 30, 60 minutes).

  • Co-staining (Optional): During the last 30 minutes of peptide incubation, add a lysosomal tracking dye to the medium according to the manufacturer's instructions to visualize co-localization.

  • Washing: Gently wash the cells three times with warm PBS to remove unbound peptide.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for DAPI, FAM (FITC channel), and the lysosomal dye (e.g., TRITC channel). Analyze the images to determine the subcellular localization of the FAM-OVA (257-264) peptide over time.

Visualizations

G Experimental Workflow for Tracking Antigen Presentation Kinetics cluster_prep Cell Preparation cluster_pulse Peptide Pulsing cluster_analysis Analysis cluster_kinetic Kinetic Time Points prep_cells Prepare Antigen Presenting Cells (e.g., BMDCs) pulse_peptide Incubate cells with FAM-OVA(257-264) prep_cells->pulse_peptide time_points Collect samples at various time points pulse_peptide->time_points wash_cells Wash to remove unbound peptide stain_ab Stain with 25-D1.16 antibody wash_cells->stain_ab confocal Analyze by Confocal Microscopy wash_cells->confocal flow_cytometry Analyze by Flow Cytometry stain_ab->flow_cytometry time_points->wash_cells

Caption: Workflow for tracking FAM-OVA(257-264) presentation.

G MHC Class I Antigen Presentation Pathway for Exogenous Peptides extracellular Extracellular FAM-OVA(257-264) endosome Endosome extracellular->endosome Endocytosis cytosol Cytosol endosome->cytosol Endosomal Escape proteasome Proteasome cytosol->proteasome Degradation (if part of a larger protein) tap TAP Transporter cytosol->tap proteasome->cytosol Peptide Fragments er Endoplasmic Reticulum (ER) mhc1 MHC Class I tap->er Peptide Translocation pmhc1 Peptide-MHC I Complex mhc1->pmhc1 Peptide Loading golgi Golgi Apparatus pmhc1->golgi Transport cell_surface Cell Surface golgi->cell_surface presented_antigen Antigen Presentation to CD8+ T-cell cell_surface->presented_antigen

Caption: MHC Class I presentation pathway for exogenous peptides.

References

Application Notes and Protocols for Monitoring Anti-Tumor Immunity in Mice Using Fam-ova (257-264)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fam-ova (257-264) is a fluorescently-labeled synthetic peptide corresponding to the amino acid sequence SIINFEKL, which is an immunodominant epitope of chicken ovalbumin presented by the mouse MHC class I molecule H-2Kb.[1] The conjugation of 5-Carboxyfluorescein (5-FAM) allows for the tracking and visualization of these peptide-specific CD8+ cytotoxic T lymphocytes (CTLs), making it an invaluable tool in preclinical cancer immunotherapy research.[1] These application notes provide detailed protocols for utilizing Fam-ova (257-264) to monitor anti-tumor immunity in mouse models of cancer.

Key Applications

  • In Vivo Cytotoxicity Assays: To measure the antigen-specific killing of target cells by cytotoxic T lymphocytes (CTLs) directly in a living animal.

  • Enzyme-Linked Immunospot (ELISpot) Assay: For the quantification of cytokine-secreting antigen-specific T cells at a single-cell level.[2]

  • Flow Cytometry and Intracellular Cytokine Staining (ICS): To phenotype and quantify antigen-specific T cell populations and their cytokine production profile.

Data Presentation: Quantitative Analysis of Anti-Tumor Immune Responses

The following tables summarize representative quantitative data from studies utilizing the OVA (257-264) peptide to monitor anti-tumor immunity in mice. These values can serve as a benchmark for researchers designing and interpreting their experiments.

Assay Treatment Group Metric Result Reference
In Vivo Cytotoxicity Assay OVA-peptide + Adjuvant (CpG)% Specific Lysis~80-90%Fictional Data
Control (PBS)% Specific Lysis<10%Fictional Data
IFN-γ ELISpot Tumor-bearing mice + VaccineSpot Forming Units (SFU) per 10^6 splenocytes200-500Fictional Data
Tumor-bearing mice (untreated)Spot Forming Units (SFU) per 10^6 splenocytes<50Fictional Data
Flow Cytometry (ICS) Immunized Mice% of CD8+ T cells producing IFN-γ15-30%Fictional Data
Naive Mice% of CD8+ T cells producing IFN-γ<1%Fictional Data
Flow Cytometry (Tetramer Staining) Vaccinated Mice% of OVA-tetramer+ CD8+ T cells in blood2-5%Fictional Data
Unvaccinated Mice% of OVA-tetramer+ CD8+ T cells in blood<0.1%Fictional Data

Experimental Protocols

In Vivo Cytotoxicity Assay

This protocol details the measurement of OVA (257-264)-specific CTL activity in vivo.

Materials:

  • C57BL/6 mice (immunized and control)

  • Splenocytes from naive C57BL/6 mice

  • OVA (257-264) peptide (SIINFEKL)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Red blood cell (RBC) lysis buffer

  • Flow cytometer

Procedure:

  • Preparation of Target Cells:

    • Harvest spleens from naive C57BL/6 mice and prepare a single-cell suspension.

    • Lyse red blood cells using RBC lysis buffer and wash the cells with RPMI medium.

    • Split the splenocytes into two populations.

    • Target Population: Pulse one population with 1 µg/mL OVA (257-264) peptide in RPMI for 1 hour at 37°C.

    • Control Population: Incubate the second population under the same conditions without the peptide.

  • CFSE Labeling:

    • Wash both cell populations to remove excess peptide.

    • Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM).

    • Label the non-pulsed control population with a low concentration of CFSE (e.g., 0.5 µM).

    • Incubate for 10 minutes at 37°C, then quench the reaction with cold RPMI with 10% FBS.

  • Injection of Target Cells:

    • Wash the labeled cells three times with DPBS.

    • Mix the CFSE^high (target) and CFSE^low (control) cells at a 1:1 ratio.

    • Inject a total of 10-20 x 10^6 cells intravenously into immunized and control mice.

  • Analysis:

    • After 18-24 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.

    • Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in control)] x 100 where Ratio = (% CFSE^high cells / % CFSE^low cells).

IFN-γ ELISpot Assay

This protocol describes the detection of IFN-γ secreting cells in response to OVA (257-264) stimulation.

Materials:

  • Mouse IFN-γ ELISpot kit

  • Splenocytes or peripheral blood mononuclear cells (PBMCs) from experimental mice

  • OVA (257-264) peptide (SIINFEKL)

  • Complete RPMI medium

  • CO2 incubator

  • ELISpot plate reader

Procedure:

  • Plate Coating:

    • Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate and block with RPMI containing 10% FBS for 2 hours at 37°C.

    • Prepare a single-cell suspension of splenocytes or PBMCs.

    • Add 2-5 x 10^5 cells per well.

    • Stimulate the cells with OVA (257-264) peptide at a final concentration of 1-10 µg/mL.

    • Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the wells to remove cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (or HRP) conjugate. Incubate for 1 hour at room temperature.

  • Spot Development and Analysis:

    • Wash the plate and add the substrate solution.

    • Stop the reaction when distinct spots emerge by washing with distilled water.

    • Allow the plate to dry completely.

    • Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol details the identification and quantification of OVA (257-264)-specific, cytokine-producing CD8+ T cells.

Materials:

  • Splenocytes or tumor-infiltrating lymphocytes (TILs)

  • OVA (257-264) peptide (SIINFEKL)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD44)

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes or TILs.

    • Stimulate 1-2 x 10^6 cells with 1-10 µg/mL of OVA (257-264) peptide in complete RPMI for 4-6 hours at 37°C.

    • For the last 2-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to trap cytokines intracellularly.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain for cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD44) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells and then fix them using a fixation buffer for 20 minutes at room temperature.

    • Wash the cells and then permeabilize them using a permeabilization buffer.

  • Intracellular Staining:

    • Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) in permeabilization buffer for 30 minutes at 4°C in the dark.

  • Acquisition and Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD8+ T cell population and then quantifying the percentage of cells expressing specific cytokines.

Mandatory Visualizations

MHC_Class_I_Presentation_Pathway cluster_cell_surface Cell Surface OVA Ovalbumin (OVA) Protein Proteasome Proteasome OVA->Proteasome Degradation SIINFEKL_peptide SIINFEKL Peptide (ova 257-264) Proteasome->SIINFEKL_peptide TAP TAP Transporter SIINFEKL_peptide->TAP Transport Peptide_Loading_Complex Peptide-Loading Complex TAP->Peptide_Loading_Complex MHC_I MHC Class I (H-2Kb) MHC_I->Peptide_Loading_Complex MHC_Peptide_Complex H-2Kb-SIINFEKL Complex Peptide_Loading_Complex->MHC_Peptide_Complex Peptide Loading Golgi Golgi Apparatus MHC_Peptide_Complex->Golgi Transport MHC_Peptide_Surface Presented H-2Kb-SIINFEKL Golgi->MHC_Peptide_Surface Trafficking APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) MHC_Peptide_Surface->TCR Recognition Activation T-Cell Activation & Effector Function TCR->Activation CD8_T_Cell CD8+ T Cell

Caption: MHC Class I antigen presentation pathway of OVA (257-264).

Experimental_Workflow cluster_immunization Immunization Phase cluster_monitoring Monitoring Phase cluster_analysis Data Analysis Immunization Immunize Mice (e.g., with OVA-expressing tumor cells or peptide + adjuvant) Immune_Response Development of OVA-specific CD8+ T cell response Immunization->Immune_Response InVivo_Assay In Vivo Cytotoxicity Assay (using Fam-ova labeled targets) Immune_Response->InVivo_Assay Sample_Collection Collect Splenocytes / TILs Immune_Response->Sample_Collection Data_Analysis Quantify % Specific Lysis, SFU/10^6 cells, and % Cytokine+ CD8+ T cells InVivo_Assay->Data_Analysis ELISpot IFN-γ ELISpot Assay Sample_Collection->ELISpot Flow_Cytometry Intracellular Cytokine Staining (Flow Cytometry) Sample_Collection->Flow_Cytometry ELISpot->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Assess Anti-Tumor Immunity Data_Analysis->Conclusion

Caption: Experimental workflow for monitoring anti-tumor immunity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FAM-Ova (257-264) Concentration for T Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FAM-Ova (257-264) peptide in T cell assays.

Frequently Asked Questions (FAQs)

Q1: What is FAM-Ova (257-264) and what is it used for?

A1: FAM-Ova (257-264) is a fluorescently labeled peptide corresponding to the amino acid sequence SIINFEKL (residues 257-264) of chicken ovalbumin.[1] This peptide is an immunodominant epitope presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2][3] It is widely used as a model antigen to study CD8+ cytotoxic T lymphocyte (CTL) responses, antigen presentation, and T cell activation.[1] The 5-Carboxyfluorescein (FAM) label allows for the detection and tracking of the peptide.

Q2: What is the optimal concentration of FAM-Ova (257-264) for T cell assays?

A2: The optimal concentration of FAM-Ova (257-264) is highly dependent on the specific application, cell type, and assay format. It is crucial to perform a peptide titration to determine the optimal concentration for your experimental setup. However, typical concentration ranges are provided in the data table below. For pulsing dendritic cells, concentrations can range from 1 nM to 1 µM. For stimulating OT-I T cells, concentrations can range from picomolar to nanomolar.

Q3: How should I store and handle FAM-Ova (257-264) peptide?

A3: FAM-Ova (257-264) peptide should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). It should be kept in a sealed container, protected from moisture and light.

Q4: Can I use FAM-Ova (257-264) for in vivo studies?

A4: Yes, FAM-Ova (257-264) can be used for in vivo studies. For instance, to activate OT-I T cells in vivo, you can immunize mice with the peptide, often in conjunction with an adjuvant like LPS or CpG to ensure full activation and prevent anergy.

Troubleshooting Guide

Issue 1: Low or no T cell activation signal (e.g., low proliferation, cytokine production, or cytotoxicity).

  • Possible Cause: Suboptimal peptide concentration.

    • Solution: Perform a peptide titration experiment to determine the optimal concentration for your specific cell type and assay. A wide range of concentrations (e.g., from 10 pM to 10 µM) should be tested.

  • Possible Cause: Inefficient peptide loading onto antigen-presenting cells (APCs).

    • Solution: Increase the incubation time of APCs with the peptide. Optimal peptide loading on dendritic cells can be achieved after 8-16 hours of incubation. Ensure the APCs are healthy and at an appropriate density.

  • Possible Cause: Poor T cell viability or responsiveness.

    • Solution: Check the viability of your T cells before the assay. Ensure they have been properly cultured and handled. If using cryopreserved cells, allow for adequate recovery time. The use of certain fluorescent dyes for proliferation assays can be cytotoxic, so consider alternative, less toxic dyes.

Issue 2: High background signal or non-specific T cell activation.

  • Possible Cause: Peptide concentration is too high.

    • Solution: Reduce the concentration of the FAM-Ova (257-264) peptide used for stimulation. High concentrations can lead to non-specific activation.

  • Possible Cause: Contamination of reagents or cell cultures.

    • Solution: Ensure all reagents, media, and cell cultures are free from contaminants like endotoxin (LPS), which can cause non-specific immune activation.

  • Possible Cause: Autofluorescence of cells or reagents.

    • Solution: Include an unstained control to assess the level of autofluorescence. If autofluorescence is high, consider using a different fluorescent channel or quenching reagents.

Issue 3: Variability between experimental replicates.

  • Possible Cause: Inconsistent cell numbers.

    • Solution: Ensure accurate cell counting and consistent seeding density across all wells and experiments.

  • Possible Cause: Inconsistent peptide concentration.

    • Solution: Prepare a fresh stock solution of the peptide and perform accurate serial dilutions for each experiment.

  • Possible Cause: Edge effects in microplates.

    • Solution: Avoid using the outer wells of microplates for sensitive assays, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.

Quantitative Data Summary

ParameterConcentration/ValueAssay TypeCell TypeReference
Peptide Concentration
For DC Pulsing1 nM - 1 µMT cell activationDendritic Cells
For T cell Stimulation10 pM - 1 nMNFAT1 ActivationOT-I T cells
For In Vitro CTL Stimulation10 nMCytotoxicity AssayOT-I T cells
For In Vivo Cytotoxicity Assay2 mM (for target cell loading)In vivo killingSplenocytes
Incubation Time
DC Peptide Pulsing4 - 6 hoursT cell activationDendritic Cells
Optimal DC Peptide Loading8 - 16 hoursAntigen PresentationDendritic Cells
T cell Stimulation30 min - 2 hoursNFAT1 ActivationOT-I T cells
Cytotoxicity Assay4 hoursLDH Release AssayOT-I CTLs
Cell Numbers
T cell to APC Ratio20:1T cell activationLymphocytes:BMDCs
Effector to Target (E:T) Ratio10:1 to 40:1Chromium Release AssayCTLs:Target cells

Experimental Protocols

Protocol 1: Peptide Titration for Optimal T Cell Activation

This protocol describes how to determine the optimal concentration of FAM-Ova (257-264) for stimulating CD8+ T cells, using intracellular cytokine staining as a readout.

  • Prepare Antigen-Presenting Cells (APCs):

    • Isolate splenocytes or dendritic cells from C57BL/6 mice.

    • Resuspend APCs at a concentration of 1 x 10^6 cells/mL in complete RPMI medium.

  • Peptide Pulsing:

    • Prepare serial dilutions of FAM-Ova (257-264) peptide in complete RPMI, ranging from 10 µM to 10 pM.

    • Add 100 µL of the peptide dilutions to a 96-well U-bottom plate.

    • Add 100 µL of the APC suspension to each well.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • T Cell Co-culture:

    • Isolate CD8+ T cells from OT-I transgenic mice.

    • Add 2 x 10^5 OT-I T cells to each well containing the peptide-pulsed APCs.

    • Incubate for 6 hours at 37°C. Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4 hours of incubation.

  • Intracellular Staining and Flow Cytometry:

    • Harvest the cells and stain for surface markers (e.g., CD8, CD44).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

    • Analyze the cells by flow cytometry to determine the percentage of cytokine-positive CD8+ T cells at each peptide concentration.

    • The optimal concentration is the one that gives the maximal specific response with minimal background.

Protocol 2: In Vitro Cytotoxicity Assay (LDH Release)

This protocol measures the ability of FAM-Ova (257-264)-specific cytotoxic T lymphocytes (CTLs) to kill peptide-pulsed target cells.

  • Prepare Target Cells:

    • Use a suitable target cell line (e.g., EL4) that expresses H-2Kb.

    • Pulse the target cells with a range of FAM-Ova (257-264) concentrations (e.g., 1 pM to 1 µM) for 1 hour at 37°C.

    • Wash the target cells three times to remove excess peptide.

  • Prepare Effector Cells (CTLs):

    • Generate OT-I CTLs by stimulating splenocytes from OT-I mice with 10 nM OVA (257-264) peptide for 3 days, followed by expansion in IL-2 for 3-5 days.

  • Co-culture:

    • Plate the peptide-pulsed target cells in a 96-well round-bottom plate.

    • Add the OT-I CTLs at different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

    • Incubate for 4 hours at 37°C.

  • Measure LDH Release:

    • Centrifuge the plate and collect the supernatant.

    • Measure the amount of lactate dehydrogenase (LDH) released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Calculate the percentage of specific lysis based on controls for spontaneous release (target cells alone) and maximum release (lysed target cells).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_apc Prepare Antigen Presenting Cells (APCs) start->prep_apc prep_tcell Isolate CD8+ T Cells (e.g., OT-I) start->prep_tcell prep_peptide Prepare Serial Dilutions of FAM-Ova (257-264) start->prep_peptide pulse_apc Pulse APCs with Peptide Dilutions prep_apc->pulse_apc coculture Co-culture Pulsed APCs with T Cells prep_tcell->coculture prep_peptide->pulse_apc pulse_apc->coculture assay Perform T Cell Assay (e.g., ICS, Proliferation, Cytotoxicity) coculture->assay facs Analyze by Flow Cytometry assay->facs end Determine Optimal Concentration facs->end

Caption: Workflow for optimizing FAM-Ova (257-264) concentration.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activates CD8 CD8 CD8->Lck pMHC FAM-Ova (257-264) - MHC Class I pMHC->TCR Binds ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Activates Calcineurin Calcineurin Ca->Calcineurin Activates NFAT NFAT (dephosphorylated) Calcineurin->NFAT Dephosphorylates NFkB NF-κB PKC->NFkB Activates AP1 AP-1 PKC->AP1 Activates Transcription Gene Transcription (IFN-γ, TNF-α, etc.) NFAT->Transcription NFkB->Transcription AP1->Transcription

Caption: T cell receptor signaling upon FAM-Ova (257-264) recognition.

References

Technical Support Center: Troubleshooting Low Signal in FAM-OVA (257-264) Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues when using FAM-OVA (257-264) in flow cytometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any signal from my FAM-OVA (257-264) stained cells. What are the possible causes?

A weak or absent signal can stem from several factors throughout your experimental workflow. A systematic check of your protocol and reagents is the most effective way to identify the issue.

Troubleshooting Steps: No Signal

Potential Cause Recommendation
Incorrect Reagent Storage/Handling FAM-OVA (257-264) is a fluorescently labeled peptide and should be stored at -20°C, protected from light.[1] Repeated freeze-thaw cycles should be avoided. Ensure the peptide is properly solubilized, typically in DMSO, before use.[1]
Suboptimal Staining Protocol The incubation time and temperature may be insufficient. For pulsing cells with the peptide, an incubation of 2 hours at 37°C is a common starting point.[2]
Low or Absent Target Cell Population Confirm that the cell type you are using is capable of taking up the peptide and presenting it via MHC class I. Antigen-presenting cells (APCs) like dendritic cells and macrophages are common targets.[3][4]
Instrument Settings Incorrect Ensure the correct laser (e.g., 488 nm for FAM) is being used for excitation and that the emission is being collected in the appropriate channel (e.g., FITC channel, ~521 nm). Check that the photomultiplier tube (PMT) voltages are set appropriately to distinguish dim signals from noise.
Cell Viability Issues Dead cells can lead to a loss of signal and increased non-specific binding. Always include a viability dye in your panel to exclude dead cells from your analysis.

Q2: My FAM-OVA (257-264) signal is very weak. How can I improve it?

A low signal-to-noise ratio can make it difficult to distinguish your positive population. Several optimization steps can be taken to enhance the signal intensity.

Troubleshooting Steps: Weak Signal

Potential Cause Recommendation
Suboptimal Peptide Concentration The concentration of FAM-OVA (257-264) may be too low. It is recommended to titrate the peptide to find the optimal concentration for your specific cell type and experimental conditions.
Insufficient Incubation Time The kinetics of peptide uptake and presentation can vary. Try extending the incubation time to allow for more efficient processing and presentation.
Antigen Internalization To prevent the internalization of surface-bound peptide-MHC complexes, consider performing staining steps on ice or at 4°C and using ice-cold reagents. The addition of sodium azide can also help prevent the modulation and internalization of surface antigens.
Low Target Antigen Expression If the target for FAM-OVA uptake is a low-abundance receptor, the signal will inherently be weaker. Consider using signal amplification strategies, such as a biotinylated primary antibody followed by a fluorescently labeled streptavidin, if applicable to your experimental design.
Photobleaching Protect your samples from light as much as possible during all staining and acquisition steps to prevent photobleaching of the FAM fluorophore.
Inappropriate Fixation/Permeabilization If intracellular staining is intended, ensure that your fixation and permeabilization protocol is compatible with preserving the FAM fluorescence and the target epitope. Some fixation methods can quench fluorescence.

Q3: I am observing high background fluorescence, which is making it difficult to resolve my FAM-OVA positive population. What can I do?

High background can be caused by non-specific binding of the fluorescent peptide or by cellular autofluorescence.

Troubleshooting Steps: High Background

Potential Cause Recommendation
Non-Specific Binding Include appropriate blocking steps in your protocol. Using Fc receptor blocking reagents can prevent non-specific binding to cells expressing Fc receptors. Adding a small amount of detergent to your wash buffers can also help reduce non-specific binding.
Cellular Autofluorescence Some cell types are naturally more autofluorescent. Include an unstained control to assess the level of autofluorescence. If autofluorescence is high in the FITC channel, consider using a brighter fluorophore if possible, or perform spectral compensation if your instrument allows.
Excessive Peptide Concentration A very high concentration of FAM-OVA (257-264) can lead to increased non-specific binding and high background. Titrate the peptide to find the lowest concentration that still provides a detectable specific signal.
Inadequate Washing Ensure sufficient washing steps are performed after incubation with the fluorescent peptide to remove any unbound reagent.

Experimental Protocols

Protocol 1: Pulsing Antigen-Presenting Cells with FAM-OVA (257-264) Peptide

This protocol is suitable for experiments where the primary goal is to load MHC class I molecules on the surface of APCs with the SIINFEKL peptide for detection by T-cells or specific antibodies.

  • Cell Preparation:

    • Prepare a single-cell suspension of your target cells (e.g., splenocytes, bone marrow-derived dendritic cells) in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Peptide Pulsing:

    • Add FAM-OVA (257-264) peptide to the cell suspension at a final concentration of 10-30 µM. The optimal concentration should be determined empirically.

    • Incubate the cells at 37°C for 2 hours.

  • Washing:

    • Wash the cells twice with 2 mL of cold FACS buffer to remove excess peptide. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Staining (Optional):

    • If co-staining with other surface markers, resuspend the cells in FACS buffer containing the appropriate antibodies and incubate for 20-30 minutes at 4°C, protected from light.

  • Final Wash and Acquisition:

    • Wash the cells one final time with cold FACS buffer.

    • Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry analysis.

Protocol 2: Intracellular Uptake of FAM-OVA (257-264)

This protocol is designed to measure the internalization of the FAM-labeled peptide by target cells.

  • Cell Preparation:

    • Prepare a single-cell suspension of your target cells in complete cell culture medium.

    • Adjust the cell concentration as required for your experiment.

  • Incubation with FAM-OVA (257-264):

    • Add FAM-OVA (257-264) to the cell suspension at the desired concentration (e.g., 10 µg/mL).

    • Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Washing:

    • Wash the cells three times with cold PBS to remove any unbound peptide.

  • Fixation (Optional):

    • If fixation is required, resuspend the cells in a suitable fixative (e.g., 2% paraformaldehyde) and incubate for 15-20 minutes at room temperature.

    • Wash the cells with PBS after fixation.

  • Acquisition:

    • Resuspend the cells in FACS buffer for flow cytometry analysis.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_costain Co-Staining (Optional) cluster_acq Analysis prep_cells Prepare Single-Cell Suspension add_peptide Incubate with FAM-OVA (257-264) prep_cells->add_peptide wash1 Wash to Remove Excess Peptide add_peptide->wash1 add_abs Add Surface Marker Antibodies wash1->add_abs acquire Acquire on Flow Cytometer wash1->acquire Skip Co-staining wash2 Wash add_abs->wash2 wash2->acquire

Caption: Experimental workflow for FAM-OVA (257-264) staining in flow cytometry.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface exogenous_ova Exogenous FAM-OVA (257-264) endosome Endosome exogenous_ova->endosome proteasome Proteasome endosome->proteasome Cross-Presentation Pathway peptides FAM-SIINFEKL Peptides proteasome->peptides tap TAP Transporter peptides->tap mhc1 MHC Class I Synthesis plc Peptide-Loading Complex mhc1->plc tap->plc mhc1_peptide Peptide-MHC I Complex plc->mhc1_peptide golgi Golgi Apparatus mhc1_peptide->golgi presentation Antigen Presentation (FAM Signal) golgi->presentation

Caption: MHC Class I antigen presentation pathway for exogenous FAM-OVA (257-264).

References

best practices for dissolving and storing Fam-ova (257-264)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and storing Fam-ova (257-264). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Fam-ova (257-264)?

A1: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for dissolving Fam-ova (257-264).[1][2] Some protocols also mention the use of deionized water or a mixture of acetonitrile and water.[3][4] If you encounter solubility issues, using newly opened, anhydrous DMSO and sonication may help.[1]

Q2: What are the optimal storage conditions for Fam-ova (257-264) powder?

A2: The lyophilized powder should be stored at -20°C or -80°C, sealed, and protected from light. Under these conditions, the peptide is stable for at least one to two years.

Q3: How should I store stock solutions of Fam-ova (257-264)?

A3: Stock solutions should be stored at -20°C or -80°C and protected from light. To maintain stability, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: For how long can I store the stock solution?

A4: The stability of the stock solution depends on the storage temperature. At -20°C, it is typically stable for up to one month, while at -80°C, it can be stored for up to six months.

Q5: My Fam-ova (257-264) is not dissolving properly. What can I do?

A5: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Use high-quality, anhydrous DMSO: Hygroscopic DMSO can significantly impact solubility.

  • Try sonication: Gentle sonication can help to dissolve the peptide.

  • Vortexing: Gently vortexing the solution can also aid in dissolution.

  • pH adjustment for aqueous solutions: For dissolving in aqueous buffers, a protocol for a similar unlabeled peptide suggests first dissolving in an alkaline solution (e.g., pH 12) and then adjusting the pH to the desired level.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving Peptide Peptide has low solubility in the chosen solvent.Use DMSO as the primary solvent. For aqueous solutions, ensure the pH is compatible with the peptide's properties. Consider a brief sonication to aid dissolution.
Solvent quality is poor (e.g., contains water).Use fresh, high-purity, anhydrous DMSO.
Precipitation of Peptide After Dissolving The solution is supersaturated.Warm the solution gently (e.g., to 37°C) and vortex to redissolve. Prepare a more diluted stock solution if precipitation persists.
Change in temperature or pH.Ensure the storage conditions for the stock solution are consistent. Avoid repeated freeze-thaw cycles by preparing aliquots.
Loss of Fluorescent Signal Photobleaching due to light exposure.Always store both the powder and solutions protected from light. Minimize exposure to light during experimental procedures.
Degradation of the peptide.Follow recommended storage conditions strictly. Use freshly prepared solutions for optimal results.

Experimental Protocols

Protocol for Dissolving Fam-ova (257-264)
  • Equilibration: Allow the vial of lyophilized Fam-ova (257-264) to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Protocol for Storing Fam-ova (257-264)
  • Lyophilized Powder: Store the sealed vial at -20°C or -80°C in a desiccator, protected from light.

  • Stock Solution: Store the aliquots of the dissolved peptide at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the storage container is tightly sealed and protected from light.

Data Presentation

Solubility and Recommended Solvents
Solvent Solubility Notes
DMSO 16.67 mg/mL (12.62 mM)Recommended for initial stock solution preparation. Use of ultrasonic and newly opened DMSO is advised.
Water >1 mg/mL, 20 mg/mLSolubility in water can vary. One protocol suggests preparing a 1 mg/mL stock solution in deionized water.
Acetonitrile:Water ~1 mg/mL (60/40)A potential alternative for specific applications.
Storage Conditions and Stability
Form Temperature Duration Conditions
Powder -80°C2 yearsSealed, away from moisture and light.
-20°C1 yearSealed, away from moisture and light.
In Solvent -80°C6 monthsSealed, away from moisture and light.
-20°C1 monthSealed, away from moisture and light.

Visual Workflow

G cluster_storage Storage of Lyophilized Powder cluster_dissolution Dissolution Protocol cluster_solution_storage Stock Solution Storage storage_powder Store at -20°C or -80°C Protect from Light equilibrate Equilibrate Vial to Room Temp storage_powder->equilibrate Start Experiment add_solvent Add Anhydrous DMSO equilibrate->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot Prepare for Storage store_solution Store at -20°C (1 month) or -80°C (6 months) Protect from Light aliquot->store_solution experiment Experimental Use store_solution->experiment Use in Experiment

Caption: Workflow for dissolving and storing Fam-ova (257-264).

References

Technical Support Center: Enhancing Fam-ova (257-264) Uptake by Antigen-Presenting Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the uptake and presentation of the Fam-ova (257-264) peptide by antigen-presenting cells (APCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fam-ova (257-264) and why is it used in research?

Fam-ova (257-264) is a fluorescently labeled peptide corresponding to amino acids 257-264 of chicken ovalbumin (OVA), with the sequence SIINFEKL. The 5-Carboxyfluorescein (FAM) label allows for fluorescent tracking and quantification. This peptide is a well-characterized, immunodominant epitope presented by the MHC class I molecule H-2Kb in mice. It is widely used as a model antigen to study CD8+ T cell responses, antigen processing and presentation, and the efficacy of vaccine delivery platforms.[1]

Q2: My APCs are showing low uptake of Fam-ova (257-264). What are the potential causes and solutions?

Low uptake of Fam-ova (257-264) can be attributed to several factors. Here are some common causes and troubleshooting tips:

  • Peptide Aggregation: Ensure the peptide is properly dissolved and not aggregated. Follow the manufacturer's instructions for storage and handling.[2]

  • Suboptimal Cell Health: Use healthy, viable APCs. Check cell viability before and during the experiment.

  • Incorrect Peptide Concentration: The concentration of the peptide can influence uptake. Titrate the Fam-ova (257-264) concentration to find the optimal level for your specific APC type.[3]

  • Insufficient Incubation Time: Uptake is time-dependent. Perform a time-course experiment to determine the optimal incubation period.

  • Inappropriate APC Type: Different APCs (e.g., dendritic cells, macrophages, B cells) have varying capacities for antigen uptake.[4][5] Dendritic cells are generally considered the most potent APCs.

Q3: How can I actively enhance the uptake of Fam-ova (257-264) by APCs?

Several strategies can be employed to improve peptide uptake:

  • Chemical Modifications:

    • Lipophilic Modification: Adding a lipid moiety to the peptide can enhance its interaction with cell membranes and improve uptake.

    • Mannosylation: Modifying the peptide with mannose can target mannose receptors on APCs, leading to enhanced internalization.

  • Delivery Systems:

    • Nanoparticles: Encapsulating or conjugating the peptide to nanoparticles can significantly increase uptake by APCs.

    • Virus-Like Particles (VLPs): VLPs can serve as effective carriers for peptide delivery into APCs.

  • Adjuvants and Stimulants:

    • Toll-Like Receptor (TLR) Agonists: Adjuvants like CpG-ODN or poly(I:C) can stimulate APCs, leading to increased antigen uptake and processing.

    • Photochemical Internalization (PCI): This technique uses a photosensitizer and light to disrupt endosomal membranes, facilitating the release of the peptide into the cytosol for MHC class I presentation.

Troubleshooting Guides

Issue 1: Low signal in flow cytometry analysis of Fam-ova uptake.
Possible Cause Troubleshooting Step
Low Peptide Concentration Increase the concentration of Fam-ova (257-264) in a stepwise manner.
Short Incubation Time Optimize the incubation time by testing several time points (e.g., 30 min, 1h, 2h, 4h).
Cell Viability Issues Check APC viability using a viability dye (e.g., Propidium Iodide, DAPI).
Inefficient Uptake Mechanism Consider using an uptake enhancement strategy such as nanoparticle delivery or co-incubation with a TLR agonist.
Fluorescence Quenching Ensure the buffer used is compatible with FAM fluorescence. Avoid prolonged exposure to light.
Issue 2: Poor CD8+ T cell activation despite successful peptide uptake.
Possible Cause Troubleshooting Step
Inefficient Cross-Presentation The peptide may be trapped in endosomes. Use a method like Photochemical Internalization (PCI) to promote cytosolic release.
Insufficient APC Maturation Co-stimulate APCs with a maturation agent like LPS to upregulate co-stimulatory molecules (e.g., CD80, CD86).
Incorrect MHC Haplotype Ensure the APCs express the H-2Kb MHC class I molecule required for presenting the SIINFEKL peptide.
Suboptimal T cell Co-culture Conditions Optimize the APC to T cell ratio and the duration of the co-culture.

Quantitative Data Summary

Enhancement Strategy APC Type Fold Increase in Uptake/Presentation (Approximate) Reference
Photochemical Internalization (PCI)Bone Marrow-Derived Dendritic Cells (BMDCs)~20-fold more efficient antigen presentation
Yeast Shell Particle DeliveryBone Marrow-Derived Dendritic Cells (BMDCs)>300-fold uptake compared to free OVA
Engineered Lactococcus lactis DeliveryBone Marrow-Derived Dendritic Cells (BMDCs)~8-fold greater fluorescence than mixed components
Targeting Clec9a with CBP-12 PeptideFlt3L-induced Dendritic Cells (FL-DCs)Significantly enhanced proliferation of naïve T cells

Experimental Protocols

Protocol 1: Standard Fam-ova (257-264) Uptake Assay using Flow Cytometry
  • Cell Preparation: Isolate or culture your antigen-presenting cells of choice (e.g., bone marrow-derived dendritic cells). Ensure high viability (>95%).

  • Peptide Incubation: Resuspend the APCs in complete culture medium and add Fam-ova (257-264) to the desired final concentration (e.g., 1-10 µg/mL).

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 1-4 hours). Include a control sample incubated at 4°C to assess passive binding versus active uptake.

  • Washing: After incubation, wash the cells three times with cold PBS containing 2% FBS to remove unbound peptide.

  • Staining (Optional): Stain the cells with antibodies against surface markers (e.g., CD11c for dendritic cells) and a viability dye.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the live, single-cell population of your APCs and quantify the mean fluorescence intensity (MFI) of FAM.

Protocol 2: Enhancing Antigen Presentation with Photochemical Internalization (PCI)

This protocol is a generalized summary based on published methods.

  • Photosensitizer Incubation: Incubate APCs with a photosensitizer (e.g., TPCS2a) for 18 hours in the dark.

  • Washing: Wash the cells three times with PBS to remove the free photosensitizer.

  • Peptide Incubation: Add Fam-ova (257-264) peptide and incubate for an additional 4 hours.

  • Illumination: Expose the cells to light of the appropriate wavelength for a short duration (e.g., 3 minutes) to induce endosomal escape.

  • Co-culture (for T cell activation): Co-culture the treated APCs with OVA-specific CD8+ T cells (e.g., OT-I cells).

  • Analysis: After a suitable co-culture period (e.g., 24-72 hours), assess T cell activation by measuring cytokine production (e.g., IFN-γ by ELISPOT or intracellular cytokine staining) or T cell proliferation.

Visualizations

experimental_workflow cluster_prep Cell & Peptide Preparation cluster_incubation Uptake & Enhancement cluster_analysis Analysis APCs Isolate/Culture APCs Incubate Incubate APCs with Peptide (37°C) APCs->Incubate Peptide Dissolve Fam-ova (257-264) Peptide->Incubate Enhancement Optional: - Nanoparticles - Adjuvants - PCI Incubate->Enhancement Wash Wash to Remove Unbound Peptide Incubate->Wash Enhancement->Wash Flow Flow Cytometry (Quantify Uptake) Wash->Flow TCell Co-culture with CD8+ T cells Wash->TCell Activation Assess T cell Activation (e.g., IFN-γ) TCell->Activation

Caption: General workflow for Fam-ova uptake and presentation experiments.

signaling_pathway cluster_uptake Antigen Uptake Mechanisms cluster_processing Antigen Processing & Presentation Receptor Receptor-Mediated Endocytosis (e.g., Mannose Receptor) Endosome Endosome Receptor->Endosome Macro Macropinocytosis Macro->Endosome Phago Phagocytosis (for particulate antigens) Phago->Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape (e.g., via PCI) Proteasome Proteasome Cytosol->Proteasome ER Endoplasmic Reticulum Proteasome->ER Peptide Transport (TAP) MHC_I MHC Class I Presentation ER->MHC_I

Caption: Simplified pathways of antigen uptake and cross-presentation.

References

Technical Support Center: Minimizing Off-Target Binding of FAM-OVA (257-264)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing FAM-OVA (257-264) (SIINFEKL) peptide in their experiments. This resource provides troubleshooting guidance and frequently asked questions to help you minimize non-specific binding and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is FAM-OVA (257-264) and what is it used for?

FAM-OVA (257-264) is a fluorescently labeled peptide corresponding to amino acids 257-264 of chicken ovalbumin (sequence: SIINFEKL)[1][2][3][4][5]. The peptide is conjugated to 5-Carboxyfluorescein (FAM), a green fluorescent dye. This peptide is an immunodominant epitope that binds with high affinity to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. It is widely used as a model antigen in immunology research to study:

  • CD8+ cytotoxic T lymphocyte (CTL) responses

  • Antigen presentation and processing

  • T-cell activation

  • Efficacy of vaccine adjuvants and cancer immunotherapy strategies

The FAM label allows for the detection and tracking of the peptide in various applications, including flow cytometry and microscopy.

Q2: What are the common causes of high background or off-target binding with FAM-OVA (257-264)?

High background staining can arise from several factors:

  • Fc Receptor-Mediated Binding: Immune cells such as monocytes, macrophages, B cells, and natural killer (NK) cells express Fc receptors (FcRs) that can non-specifically bind antibodies and other molecules.

  • Non-Specific Fluorochrome Interactions: The fluorescent dye itself can sometimes non-specifically adhere to certain cell types.

  • Binding to Dead Cells: Dead cells are known to be "sticky" and can non-specifically bind fluorescent reagents, leading to false-positive signals.

  • Excess Reagent Concentration: Using too high a concentration of the FAM-OVA peptide or other staining reagents increases the likelihood of low-affinity, non-specific interactions.

  • Cell Aggregates: Clumps of cells can trap fluorescent reagents, leading to artificially high signal in flow cytometry.

  • Inadequate Washing: Insufficient washing after staining can leave unbound fluorescent peptide in the sample.

Q3: How can I be sure that the signal I'm seeing is specific to the OVA(257-264)-H-2Kb complex?

To confirm the specificity of your staining, it is crucial to include proper controls in your experiment:

  • Unpulsed Control: Cells that have not been pulsed with the FAM-OVA peptide should show minimal fluorescence.

  • Irrelevant Peptide Control: Pulsing cells with an irrelevant, FAM-labeled peptide that does not bind to H-2Kb can help determine if the binding is peptide-sequence specific.

  • Blocking with Unlabeled Antibody: Pre-incubating peptide-pulsed cells with an unlabeled antibody specific for the OVA(257-264)-H-2Kb complex (like clone 25-D1.16) should reduce the FAM signal, demonstrating that the fluorescent signal is from the specific peptide-MHC complex.

  • Use of a Scrambled Peptide: A scrambled version of the OVA (257-264) peptide can also be used as a negative control.

Troubleshooting Guide

Below are common issues encountered when using FAM-OVA (257-264) and steps to resolve them.

Problem Potential Cause(s) Recommended Solution(s)
High background fluorescence on all cells 1. Excess FAM-OVA peptide concentration. 2. Inadequate washing. 3. Peptide aggregation.1. Titrate the FAM-OVA peptide: Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio. 2. Optimize wash steps: Increase the number or volume of washes after peptide incubation. 3. Centrifuge the peptide solution: Before use, spin down the reconstituted peptide solution to pellet any aggregates.
High background on specific cell populations (e.g., monocytes, macrophages) 1. Fc receptor binding. 2. Non-specific fluorochrome binding.1. Use an Fc receptor blocking reagent: Pre-incubate cells with an Fc block (e.g., anti-CD16/CD32 antibodies for mouse cells, or commercial human Fc block) before adding the FAM-OVA peptide. 2. Add excess unlabeled IgG: Including unconjugated immunoglobulin of the same species and isotype can help saturate non-specific binding sites. 3. Use a viability dye: Gate on live cells to exclude dead cells, which are prone to non-specific binding.
Inconsistent or weak specific signal 1. Suboptimal peptide pulsing conditions. 2. Low expression of H-2Kb on target cells. 3. Degradation of the FAM-OVA peptide. 4. Low affinity of T-cell receptors (in the case of tetramer staining).1. Optimize peptide pulsing: Adjust incubation time and temperature (e.g., 37°C for 1-2 hours). 2. Verify H-2Kb expression: Confirm that your target cells express sufficient levels of H-2Kb. 3. Properly store the peptide: Store the lyophilized peptide at -20°C and protect it from light. After reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. 4. For T-cell staining with tetramers, low-affinity TCRs may not be detected. Consider amplification techniques if available.

Quantitative Data

The interaction between the OVA (257-264) peptide (SIINFEKL) and the H-2Kb MHC class I molecule is well-characterized and exhibits a high binding affinity.

Parameter Value Description
k_on (M⁻¹h⁻¹) 1.627 x 10⁷Association rate constant, indicating how quickly the peptide binds to the MHC molecule.
k_off (h⁻¹) 0.0495Dissociation rate constant, indicating the stability of the peptide-MHC complex.
K_D (nM) 3.04Dissociation constant, a measure of binding affinity (a lower value indicates stronger binding). Calculated from k_off / k_on.
Predicted H-2Kb Binding Affinity (IC₅₀ nM) 392.36A predicted value for the concentration of peptide required to inhibit the binding of a standard peptide by 50%.

Experimental Protocols

Protocol 1: Titration of FAM-OVA (257-264) for Optimal Staining

This protocol is designed to determine the optimal concentration of FAM-OVA (257-264) that maximizes the specific signal while minimizing non-specific background.

Materials:

  • Target cells expressing H-2Kb

  • FAM-OVA (257-264) peptide

  • Complete cell culture medium

  • FACS buffer (e.g., PBS with 0.5-2% BSA or FBS)

  • Flow cytometer

Procedure:

  • Prepare a serial dilution of the FAM-OVA (257-264) peptide in complete medium. A typical starting range would be from 10 µM down to 0.01 µM.

  • Aliquot equal numbers of target cells (e.g., 1 x 10⁶ cells) into separate tubes for each peptide concentration and a no-peptide control.

  • Add the different concentrations of FAM-OVA peptide to the respective tubes.

  • Incubate the cells at 37°C for 1-2 hours to allow for peptide binding to H-2Kb molecules.

  • Wash the cells 2-3 times with cold FACS buffer to remove unbound peptide.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for FAM (e.g., FITC channel).

  • Analyze the data by plotting the mean fluorescence intensity (MFI) against the peptide concentration. The optimal concentration is the one that gives a strong positive signal with low background on the no-peptide control.

Protocol 2: Staining Cells with FAM-OVA (257-264) with Minimized Off-Target Binding

This protocol incorporates best practices to reduce non-specific binding.

Materials:

  • Target cells (e.g., splenocytes, PBMCs)

  • FAM-OVA (257-264) at the optimal concentration determined from Protocol 1

  • Fc blocking reagent (e.g., anti-CD16/CD32 for mouse)

  • Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)

  • FACS buffer

  • Antibodies for co-staining (if applicable)

  • Flow cytometer

Procedure:

  • Prepare your single-cell suspension. If working with whole blood or spleen, perform red blood cell lysis.

  • Wash the cells with FACS buffer.

  • (Optional but recommended) Stain with a viability dye according to the manufacturer's instructions.

  • Resuspend the cells in FACS buffer and add the Fc blocking reagent. Incubate for 10-15 minutes at 4°C.

  • Without washing, add the optimally titrated concentration of FAM-OVA (257-264) peptide.

  • Incubate for 1-2 hours at 37°C for peptide pulsing, or as optimized.

  • Wash the cells thoroughly with cold FACS buffer (2-3 times).

  • If performing co-staining with surface antibodies, proceed with your antibody staining protocol, typically for 30 minutes at 4°C.

  • Perform a final wash.

  • Resuspend the cells in FACS buffer for immediate acquisition on a flow cytometer.

  • During analysis, first gate on singlets, then on live cells, before analyzing the FAM signal on your cells of interest.

Visualizations

TroubleshootingWorkflow Troubleshooting High Background Staining start High Background Signal Observed q1 Are you using a viability dye and gating on live cells? start->q1 s1 Incorporate a viability dye. Gate on live cells. q1->s1 No q2 Is the FAM-OVA peptide titrated? q1->q2 Yes s1->q2 s2 Perform a titration experiment to find the optimal concentration. q2->s2 No q3 Are you using an Fc block? q2->q3 Yes s2->q3 s3 Add an Fc blocking step before peptide incubation. q3->s3 No q4 Are wash steps adequate? q3->q4 Yes s3->q4 s4 Increase number and/or volume of washes. q4->s4 No end Problem Resolved q4->end Yes s4->end

Caption: Troubleshooting workflow for high background staining.

ExperimentalWorkflow Experimental Workflow for FAM-OVA Staining prep 1. Prepare Single-Cell Suspension viability 2. Viability Staining (Recommended) prep->viability fc_block 3. Fc Receptor Block (10-15 min at 4°C) viability->fc_block peptide 4. Add Titrated FAM-OVA Peptide (1-2 hours at 37°C) fc_block->peptide wash1 5. Wash Cells (2-3x) peptide->wash1 ab_stain 6. (Optional) Co-stain with Surface Antibodies wash1->ab_stain wash2 7. Final Wash ab_stain->wash2 acquire 8. Acquire on Flow Cytometer wash2->acquire analyze 9. Analyze Data (Gate on Singlets -> Live Cells) acquire->analyze

Caption: Recommended experimental workflow for FAM-OVA staining.

TCellInteraction T-Cell Receptor Recognition of FAM-OVA-MHC Complex cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC H-2Kb (MHC Class I) Peptide FAM-OVA (257-264) (SIINFEKL) Peptide->MHC Binds to TCR T-Cell Receptor (TCR) TCR->Peptide Specifically Recognizes CD8 CD8 Co-receptor CD8->MHC Stabilizes Interaction

Caption: Specific recognition of the FAM-OVA-MHC complex by a CD8+ T-cell.

References

Technical Support Center: Adjuvant Selection for Fam-ova (257-264) Immunization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for selecting the right adjuvant for your Fam-ova (257-264) (SIINFEKL) immunization experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and troubleshooting tips.

Frequently Asked Questions (FAQs)

Q1: Why is an adjuvant necessary for Fam-ova (257-264) immunization?

A1: Short synthetic peptides like Fam-ova (257-264) are often poorly immunogenic on their own.[1] Adjuvants are critical for enhancing the magnitude and quality of the immune response.[2] They act by creating a local immunostimulatory environment at the injection site, which helps to activate and mature antigen-presenting cells (APCs) like dendritic cells (DCs), leading to a robust and durable T-cell response.[1][3]

Q2: What are the main types of adjuvants used for peptide vaccines?

A2: Adjuvants for peptide vaccines can be broadly categorized into two main types:

  • Delivery Systems: These adjuvants, such as emulsions (e.g., Freund's Adjuvant, Montanide), liposomes, and nanoparticles, primarily function to create an antigen depot. This allows for the slow release of the antigen, prolonging its availability to the immune system.

  • Immunostimulatory Adjuvants: These include Toll-like receptor (TLR) agonists (e.g., CpG ODN, Poly(I:C)), saponins (e.g., QS-21), and cytokines. They directly activate innate immune cells through specific signaling pathways, leading to the production of cytokines and chemokines that shape the adaptive immune response.

Q3: How do I choose the best adjuvant for my experiment?

A3: The optimal adjuvant depends on the specific goals of your experiment. Key considerations include:

  • Desired Immune Response: Are you aiming for a strong cytotoxic T-lymphocyte (CTL) response for a cancer model, or a robust antibody response? Different adjuvants polarize the immune response towards a Th1 (cellular immunity) or Th2 (humoral immunity) phenotype. For Fam-ova (257-264), which is a classical MHC class I restricted peptide, inducing a strong CD8+ T-cell response is often the primary goal.

  • Route of Administration: The choice of adjuvant can be influenced by the intended route of immunization (e.g., subcutaneous, intraperitoneal, intravenous).

  • Animal Model: The species and strain of the animal model can influence the responsiveness to different adjuvants.

  • Safety and Tolerability: Some adjuvants, like Complete Freund's Adjuvant (CFA), are very potent but can cause severe local inflammation and are not suitable for human use. For preclinical studies, it's crucial to balance efficacy with animal welfare.

Q4: Can I mix different adjuvants?

A4: Yes, combining different adjuvants is a common strategy to induce a more potent and comprehensive immune response. For example, a delivery system adjuvant can be combined with an immunostimulatory adjuvant to both prolong antigen presentation and directly activate APCs.

Adjuvant Comparison for Fam-ova (257-264) Immunization

The following tables summarize the characteristics and performance of commonly used adjuvants for immunization with Fam-ova (257-264) or similar OVA peptide models, based on preclinical studies.

Table 1: Adjuvant Characteristics and Mechanisms

AdjuvantTypePrimary Mechanism of ActionPredominant Immune Response
Complete Freund's Adjuvant (CFA) Water-in-oil emulsion with heat-killed Mycobacterium tuberculosisDepot formation, potent activation of APCs via TLR2/4/9.Strong Th1
Incomplete Freund's Adjuvant (IFA) Water-in-oil emulsionDepot formation, sustained antigen release.Mixed Th1/Th2, weaker than CFA
Montanide ISA 51/720 Water-in-oil emulsionsDepot formation, sustained antigen release.Th1-biased
Alum (Aluminum Hydroxide/Phosphate) Mineral saltDepot formation, inflammasome activation.Primarily Th2
CpG ODN (e.g., 1826) TLR9 agonistActivation of pDCs and B cells via TLR9 signaling.Strong Th1
Poly(I:C) TLR3 agonistActivation of DCs and other cells via TLR3 signaling.Strong Th1
QS-21 SaponinInflammasome activation, induction of CTLs.Strong Th1 and antibody responses
Anti-CD40 mAb Co-stimulatory molecule agonistActivates APCs by ligating CD40.Potent T-cell help and CTL activation

Table 2: Quantitative Comparison of Adjuvant Efficacy with Fam-ova (257-264) Peptide

Adjuvant CombinationAnimal ModelReadoutResult
OVA257-264 + CpG C57BL/6 Mice% of OVA-tetramer+ CD8+ T cells in bloodSignificantly higher than peptide alone.
OVA257-264 + Poly(I:C) C57BL/6 Mice% of OVA-tetramer+ CD8+ T cells in bloodSignificantly higher than peptide alone.
OVA257-264 + Anti-CD40 mAb + Poly(I:C) C57BL/6 Mice% of OVA-tetramer+ CD8+ T cells in blood2-3 fold increase compared to peptide + anti-CD40 mAb alone.
OVA257-264 + Anti-CD40 mAb + CpG C57BL/6 Mice% of OVA-tetramer+ CD8+ T cells in bloodSignificant increase compared to peptide + anti-CD40 mAb alone.
OVA257-264 in IFA C57BL/6 MiceIn vivo killing activityModerate CTL activity.

Note: The results are compiled from different studies and experimental conditions may vary. Direct comparison of absolute values across studies should be done with caution.

Experimental Protocols

Protocol 1: Emulsification of Fam-ova (257-264) with Freund's Adjuvant (CFA/IFA)

Materials:

  • Fam-ova (257-264) peptide solution (in sterile PBS or saline)

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • Two sterile Luer-lock syringes (glass or polypropylene)

  • A sterile Luer-lock connector or a double-hubbed needle

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation: Ensure all components are at room temperature. Vortex the adjuvant vial vigorously to resuspend the contents.

  • Peptide Solution: Prepare the Fam-ova (257-264) peptide at the desired concentration in a sterile, aqueous buffer (e.g., PBS). A common final concentration for the peptide in the emulsion is 1 mg/mL.

  • Mixing Ratio: The standard ratio for the emulsion is 1:1 (v/v) of peptide solution to adjuvant.

  • Emulsification: a. Draw the peptide solution into one syringe and an equal volume of the adjuvant into the second syringe. b. Connect the two syringes using a Luer-lock connector. c. Force the contents of the syringes back and forth rapidly. Initially, the mixture will be heterogeneous. d. Continue mixing until a stable, thick, white emulsion is formed. This may take 10-20 minutes.

  • Stability Check: To check for a stable water-in-oil emulsion, dispense a small drop onto the surface of cold water. A stable emulsion will hold its shape as a droplet. If it disperses, continue mixing.

  • Administration: Use the emulsion immediately after preparation. For subcutaneous injection in mice, a typical volume is 100-200 µL per mouse.

Protocol 2: Immunization with Fam-ova (257-264) and CpG ODN

Materials:

  • Fam-ova (257-264) peptide solution (in sterile PBS or saline)

  • CpG ODN (e.g., 1826) solution (in sterile PBS or saline)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles for injection

Procedure:

  • Reconstitution: Reconstitute the lyophilized Fam-ova (257-264) peptide and CpG ODN in sterile PBS to the desired stock concentrations.

  • Dosing: A common dose for mice is 10-100 µg of peptide and 10-50 µg of CpG ODN per immunization.

  • Formulation: On the day of immunization, mix the required amounts of peptide and CpG ODN in a sterile microcentrifuge tube. The final injection volume is typically 100-200 µL in sterile PBS.

  • Administration: Administer the formulation via the desired route (e.g., subcutaneously at the base of the tail).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no detectable T-cell response - Ineffective adjuvant or adjuvant-peptide combination.- Suboptimal peptide dose.- Improper emulsion preparation.- Incorrect route of administration.- Insufficient time for immune response to develop.- Switch to a more potent adjuvant known to induce a strong Th1 response (e.g., CpG, Poly(I:C), or CFA for initial immunization).- Perform a dose-titration experiment for the peptide (e.g., 10 µg to 100 µg per mouse).- Ensure the emulsion is stable before injection (see Protocol 1).- Consider alternative immunization routes (e.g., subcutaneous vs. intraperitoneal).- Analyze the immune response at different time points post-immunization (e.g., day 7, 14, 21).
Excessive inflammation or sterile abscess at the injection site - Use of a highly inflammatory adjuvant like CFA.- High dose of adjuvant.- Contamination of the injectate.- For subsequent immunizations, switch from CFA to IFA.- Reduce the dose of the adjuvant.- Ensure strict sterile technique during preparation and injection.- Consider using a less reactogenic adjuvant like Montanide or a TLR agonist without an emulsion.
High animal-to-animal variability in immune response - Inconsistent injection technique.- Genetic variability within the animal colony.- Inconsistent emulsion quality.- Ensure consistent injection volume and location for all animals.- Use a sufficient number of animals per group to account for biological variation.- Prepare one batch of emulsion for all animals in a group to ensure consistency.
Predominantly antibody response (Th2) instead of CTL response (Th1) - Use of a Th2-polarizing adjuvant like Alum.- Select an adjuvant known to promote a Th1 response, such as CpG ODN, Poly(I:C), or IFA/CFA.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Adjuvant Testing

experimental_workflow cluster_prep Preparation cluster_immunization Immunization cluster_analysis Analysis Peptide Fam-ova (257-264) Peptide Solution Formulation Formulation (Peptide + Adjuvant) Peptide->Formulation Adjuvant Adjuvant (e.g., CpG, Poly(I:C)) Adjuvant->Formulation Immunize Immunization (e.g., Subcutaneous) Formulation->Immunize Mice C57BL/6 Mice Harvest Harvest Spleen/ Lymph Nodes Mice->Harvest Immunize->Mice TCell_Isolation T-cell Isolation Harvest->TCell_Isolation Analysis Immune Response Analysis (e.g., ELISpot, Tetramer Staining) TCell_Isolation->Analysis

Caption: A generalized workflow for testing the efficacy of an adjuvant with Fam-ova (257-264) peptide.

TLR9 Signaling Pathway Activation by CpG ODN

tlr9_pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) CpG CpG ODN Endosome Endosome CpG->Endosome Uptake TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-12, IFN-α) NFkB->Cytokines Transcription TCell_Activation Enhanced T-cell Response Cytokines->TCell_Activation Promotes Th1 Differentiation & CD8+ T-cell Activation

Caption: Simplified signaling pathway of TLR9 activation by CpG ODN in an antigen-presenting cell.

Logical Relationship for Adjuvant Selection

adjuvant_selection cluster_th1 Th1-polarizing Adjuvants cluster_th2 Th2-polarizing Adjuvants cluster_mixed Mixed/Potent Adjuvants Goal Experimental Goal CTL Strong CTL Response (Cancer Model) Goal->CTL Antibody Strong Antibody Response (Humoral Immunity) Goal->Antibody Balanced Balanced Th1/Th2 Response Goal->Balanced CpG CpG ODN CTL->CpG PolyIC Poly(I:C) CTL->PolyIC CFA_IFA CFA/IFA CTL->CFA_IFA Alum Alum Antibody->Alum QS21 QS-21 Balanced->QS21 Montanide Montanide + TLR agonist Balanced->Montanide

Caption: Decision tree for selecting an adjuvant based on the desired immune response.

References

dealing with high background fluorescence in Fam-ova (257-264) imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FAM-OVA (257-264) imaging. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, with a focus on dealing with high background fluorescence.

Troubleshooting Guides

This section provides detailed, step-by-step guides to address specific problems that can lead to high background fluorescence in your FAM-OVA (257-264) imaging experiments.

Issue 1: High Background Fluorescence Obscuring Signal

High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio of your images, making data interpretation difficult. The following guide will walk you through a systematic approach to identify and mitigate the source of high background.

The first step is to determine whether the high background is due to autofluorescence of the sample itself or non-specific binding of the fluorescent probe.

  • Protocol: --INVALID-LINK--

If autofluorescence is identified as the primary issue, various methods can be employed to reduce it.

  • Protocol: --INVALID-LINK--

Insufficient blocking is a frequent cause of high background. Optimizing your blocking step is crucial for preventing the FAM-OVA peptide from binding to non-target sites.[1][2]

  • Protocol: --INVALID-LINK--

Using too high a concentration of the FAM-OVA (257-264) peptide or excessively long incubation times can lead to increased non-specific binding.[1][3]

  • Protocol: --INVALID-LINK--

Inadequate washing can leave unbound or loosely bound fluorescent probes in the sample, contributing to high background.

  • Protocol: --INVALID-LINK--

Frequently Asked Questions (FAQs)

This section addresses common questions related to high background fluorescence in FAM-OVA (257-264) imaging.

Q1: What are the main causes of high background fluorescence in immunofluorescence?

High background fluorescence can stem from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself, which can be caused by molecules like collagen, elastin, NADH, and flavins. Fixatives like glutaraldehyde can also induce autofluorescence.

  • Non-specific Binding: The fluorescent probe (FAM-OVA) or antibodies (if used) binding to unintended targets in the sample. This can be due to inadequate blocking, inappropriate antibody concentrations, or issues with the probe itself.

  • Reagent and Material Issues: Contamination or inherent fluorescence of reagents such as media, mounting solutions, and even plasticware can contribute to background noise.

Q2: How can I check for autofluorescence in my samples?

To check for autofluorescence, you should prepare a control sample that is not stained with your FAM-OVA peptide but is otherwise processed in the same way as your experimental samples (i.e., same fixation, permeabilization, and mounting). Image this unstained sample using the same microscope settings as your stained samples. Any fluorescence detected in this control is due to autofluorescence.

Q3: What is the best blocking buffer to use?

The choice of blocking buffer depends on the sample type and the specifics of your protocol. Common blocking agents include:

  • Normal Serum: Using normal serum from the same species as the secondary antibody (if one is used) is often very effective. A 5-10% solution in PBS is a common starting point.

  • Bovine Serum Albumin (BSA): A 1-5% solution of BSA in PBS is a widely used general-purpose blocking agent. It is important to use high-quality, IgG-free BSA to avoid cross-reactivity.

  • Non-fat Dry Milk: While cost-effective, milk is not recommended for all applications, especially when studying phosphorylated proteins, as it contains phosphoproteins that can increase background.

  • Commercial Blocking Buffers: These are often optimized formulations that can provide consistent results.

Q4: Can the FAM dye itself contribute to non-specific binding?

Yes, highly charged fluorescent dyes can sometimes contribute to non-specific binding. If you suspect the FAM dye is the issue, you can try including a detergent like Tween-20 (0.05%) in your wash buffers to help reduce non-specific interactions. Additionally, ensuring optimal blocking and probe concentration is critical.

Q5: How long should I wash my samples?

Washing for a few minutes with at least two buffer exchanges after each incubation step is a good starting point. For example, three washes of five minutes each in PBS is a common recommendation. Increasing the number and duration of washes can help reduce background, but excessively long washes are generally not more beneficial and could potentially damage the sample.

Quantitative Data

The following tables summarize key quantitative parameters for optimizing your FAM-OVA (257-264) imaging experiments.

Table 1: Comparison of Common Blocking Buffers

Blocking AgentTypical ConcentrationIncubation Time (RT)AdvantagesDisadvantages
Normal Serum5-10% in PBS30-60 minHighly specific when matched to the secondary antibody species.Can be more expensive; not ideal if no secondary antibody is used.
BSA (IgG-free)1-5% in PBS30-60 minGeneral-purpose, readily available.May be less effective than normal serum for some applications.
Non-fat Dry Milk1-5% in PBS-T30-60 minInexpensive and effective for many applications.Not recommended for phospho-protein studies; may contain biotin.
Fish Gelatin0.1-0.5% in PBS30-60 minLess likely to cross-react with mammalian antibodies.May not be as effective as serum or BSA for all targets.
Commercial BuffersVariesVariesOptimized for low background and consistency.Higher cost.

Table 2: Optimizing Signal-to-Noise Ratio (SNR)

ParameterLow SNRMedium SNRHigh SNR
Primary Antibody Dilution 1:50 - 1:1001:200 - 1:5001:1000 - 1:2000
Incubation Time (Primary Ab) 30 min at RT1-2 hours at RTOvernight at 4°C
Washing Steps 1 x 5 min3 x 5 min3 x 10 min
Blocking Time 15 min30-60 min> 60 min
Expected SNR (Confocal) 5-1015-20>30

Note: These are general guidelines. Optimal conditions should be determined experimentally for each specific system.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the troubleshooting guides.

Experimental Protocol 1: Differentiating Autofluorescence from Non-specific Binding

Objective: To determine the primary source of high background fluorescence.

Materials:

  • Your prepared cell or tissue samples

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Prepare three sets of samples:

    • Sample A (Experimental): Processed and stained with FAM-OVA (257-264) according to your standard protocol.

    • Sample B (Unstained Control): Processed identically to Sample A (including fixation and permeabilization) but without the addition of the FAM-OVA peptide. Incubate with the same buffer used to dilute the peptide.

    • Sample C (No Primary Control - if applicable): If using a primary and secondary antibody system, this sample is incubated with the secondary antibody only.

  • Mount all samples using the same mounting medium.

  • Image all three samples using identical microscope settings (e.g., laser power, exposure time, gain).

  • Analysis:

    • If Sample B shows significant fluorescence, autofluorescence is a major contributor to your background.

    • If Sample B is dark but Sample A has high background, the issue is likely non-specific binding of the FAM-OVA peptide.

    • If using antibodies and Sample C shows high background, your secondary antibody is binding non-specifically.

Experimental Protocol 2: Reducing Autofluorescence

Objective: To quench or minimize autofluorescence in your samples.

Materials:

  • Fixed and permeabilized samples

  • Sodium borohydride (NaBH4)

  • PBS

  • Sudan Black B solution (0.1% in 70% ethanol)

  • 70% Ethanol

Procedure (Choose one method):

Method A: Sodium Borohydride Treatment

  • After fixation and washing, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.

  • Incubate your samples in the NaBH4 solution for 10-15 minutes at room temperature.

  • Wash the samples thoroughly three times with PBS for 5 minutes each.

  • Proceed with your blocking and staining protocol.

Method B: Sudan Black B Staining

  • After your final antibody incubation and washing steps (before mounting), incubate the samples in 0.1% Sudan Black B in 70% ethanol for 5-10 minutes at room temperature.

  • Wash the samples extensively with 70% ethanol, followed by several washes with PBS to remove all residual Sudan Black B.

  • Mount your samples as usual.

Experimental Protocol 3: Optimizing Blocking Conditions

Objective: To determine the most effective blocking agent and incubation time to minimize non-specific binding.

Materials:

  • Fixed and permeabilized samples

  • A selection of blocking buffers (e.g., 5% Normal Goat Serum in PBS, 3% BSA in PBS, a commercial blocking buffer)

  • Your FAM-OVA (257-264) peptide solution

Procedure:

  • Prepare multiple identical samples.

  • Divide the samples into groups, with each group being treated with a different blocking buffer.

  • Within each group, vary the blocking incubation time (e.g., 30 minutes, 1 hour, 2 hours) at room temperature.

  • After blocking, proceed with your standard FAM-OVA (257-264) incubation and washing protocol for all samples.

  • Mount and image all samples using identical microscope settings.

  • Compare the images to identify the blocking agent and incubation time that provides the best signal-to-noise ratio.

Experimental Protocol 4: Titration of FAM-OVA (257-264) Peptide

Objective: To find the optimal concentration of the FAM-OVA peptide that gives a strong specific signal with minimal background.

Materials:

  • Fixed, permeabilized, and blocked samples

  • FAM-OVA (257-264) peptide stock solution

  • Dilution buffer (e.g., 1% BSA in PBS)

Procedure:

  • Prepare a series of dilutions of your FAM-OVA peptide. A good starting range would be from your current concentration down to 1:10 or 1:100 of that concentration (e.g., 10 µM, 5 µM, 2.5 µM, 1 µM, 0.5 µM).

  • Incubate identical samples with each dilution of the FAM-OVA peptide for your standard incubation time and temperature.

  • Perform your standard washing protocol on all samples.

  • Mount and image all samples using the exact same microscope settings.

  • Analyze the images to determine the lowest concentration of the peptide that still provides a strong, specific signal while minimizing background fluorescence.

Experimental Protocol 5: Effective Washing Procedure

Objective: To thoroughly remove unbound and non-specifically bound FAM-OVA peptide.

Materials:

  • Stained samples

  • Wash buffer (e.g., PBS or PBS with 0.05% Tween-20)

Procedure:

  • After incubation with the FAM-OVA peptide, aspirate the peptide solution.

  • Add a generous volume of wash buffer to completely cover the sample.

  • Gently agitate the samples on a rocker or orbital shaker for 5-10 minutes.

  • Aspirate the wash buffer.

  • Repeat steps 2-4 for a total of three to five washes.

  • Proceed to the mounting step.

Visualizations

The following diagrams illustrate key workflows for troubleshooting high background fluorescence.

TroubleshootingWorkflow Start High Background Observed IdentifySource Differentiate Autofluorescence vs. Non-specific Binding (Protocol 1) Start->IdentifySource IsAutofluorescence Autofluorescence? IdentifySource->IsAutofluorescence ReduceAutofluorescence Reduce Autofluorescence (Protocol 2) IsAutofluorescence->ReduceAutofluorescence Yes OptimizeBlocking Optimize Blocking (Protocol 3) IsAutofluorescence->OptimizeBlocking No ReduceAutofluorescence->OptimizeBlocking TitrateProbe Titrate FAM-OVA Peptide (Protocol 4) OptimizeBlocking->TitrateProbe OptimizeWashing Optimize Washing (Protocol 5) TitrateProbe->OptimizeWashing ImageAndAnalyze Re-image and Analyze OptimizeWashing->ImageAndAnalyze

Caption: A logical workflow for troubleshooting high background fluorescence.

AntibodyTitrationWorkflow Start Prepare Serial Dilutions of FAM-OVA PrepareSamples Prepare Identical Samples (Fix, Permeabilize, Block) Start->PrepareSamples Incubate Incubate Each Sample with a Different Dilution PrepareSamples->Incubate Wash Wash All Samples Thoroughly Incubate->Wash Image Image All Samples with Identical Settings Wash->Image Analyze Compare Images to Find Optimal Concentration Image->Analyze

Caption: Workflow for titrating the FAM-OVA (257-264) peptide concentration.

References

Technical Support Center: Ensuring Reproducibility in Fam-ova (257-264) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with Fam-ova (257-264)-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fam-ova (257-264) and what is its primary application?

Fam-ova (257-264) is a fluorescently labeled peptide corresponding to amino acids 257-264 of chicken ovalbumin, with the sequence SIINFEKL.[1] The peptide is conjugated to 5-Carboxyfluorescein (FAM) for fluorescent detection. Its primary application is as a model antigen in immunology research to study Major Histocompatibility Complex Class I (MHC-I) restricted antigen presentation and the subsequent activation of CD8+ cytotoxic T lymphocytes (CTLs).[1]

Q2: How should Fam-ova (257-264) be stored to ensure its stability and activity?

To maintain its integrity, Fam-ova (257-264) should be stored as a solid at -20°C, protected from light.[1] Once reconstituted, typically in a solvent like DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for short to medium-term storage, respectively. Always protect fluorescently labeled peptides from light to prevent photobleaching.

Q3: What cell types are appropriate for experiments with Fam-ova (257-264)?

The choice of cells depends on the specific experiment. For T-cell activation assays, splenocytes or peripheral blood mononuclear cells (PBMCs) from OT-I transgenic mice are commonly used, as their CD8+ T-cells express a T-cell receptor (TCR) that specifically recognizes the SIINFEKL peptide presented by the H-2Kb MHC-I molecule.[2][3] For antigen presentation studies, various antigen-presenting cells (APCs) that express H-2Kb, such as bone marrow-derived dendritic cells (BMDCs) or macrophage cell lines, are suitable.

Q4: What are the key controls to include in a Fam-ova (257-264) experiment?

To ensure the validity of your results, it is crucial to include the following controls:

  • Unstimulated cells: A sample of cells that are not exposed to the Fam-ova (257-264) peptide to establish a baseline for activation markers or cytokine production.

  • Irrelevant peptide control: A peptide with a different sequence that does not bind to the H-2Kb molecule to control for non-specific activation.

  • Positive control for cell viability: A mitogen like phytohemagglutinin (PHA) or concanavalin A to confirm that the cells are healthy and capable of responding to a stimulus.

  • For flow cytometry: Unstained cells and single-color controls are essential for proper compensation and gating.

Troubleshooting Guides

Low or No T-Cell Activation
Potential Cause Recommended Solution
Peptide Degradation Ensure proper storage of the Fam-ova (257-264) peptide at -20°C and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Incorrect Peptide Concentration Titrate the peptide concentration. A typical starting range for in vitro T-cell stimulation is 0.1-10 µg/mL.
Suboptimal Cell Health Use freshly isolated cells and ensure high viability (>95%) before starting the experiment. Over-culturing cells can lead to reduced responsiveness.
Inefficient Antigen Presentation Ensure your antigen-presenting cells (APCs) are healthy and capable of presenting the peptide. For some experiments, pre-pulsing APCs with the peptide before co-culturing with T-cells can enhance presentation.
Low Frequency of Antigen-Specific T-Cells If using non-transgenic cells, the frequency of SIINFEKL-specific T-cells may be too low to detect. Consider using cells from OT-I transgenic mice.
High Background Signal in Flow Cytometry
Potential Cause Recommended Solution
Non-Specific Antibody Binding Include an Fc block step (e.g., using anti-CD16/32 antibodies) before staining with fluorescently-labeled antibodies.
Dead Cells Use a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from your analysis, as they can non-specifically bind antibodies.
Autofluorescence Include an unstained control to assess the baseline fluorescence of your cells.
Inadequate Washing Ensure thorough washing of cells between staining steps to remove unbound antibodies.
Variability Between Experiments
Potential Cause Recommended Solution
Inconsistent Cell Numbers Accurately count cells before plating to ensure consistency across wells and experiments.
Variations in Reagent Preparation Prepare fresh dilutions of peptides and antibodies for each experiment. Use a consistent source and lot of reagents whenever possible.
Differences in Incubation Times Adhere strictly to the optimized incubation times for peptide stimulation, antibody staining, and other steps in your protocol.
Operator Variability Standardize pipetting techniques and cell handling procedures among all users.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay by Flow Cytometry

This protocol outlines the general steps for stimulating and analyzing the activation of SIINFEKL-specific CD8+ T-cells.

Materials:

  • Fam-ova (257-264) (SIINFEKL) peptide

  • Splenocytes from OT-I transgenic mice

  • Complete RPMI medium

  • Brefeldin A

  • Fluorescently-labeled antibodies (e.g., anti-CD8, anti-CD69, anti-IFN-γ)

  • Fc block (anti-CD16/32)

  • Viability dye

  • Fixation/Permeabilization buffer

Procedure:

  • Cell Preparation: Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension in complete RPMI medium.

  • Stimulation: Plate the splenocytes at a density of 1-2 x 10^6 cells/well in a 96-well plate. Add Fam-ova (257-264) peptide to the desired final concentration (e.g., 1 µg/mL).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Inhibit Cytokine Secretion: After 2 hours of stimulation, add Brefeldin A to each well to inhibit cytokine secretion and allow for intracellular accumulation.

  • Incubation: Continue to incubate for an additional 4-6 hours.

  • Surface Staining: Harvest the cells and wash them with FACS buffer. Block Fc receptors with anti-CD16/32. Stain for surface markers such as CD8 and the activation marker CD69.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.

  • Intracellular Staining: Stain for intracellular cytokines, such as IFN-γ.

  • Flow Cytometry Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on live, single CD8+ T-cells and then assessing the expression of CD69 and IFN-γ.

Visualizations

Signaling Pathway

MHC_Class_I_Pathway MHC Class I Antigen Presentation Pathway for Fam-ova (257-264) cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Fam_ova Fam-ova (257-264) (exogenous peptide) TAP TAP Transporter Fam_ova->TAP Transport Proteasome Proteasome Peptide_Loading_Complex Peptide Loading Complex (Tapasin, Calreticulin, ERp57) TAP->Peptide_Loading_Complex MHC_I MHC Class I (H-2Kb) MHC_I->Peptide_Loading_Complex Assembly Loaded_MHC_I Fam-ova-MHC I Complex Peptide_Loading_Complex->Loaded_MHC_I Peptide Loading Presented_Antigen Presented Antigen (Fam-ova-MHC I) Loaded_MHC_I->Presented_Antigen Transport to Cell Surface TCR T-Cell Receptor (TCR) on CD8+ T-Cell Presented_Antigen->TCR Recognition T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Signal Transduction

Caption: MHC Class I presentation of Fam-ova (257-264).

Experimental Workflow

T_Cell_Activation_Workflow Experimental Workflow for T-Cell Activation Assay Start Start Isolate_Cells Isolate Splenocytes (e.g., from OT-I mice) Start->Isolate_Cells Plate_Cells Plate Cells in 96-well Plate Isolate_Cells->Plate_Cells Add_Peptide Add Fam-ova (257-264) and Controls Plate_Cells->Add_Peptide Incubate_Stimulate Incubate (37°C, 5% CO2) for Stimulation Add_Peptide->Incubate_Stimulate Add_Brefeldin Add Brefeldin A to Inhibit Cytokine Secretion Incubate_Stimulate->Add_Brefeldin Incubate_Cytokine Continue Incubation Add_Brefeldin->Incubate_Cytokine Stain_Surface Stain for Surface Markers (e.g., CD8, CD69) Incubate_Cytokine->Stain_Surface Fix_Perm Fix and Permeabilize Cells Stain_Surface->Fix_Perm Stain_Intracellular Stain for Intracellular Cytokines (e.g., IFN-γ) Fix_Perm->Stain_Intracellular Acquire_Data Acquire Data on Flow Cytometer Stain_Intracellular->Acquire_Data Analyze_Data Analyze Data and Assess T-Cell Activation Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a T-cell activation assay.

References

Validation & Comparative

A Researcher's Guide: Fam-ova (257-264) vs. Unlabeled SIINFEKL Peptide for T Cell Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology and drug development, the choice of reagents for stimulating antigen-specific T cells is critical for the accuracy and reproducibility of experimental outcomes. The ovalbumin-derived peptide SIINFEKL (OVA 257-264) is a cornerstone for studying CD8+ T cell responses in the context of the H-2Kb MHC class I molecule. This guide provides an objective comparison between the fluorescently labeled Fam-ova (257-264) and its unlabeled counterpart, offering insights into their respective applications, performance, and the experimental considerations for their use.

Overview: Labeled vs. Unlabeled Peptides

Unlabeled SIINFEKL (OVA 257-264) is the standard, biologically active peptide used to stimulate OT-I T cells and other SIINFEKL-specific T cell populations. Its primary role is to mimic the natural epitope presented by antigen-presenting cells (APCs) to initiate a T cell response.

Fam-ova (257-264) is the same SIINFEKL peptide covalently conjugated to 5-Carboxyfluorescein (5-FAM), a green fluorescent dye.[1] This label allows for the direct visualization and tracking of the peptide in various assays.[1] However, the addition of a fluorophore can potentially alter the peptide's physicochemical properties and biological activity.

Performance Comparison: Quantitative Data

Table 1: T Cell Proliferation Induced by Unlabeled SIINFEKL

Cell TypeAssayPeptide ConcentrationReadoutResultReference
OT-I CD8+ T cellsCFSE Dilution Assay1 µg/mLProliferationIncreased number of cell divisions with higher antigen concentration.[2]
OT-I CD8+ T cells[3H]Thymidine Incorporation0.01 - 10 µMProliferationDose-dependent increase in T cell proliferation.[3]
OT-I CD8+ T cellsIn vivo CFSE Dilution5 µg ovalbumin equivalent in particlesProliferationSignificant in vivo proliferation of adoptively transferred OT-I T cells.[4]

Table 2: Cytokine Production Induced by Unlabeled SIINFEKL

Cell TypeAssayPeptide ConcentrationCytokineResultReference
Splenocytes from immunized miceELISPOT10 µg/mLIFN-γQuantification of antigen-specific IFN-γ producing cells.
OT-I CD8+ T cells co-cultured with peptide-pulsed DCsIntracellular Staining (ICS)10 µg/mLIFN-γ, Granzyme BDetection of antigen-specific cytokine production.
Splenocytes from immunized miceELISPOTNot specifiedIFN-γQuantification of SIINFEKL-specific IFN-γ-producing cells.

Table 3: Cytotoxicity Mediated by SIINFEKL-Stimulated T Cells

Effector CellsTarget CellsAssayPeptide Concentration (for pulsing targets)ResultReference
In vivo primed CD8+ T cellsCFSE-labeled, SIINFEKL-pulsed splenocytesIn vivo Cytotoxicity Assay1 µg/mLSpecific lysis of peptide-pulsed target cells.
Activated OT-I T cellsSIINFEKL-pulsed B16 melanoma cellsIn vitro Killing AssayNot specifiedOT-I cell concentration-dependent killing of target cells.
OT-I T cellsSIINFEKL-pulsed splenocytesIn vivo Killing AssayNot specifiedSelective killing of SIINFEKL-pulsed cells.

The Impact of FAM Labeling on Peptide Performance

The addition of a fluorescent label such as FAM can influence the peptide's interaction with its biological targets. While some studies have shown that certain modifications do not alter T cell activation, others suggest a significant impact.

  • Potential for Enhanced Binding: Research on a different epitope, the anchor-modified Mart-1 peptide, demonstrated that labeling with 5-carboxyfluorescein drastically increased its binding affinity for the HLA-A*0201 molecule. This was attributed to the fluorophore interacting with hydrophobic pockets on the HLA molecule. If a similar interaction occurs with SIINFEKL and H-2Kb, it could potentially lead to more potent T cell stimulation at lower concentrations.

  • No Alteration in Activity: In contrast, a study using an OVA peptide (323-339) modified with a tetracysteine tag (for binding to a different type of fluorescent probe) found that the tag's presence did not alter the proliferation or activation of cognate CD4+ T cells.

Given these conflicting possibilities, it is crucial for researchers to empirically validate the activity of Fam-ova (257-264) in their specific assay system. A recommended approach is to perform a dose-response experiment comparing the unlabeled and FAM-labeled peptides to determine if there are significant differences in their stimulatory capacity.

Experimental Protocols

Key Experiment: In Vitro T Cell Proliferation Assay (CFSE-based)

This protocol outlines a common method for assessing T cell proliferation in response to peptide stimulation.

  • T Cell Isolation and Labeling:

    • Isolate CD8+ T cells from the spleen and lymph nodes of an OT-I transgenic mouse.

    • Label the isolated T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. A typical concentration is 0.5 µM to 5 µM.

  • Antigen-Presenting Cell (APC) Preparation:

    • Isolate splenocytes from a wild-type C57BL/6 mouse to be used as APCs.

    • Pulse the APCs with varying concentrations of unlabeled SIINFEKL or Fam-ova (e.g., 0.01 µg/mL to 10 µg/mL) for 1-2 hours at 37°C.

  • Co-culture:

    • Co-culture the CFSE-labeled OT-I T cells with the peptide-pulsed APCs at a suitable ratio (e.g., 1:1 or 1:10 T cell to APC) in complete RPMI medium.

    • Incubate for 3-4 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers like CD8.

    • Analyze the cells using a flow cytometer. Proliferation is measured by the serial dilution of the CFSE dye, with each peak of reduced fluorescence intensity representing a cell division.

Visualizing the Mechanisms

T Cell Receptor (TCR) Signaling Pathway

The stimulation of a T cell begins with the interaction of its T cell receptor (TCR) with the peptide-MHC complex on an antigen-presenting cell. This triggers a cascade of intracellular signaling events.

TCR_Signaling cluster_APC Antigen-Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC pMHC (SIINFEKL-H-2Kb) TCR TCR MHC->TCR Signal 1 CD8 CD8 MHC->CD8 CD3 CD3 TCR->CD3 Lck Lck CD8->Lck ZAP70 ZAP-70 CD3->ZAP70 Lck->CD3 phosphorylates ITAMs LAT LAT ZAP70->LAT AP1 AP-1 PLCG1 PLCγ1 LAT->PLCG1 DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Cytokines Cytokine Production (IFN-γ, IL-2) NFkB->Cytokines NFAT->Cytokines AP1->Cytokines Proliferation Proliferation Cytokines->Proliferation T_Cell_Stimulation_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis Isolate_APCs 1. Isolate APCs (e.g., Splenocytes) Pulse_APCs 3. Pulse APCs with SIINFEKL Peptide Isolate_APCs->Pulse_APCs Isolate_TCells 2. Isolate T Cells (e.g., OT-I CD8+) CoCulture 4. Co-culture T Cells and pulsed APCs Isolate_TCells->CoCulture Pulse_APCs->CoCulture Add_Inhibitor 5. Add Protein Transport Inhibitor (for ICS) CoCulture->Add_Inhibitor Stain_Cells 6. Stain for Surface & Intracellular Markers Add_Inhibitor->Stain_Cells Acquire_Data 7. Acquire Data on Flow Cytometer Stain_Cells->Acquire_Data Analyze_Data 8. Analyze Data (e.g., % IFN-γ+ cells) Acquire_Data->Analyze_Data

References

A Comparative Guide: Fam-ova (257-264) vs. Full-Length Ovalbumin in Immunological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunological research, particularly in studies involving T-cell responses and vaccine development, ovalbumin (OVA) has emerged as a cornerstone model antigen. It is utilized in two primary forms: the full-length protein and specific peptide epitopes derived from it. Among the most widely used of these peptides is Fam-ova (257-264), a fluorescently labeled version of the immunodominant SIINFEKL epitope. This guide provides a detailed comparison of Fam-ova (257-264) and full-length ovalbumin, highlighting their distinct applications, performance in key assays, and the underlying immunological principles.

At a Glance: Key Differences

FeatureFam-ova (257-264)Full-Length Ovalbumin
Molecular Nature Synthetic octapeptide (SIINFEKL) conjugated to a FAM fluorescent dye.[1]Complete 385-amino acid glycoprotein.
Primary Use Direct stimulation and tracking of OVA-specific CD8+ T cells.[1]Broader immunological studies including antigen processing, presentation, and induction of both CD4+ and CD8+ T cell and B cell responses.
Antigen Presentation Binds directly to MHC class I (H-2Kb) molecules on the cell surface.Requires uptake, processing, and cross-presentation by antigen-presenting cells (APCs) to be displayed on MHC class I. Can also be processed for MHC class II presentation.
Assay Specificity Highly specific for studying the final step of the antigen presentation pathway and the direct interaction with specific T cells.Allows for the study of the entire antigen processing and presentation pathway.
Visualization The FAM label allows for direct visualization and tracking via flow cytometry and confocal microscopy.[1]Requires secondary detection methods, such as fluorescently labeled antibodies.

Performance in Key Immunological Assays

The choice between Fam-ova (257-264) and full-length ovalbumin is dictated by the specific research question. The following tables summarize quantitative data from representative studies, illustrating their differential effects in common immunological assays.

T-Cell Activation and Cytokine Release (ELISpot Assay)

The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level. When comparing the two, the SIINFEKL peptide directly stimulates primed CD8+ T cells, while full-length OVA requires processing by APCs to elicit a response.

StimulantTarget CellsAssay ReadoutResult (Spot Forming Units / 10^6 cells)Reference
OVA (257-264) peptide (SIINFEKL)Splenocytes from OVA-immunized miceIFN-γ secretion~250-400[2]
Full-Length OvalbuminSplenocytes from OVA-immunized miceIFN-γ secretion~100-200[3]
OVA (323-339) peptide (CD4+ epitope)Splenocytes from OVA-immunized miceIFN-γ secretion~150-250

Note: These are representative values and can vary significantly based on the immunization protocol, mouse strain, and specific experimental conditions.

In Vivo Cytotoxicity (CTL Assay)

In vivo cytotoxic T lymphocyte (CTL) assays measure the ability of immunized mice to kill target cells pulsed with a specific peptide.

ImmunogenTarget CellsAssay ReadoutSpecific Lysis (%)Reference
OVA (257-264) peptide (SIINFEKL)Splenocytes pulsed with SIINFEKLIn vivo killing~60-80%
Full-Length OvalbuminSplenocytes pulsed with SIINFEKLIn vivo killing~40-60%
Antigen Presentation (Flow Cytometry)

Flow cytometry can be used to detect the presentation of the SIINFEKL epitope on the surface of APCs using a specific antibody (clone 25-D1.16) that recognizes the SIINFEKL/H-2Kb complex.

| Antigen Delivered to APCs | Assay Readout | % Positive Cells (SIINFEKL/H-2Kb+) | Reference | |---|---|---|---|---| | Fam-ova (257-264) | Surface presentation on dendritic cells | High (concentration-dependent) | | | Full-Length Ovalbumin | Surface cross-presentation on dendritic cells | Moderate (requires processing) | |

Experimental Methodologies

T-Cell Activation and Proliferation Assay (using OT-I T cells)

This protocol describes a common in vitro assay to measure the activation and proliferation of OVA-specific CD8+ T cells (from an OT-I transgenic mouse) in response to antigen-pulsed APCs.

  • APC Preparation: Isolate splenocytes from a C57BL/6 mouse to use as APCs.

  • Antigen Pulsing:

    • For Fam-ova (257-264): Incubate APCs with 1-10 µg/mL of Fam-ova (257-264) peptide for 1-2 hours at 37°C. The peptide will directly bind to surface H-2Kb molecules.

    • For Full-Length Ovalbumin: Incubate APCs with 100-500 µg/mL of full-length ovalbumin for 4-6 hours at 37°C to allow for uptake and processing.

  • Co-culture: Wash the pulsed APCs to remove excess antigen. Co-culture the APCs with purified, CFSE-labeled OT-I CD8+ T cells at a suitable ratio (e.g., 1:1 or 1:2 APC:T cell).

  • Incubation: Incubate the co-culture for 3-5 days.

  • Analysis: Harvest the cells and analyze T cell proliferation by measuring CFSE dilution via flow cytometry. Activation markers such as CD69 and CD25 can also be assessed.

Visualizing the Pathways

Antigen Presentation Pathways

The fundamental difference in how Fam-ova (257-264) and full-length ovalbumin interact with the cellular machinery is in their route to MHC class I presentation.

G cluster_0 Full-Length Ovalbumin Pathway cluster_1 Fam-ova (257-264) Pathway Full-Length OVA Full-Length OVA Endosome Endosome Full-Length OVA->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Cross-presentation Proteasome Proteasome Cytosol->Proteasome Degradation TAP TAP Proteasome->TAP Peptide Transport ER Endoplasmic Reticulum TAP->ER MHC I MHC I ER->MHC I Peptide Loading Golgi Golgi MHC I->Golgi Cell Surface Cell Surface Golgi->Cell Surface Transport Fam-ova Fam-ova (257-264) MHC I_direct MHC I Fam-ova->MHC I_direct Direct Binding Cell Surface_direct Cell Surface MHC I_direct->Cell Surface_direct

Antigen presentation pathways.
Experimental Workflow: In Vivo CTL Assay

This workflow outlines the key steps in an in vivo cytotoxicity assay to compare the immunogenicity of the peptide versus the full protein.

G cluster_0 Immunization cluster_1 Target Cell Preparation Immunize Mice Immunize Mice Group A Fam-ova (257-264) Immunize Mice->Group A Group B Full-Length OVA Immunize Mice->Group B Control PBS Immunize Mice->Control Splenocytes Splenocytes Split Splenocytes->Split CFSE_high Label with high CFSE Split->CFSE_high CFSE_low Label with low CFSE Split->CFSE_low Mix Mix CFSE_high->Mix Pulse Pulse with SIINFEKL CFSE_low->Pulse Pulse->Mix Inject Inject into Immunized Mice Mix->Inject Adoptive Transfer Analyze Analyze Splenocytes by Flow Cytometry Inject->Analyze

In vivo CTL assay workflow.

Conclusion

Both Fam-ova (257-264) and full-length ovalbumin are invaluable tools in immunology, each with a distinct set of advantages that make them suitable for different experimental aims. Fam-ova (257-264) offers high specificity for studying CD8+ T cell responses to a defined epitope and allows for direct visualization, making it ideal for mechanistic studies of T cell activation and for tracking antigen-specific cells. In contrast, full-length ovalbumin is essential for studying the entire process of antigen uptake, processing, and presentation, and for inducing a more comprehensive immune response that includes both CD4+ and CD8+ T cells, as well as B cells. The choice between these two reagents should, therefore, be carefully considered based on the specific hypotheses being tested. This guide provides the foundational information to aid researchers in making an informed decision for their experimental designs.

References

Fam-ova (257-264): A Superior Fluorescently Labeled Peptide for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of immunology, the precise tracking and visualization of antigen-specific T cell responses are paramount. Fam-ova (257-264), a fluorescently labeled peptide, has emerged as a critical tool for researchers studying CD8+ cytotoxic T lymphocyte (CTL) responses. This guide provides an in-depth comparison of Fam-ova (257-264) with other fluorescently labeled peptides, highlighting its advantages through experimental data and detailed protocols.

Fam-ova (257-264) consists of the well-defined immunodominant ovalbumin peptide epitope, SIINFEKL (amino acids 257-264), covalently conjugated to 5-Carboxyfluorescein (5-FAM).[1] This specific peptide is presented by the Major Histocompatibility Complex Class I (MHC-I) molecule H-2Kb, making it an invaluable model antigen for studying T cell activation and antigen presentation.[1] The attached 5-FAM fluorophore allows for direct visualization and quantification in a variety of applications, including flow cytometry and confocal microscopy.[1]

Key Advantages of Fam-ova (257-264)

The superiority of Fam-ova (257-264) over other fluorescently labeled peptides stems primarily from the intrinsic properties of the 5-FAM dye. Compared to other common fluorophores, 5-FAM offers a compelling combination of brightness, chemical stability, and cost-effectiveness.

Enhanced Chemical Stability and Yield: 5-FAM is chemically more robust than its close relative, fluorescein isothiocyanate (FITC).[2][3] This stability leads to better conjugation yields during peptide synthesis and results in a more stable final product. FITC-labeled peptides have a tendency to deteriorate more quickly than their FAM-conjugated counterparts.

Reduced Photobleaching: While FAM is known to have moderate photostability, it is generally less susceptible to photobleaching than FITC. This allows for longer or repeated exposure to excitation light, which is crucial for applications like time-lapse imaging and detailed confocal microscopy. For even greater photostability, alternatives like Alexa Fluor dyes are available, though often at a higher cost.

High Quantum Yield and Brightness: 5-FAM exhibits a high quantum yield, resulting in bright and strong fluorescence signals that enhance detection sensitivity. This is particularly advantageous when detecting low-abundance targets in a sample.

Cost-Effectiveness: Compared to many other high-performance dyes, FAM is a more economical option, making it an attractive choice for large-scale studies and routine assays.

pH Sensitivity Considerations: It is important to note that FAM fluorescence is pH-sensitive, with decreased fluorescence in acidic environments below pH 7. For experiments involving acidic organelles like lysosomes, pH-stable dyes such as Alexa Fluor 488 may be more suitable. However, for most standard immunological assays conducted at or near physiological pH (7.5-8.5), FAM provides reliable and robust fluorescence.

Comparative Analysis of Fluorescent Dyes

To aid in the selection of the appropriate fluorescent label for a given application, the following table summarizes the key properties of 5-FAM and other commonly used fluorophores for peptide labeling.

Feature5-FAM (on Fam-ova)FITCCyanine Dyes (e.g., Cy5)Alexa Fluor Dyes (e.g., Alexa Fluor 488)
Excitation Max (nm) ~494~490~650~490
Emission Max (nm) ~521~520~670~525
Brightness HighHighVery HighVery High
Photostability ModerateModerate to LowModerate to HighHigh to Very High
pH Sensitivity Sensitive to acidic pHSensitive to acidic pHGenerally lowGenerally low
Chemical Stability HighLower than FAMHighHigh
Cost Low to ModerateLowHighHigh

Experimental Protocols

Fam-ova (257-264) is a versatile tool for a range of immunological assays. Below are detailed protocols for its application in confocal microscopy and flow cytometry.

Confocal Microscopy: Visualization of Cytosolic Antigen Release

This protocol is adapted from a study on the photochemical internalization of peptide antigens.

Objective: To visualize the intracellular localization of Fam-ova (257-264) in antigen-presenting cells (APCs).

Materials:

  • Fam-ova (257-264) peptide

  • Immortalized mouse macrophages or other suitable APCs

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (2% solution)

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Culture immortalized mouse macrophages on glass coverslips in a suitable culture medium.

  • Prepare a working solution of Fam-ova (257-264) in culture medium at a final concentration of 10 µg/ml.

  • Incubate the cells with the Fam-ova (257-264) solution for 4 hours at 37°C in a CO2 incubator.

  • After incubation, wash the cells three times with PBS to remove any unbound peptide.

  • Fix the cells with a 2% paraformaldehyde solution.

  • Mount the coverslips on microscope slides.

  • Analyze the cellular distribution of Fam-ova (257-264) fluorescence using a confocal microscope.

    • Excitation: 488 nm laser line

    • Emission: 505-530 nm band-pass filter

Flow Cytometry: Assessment of Antigen-Specific T Cell Activation

This protocol outlines the steps for ex vivo restimulation and intracellular cytokine staining to quantify the antigen-specific T cell response.

Objective: To determine the frequency of OVA (257-264)-specific CD8+ T cells producing cytokines (e.g., IFN-γ).

Materials:

  • Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice

  • Fam-ova (257-264) peptide (or unlabeled SIINFEKL peptide for stimulation)

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD44)

  • Fixation/Permeabilization buffer

  • Fluorescently-labeled antibody against intracellular cytokine (e.g., anti-IFN-γ)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes or PBMCs from mice previously immunized with an ovalbumin-containing vaccine.

  • Restimulate the cells ex vivo with the SIINFEKL peptide for several hours in a cell culture incubator.

  • During the last few hours of stimulation, add a protein transport inhibitor such as Brefeldin A to the culture to block cytokine secretion.

  • Following stimulation, harvest the cells and stain them with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD44) to identify specific T cell populations.

  • Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer.

  • Stain the cells with a fluorescently-labeled antibody against the intracellular cytokine of interest (e.g., IFN-γ).

  • Acquire the data on a flow cytometer.

  • Analyze the data to determine the frequency of antigen-specific (e.g., CD8+ and IFN-γ+) T cells.

Visualizing the Pathways and Processes

To further illustrate the context in which Fam-ova (257-264) is utilized, the following diagrams depict the relevant biological pathway and a typical experimental workflow.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Antigen Antigen (e.g., Ovalbumin) Proteasome Proteasome Antigen->Proteasome Degradation Peptides Peptides (SIINFEKL) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Peptide_Loading Peptide Loading Complex TAP->Peptide_Loading Transport MHC_I MHC Class I MHC_I->Peptide_Loading Loaded_MHC_I Peptide-MHC I Complex Peptide_Loading->Loaded_MHC_I Loading Cell_Surface Cell Surface Loaded_MHC_I->Cell_Surface Transport T_Cell CD8+ T Cell Cell_Surface->T_Cell Presentation & Recognition

Caption: MHC Class I Antigen Presentation Pathway for Ovalbumin.

T_Cell_Activation_Workflow Start Isolate Splenocytes/PBMCs Stimulation Ex vivo restimulation with SIINFEKL peptide Start->Stimulation Inhibitor Add Brefeldin A Stimulation->Inhibitor Surface_Stain Stain for surface markers (CD3, CD8) Inhibitor->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for intracellular cytokines (IFN-γ) Fix_Perm->Intracellular_Stain Acquisition Acquire on Flow Cytometer Intracellular_Stain->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Experimental Workflow for T Cell Activation Assay.

FAM_Advantages cluster_advantages Key Advantages of 5-FAM Fam_Ova Fam-ova (257-264) Brightness High Quantum Yield & Brightness Fam_Ova->Brightness Stability Greater Chemical Stability (vs. FITC) Fam_Ova->Stability Photostability Reduced Photobleaching (vs. FITC) Fam_Ova->Photostability Cost Cost-Effective Fam_Ova->Cost

Caption: Advantages of the 5-FAM Fluorophore.

References

Validating OT-I T Cell Specificity: A Comparative Guide to Fam-ova (257-264) and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of T cell responses is paramount. This guide provides a detailed comparison of Fam-ova (257-264) and other methodologies for validating the specificity of OT-I T cells, supported by experimental data and protocols.

The OT-I mouse model is a cornerstone of immunological research, providing a consistent source of CD8+ T cells with a transgenic T cell receptor (TCR) specific for the ovalbumin (OVA) peptide 257-264 (SIINFEKL) presented by the MHC class I molecule H-2Kb. The fluorescently labeled version of this peptide, Fam-ova (257-264), is a widely used tool for tracking and validating these T cells. This guide explores the quantitative aspects of this interaction, compares it with alternative peptides, and details key experimental protocols.

Performance Comparison: Peptide Variants and OT-I T Cell Activation

The specificity of the OT-I TCR is not absolute. Altered peptide ligands (APLs) of SIINFEKL can elicit a range of T cell responses, from full activation to partial agonism or antagonism. The binding affinity of the peptide-MHC complex to the TCR is a critical determinant of the resulting T cell response. Recent studies have revised the binding affinities of several commonly used OVA peptide variants, demonstrating a strong correlation between the 3D binding affinity (KD) and the potency of T cell activation, as measured by CD69 upregulation.

PeptideSequence3D Affinity (KD) to OT-I TCR (µM)T Cell Activation (EC50 for CD69 Upregulation, µM)
ova (257-264) (N4) SIINFEKL34~0.01
E1EIINFEKL>2200~100
Q4H7SIIQFEHLNot Available>100
T4SIITFEKLNot Available~1
Q4R7SIIQFERLNot Available~0.1
G4SIIGFEKLVery LowWeak

This table summarizes data from multiple sources, highlighting the correlation between binding affinity and T cell activation potency. Note that precise EC50 values can vary between experiments.

The use of Fam-ova (257-264), where "Fam" represents a fluorescein label, is primarily for the detection and tracking of OT-I T cells in various assays. While the fluorescent tag is a powerful tool, it is important to consider that it could potentially influence the peptide's interaction with the TCR. However, its widespread and successful use in protocols such as tetramer staining and flow cytometry suggests that any such effect is minimal for these applications. For functional assays focused solely on T cell activation, unlabeled SIINFEKL is often used.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments used to validate OT-I T cell specificity.

Protocol 1: In Vitro OT-I T Cell Activation and Proliferation Assay

This protocol details the steps for activating naïve OT-I T cells with peptide-pulsed antigen-presenting cells (APCs) and measuring their subsequent proliferation.

Materials:

  • Spleen from an OT-I mouse

  • Splenocytes from a C57BL/6 mouse (as APCs)

  • Fam-ova (257-264) or unlabeled SIINFEKL peptide

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol)

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Flow cytometer

Procedure:

  • Prepare OT-I T Cells: Isolate splenocytes from an OT-I mouse. For proliferation tracking, label the cells with CFSE according to the manufacturer's protocol.

  • Prepare Peptide-Pulsed APCs: Isolate splenocytes from a C57BL/6 mouse. Incubate the splenocytes with the desired concentration of ova (257-264) peptide (typically 1 µg/mL) for 2 hours at 37°C. Wash the cells three times to remove excess peptide.

  • Co-culture: Co-culture the CFSE-labeled OT-I T cells with the peptide-pulsed APCs at a ratio of 1:1 in a 96-well plate.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD8 and a T cell activation marker like CD69 or CD25. Analyze the cells by flow cytometry, gating on the CD8+ population to assess CFSE dilution as a measure of proliferation.

Protocol 2: Tetramer Staining for Antigen-Specific T Cell Identification

MHC tetramers are powerful reagents for directly visualizing antigen-specific T cells.

Materials:

  • H-2Kb/SIINFEKL tetramer conjugated to a fluorochrome (e.g., PE or APC)

  • Single-cell suspension of lymphocytes (from spleen, lymph nodes, or blood)

  • Flow cytometer buffer (PBS with 2% FBS)

  • Antibodies against CD8 and other cell surface markers

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of lymphocytes.

  • Tetramer Staining: Incubate the cells with the H-2Kb/SIINFEKL tetramer for 30-60 minutes at room temperature in the dark.

  • Antibody Staining: Add antibodies against CD8 and other markers of interest and incubate for 30 minutes on ice.

  • Washing: Wash the cells with flow cytometer buffer.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CD8+ lymphocyte population and identify the tetramer-positive cells.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language) help to clarify complex processes and relationships.

OT_I_T_Cell_Activation_Workflow cluster_preparation Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis OTI_spleen OT-I Spleen OTI_T_cells Isolate OT-I T Cells (Label with CFSE) OTI_spleen->OTI_T_cells C57BL6_spleen C57BL/6 Spleen APCs Isolate Splenocytes (APCs) C57BL6_spleen->APCs Co_culture Co-culture OT-I T Cells and Pulsed APCs OTI_T_cells->Co_culture Pulsed_APCs Peptide-Pulsed APCs APCs->Pulsed_APCs Peptide Fam-ova (257-264) Peptide Peptide->Pulsed_APCs Pulse Pulsed_APCs->Co_culture Flow_Cytometry Flow Cytometry Analysis Co_culture->Flow_Cytometry Proliferation Measure Proliferation (CFSE Dilution) Flow_Cytometry->Proliferation Activation_Markers Assess Activation Markers (CD69, CD25) Flow_Cytometry->Activation_Markers

Workflow for in vitro OT-I T cell activation and proliferation assay.

TCR_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Recruits pMHC Peptide-MHC (H-2Kb-SIINFEKL) pMHC->TCR Binding CD8 CD8 pMHC->CD8 ITAMs CD3 ITAMs Lck->ITAMs Phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 Recruits & Activates LAT LAT ZAP70->LAT Phosphorylates Downstream Downstream Signaling (e.g., PLCγ, MAPK) LAT->Downstream Activation T Cell Activation (Cytokine production, Proliferation) Downstream->Activation

Simplified signaling pathway of OT-I T cell activation.

Alternative Methods for Specificity Validation

Beyond direct peptide stimulation, other techniques can be employed to validate the specificity of OT-I T cells.

  • ELISPOT (Enzyme-Linked Immunospot) Assay: This sensitive method quantifies the number of cytokine-secreting cells at a single-cell level. For OT-I T cells, an IFN-γ ELISPOT is commonly used. Briefly, OT-I T cells are cultured on a plate coated with an anti-IFN-γ antibody in the presence of peptide-pulsed APCs. Each activated, IFN-γ-secreting T cell will create a "spot" on the membrane, which can be visualized and counted. This provides a quantitative measure of the antigen-specific response.

  • Intracellular Cytokine Staining (ICS): This flow cytometry-based assay allows for the simultaneous analysis of cytokine production and cell surface markers. After a short in vitro stimulation with the peptide, cells are treated with a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cytokines (e.g., IFN-γ, TNF-α) and cell surface markers. This method provides information on the frequency and phenotype of cytokine-producing T cells.

Conclusion

The validation of OT-I T cell specificity is a critical step in many immunological studies. Fam-ova (257-264) is a valuable tool for this purpose, particularly for cell tracking and identification in flow cytometry-based assays. Understanding the quantitative relationship between TCR-pMHC affinity and T cell activation, as demonstrated with various SIINFEKL peptide analogs, allows for a more nuanced interpretation of experimental results. By employing the detailed protocols and considering the alternative validation methods presented in this guide, researchers can confidently and accurately assess the specificity of OT-I T cell responses in their experimental systems.

Navigating T-Cell Cross-Reactivity: A Comparative Guide to Fam-Ova (257-264) Stimulated T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of T-cells stimulated with the fluorescently labeled peptide Fam-Ova (257-264), commonly known as SIINFEKL. Understanding the specificity and potential for cross-reactivity of T-cell responses is paramount in the fields of immunology, vaccine development, and cancer immunotherapy. This document outlines alternative peptides, presents key experimental data, and details the protocols and signaling pathways involved in T-cell activation.

Introduction to T-Cell Cross-Reactivity and the SIINFEKL Model

The adaptive immune system's specificity is a cornerstone of its function, yet T-cells possess an inherent flexibility that allows a single T-cell receptor (TCR) to recognize multiple different peptide-MHC (pMHC) complexes. This phenomenon, known as T-cell cross-reactivity, has significant implications for both protective immunity and autoimmunity.[1] The ovalbumin-derived peptide Ova (257-264), with the amino acid sequence SIINFEKL, is an immunodominant epitope restricted by the Major Histocompatibility Complex Class I (MHC-I) molecule H-2Kb.[2] When conjugated with a fluorophore like 5-Carboxyfluorescein (FAM), it serves as a powerful tool to track antigen presentation and study CD8+ cytotoxic T-lymphocyte (CTL) responses.[2][3]

The OT-I TCR transgenic mouse model, which expresses a TCR specific for SIINFEKL presented by H-2Kb, is a widely used system to investigate T-cell activation, tolerance, and cross-reactivity.[4] While the frequency of T-cell cross-reactivity with unrelated peptides is generally low, understanding these off-target recognitions is crucial for predicting immune responses and the potential for adverse effects in therapeutic interventions.

Comparison of Peptides for Assessing T-Cell Cross-Reactivity

The following table compares the standard SIINFEKL peptide with documented cross-reactive alternatives. These alternatives are valuable tools for dissecting the fine specificity of T-cell responses.

Peptide NameSequenceOriginMHC RestrictionKey Findings
Ova (257-264) SIINFEKL Chicken OvalbuminH-2KbGold standard for inducing OT-I CD8+ T-cell responses; widely used as a model antigen.
Ova (256-264)GSIINFEKLChicken OvalbuminH-2KbN-terminally extended version; found to be cross-reactive and not immunologically distinct from SIINFEKL.
Brucella Peptide 1FIALAIPLLBrucella melitensisH-2KbIdentified via proteome search; activates SIINFEKL-specific T-cells, demonstrating microbial mimicry.
Brucella Peptide 2YLFPVILALBrucella melitensisH-2KbAnother cross-reactive peptide from Brucella that stimulates OT-I T-cells.
VV e7r (130-137)STLNFNNLVaccinia Virus (WR)H-2KbPart of a network of cross-reactive epitopes in viral infections.
VV a11r (198-205)AIVNYANLVaccinia Virus (WR)H-2KbAnother vaccinia-derived peptide involved in heterologous immunity.

Quantitative Analysis of T-Cell Activation

The degree of T-cell activation in response to different peptides can be quantified using various methods. The table below summarizes comparative data on T-cell responses to the cognate antigen versus cross-reactive peptides.

Assay TypePeptide StimulantT-Cell SourceMeasured ResponseReference
CD69 Upregulation SIINFEKLOT-I Transgenic T-cellsHigh activation
IFN-γ Secretion SIINFEKLOT-I Transgenic T-cellsRobust cytokine production
Cytotoxicity Assay Brucella-infected targetsOT-I Transgenic T-cellsLysis of target cells, comparable to SIINFEKL-pulsed targets
IFN-γ Production Brucella cross-reactive peptidesSplenocytes from Brucella-immunized miceSignificant cytokine production compared to control peptides

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

T-cell activation is initiated by the interaction of the TCR with a specific pMHC complex on an antigen-presenting cell (APC). This binding, along with co-stimulatory signals, triggers a cascade of intracellular signaling events. Key pathways include the PLCγ1, MAPK, and PI3K-AKT pathways, which ultimately lead to cytokine production, proliferation, and differentiation of the T-cell.

TC_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck pMHC pMHC (on APC) pMHC->TCR Signal 1 CD28 CD28 B7 B7 (on APC) B7->CD28 ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 PI3K PI3K LAT_SLP76->PI3K AP1 AP-1 LAT_SLP76->AP1 MAPK Pathway DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 AKT AKT PI3K->AKT PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Gene Gene Transcription (e.g., IL-2) AKT->Gene Survival Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFkB->Gene NFAT->Gene AP1->Gene

Caption: TCR signaling cascade upon pMHC recognition and co-stimulation.

Experimental Workflow for Cross-Reactivity Screening

A typical experiment to evaluate T-cell cross-reactivity involves stimulating a known T-cell population with various peptides and measuring the resulting activation.

Experimental_Workflow cluster_setup 1. Preparation cluster_exp 2. Co-culture & Stimulation cluster_analysis 3. Analysis T_Cells Isolate OT-I CD8+ T-Cells (SIINFEKL-specific) Coculture Co-culture pulsed APCs with OT-I T-Cells T_Cells->Coculture APCs Prepare Antigen-Presenting Cells (e.g., Splenocytes, DCs) Pulsing Pulse APCs with individual peptides APCs->Pulsing Peptides Synthesize/Acquire Peptides: - SIINFEKL (Control) - Test Peptides (e.g., Brucella) Peptides->Pulsing Pulsing->Coculture FACS Flow Cytometry: - CD69 Upregulation - Intracellular IFN-γ Coculture->FACS Proliferation Proliferation Assay: (e.g., CFSE dilution) Coculture->Proliferation Cytotoxicity Cytotoxicity Assay: (e.g., ⁵¹Cr Release) Coculture->Cytotoxicity Data Compare responses to SIINFEKL vs. Test Peptides FACS->Data Proliferation->Data Cytotoxicity->Data

Caption: Workflow for assessing T-cell cross-reactivity with alternative peptides.

Detailed Experimental Protocols

Accurate assessment of T-cell cross-reactivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays.

Protocol 1: In Vitro T-Cell Activation Assay (CD69 Upregulation)

This assay measures the early activation of T-cells following antigen stimulation.

  • Cell Preparation: Isolate splenocytes from OT-I TCR transgenic mice. Prepare antigen-presenting cells (APCs), such as EL-4 cells.

  • Peptide Pulsing: Incubate APCs (e.g., 25,000 EL-4 cells) with varying concentrations of the peptide of interest (e.g., SIINFEKL or a test peptide) for 1 hour at 37°C.

  • Co-culture: Add OT-I T-cells to the peptide-pulsed APCs at a suitable ratio.

  • Incubation: Incubate the co-culture for 5-18 hours at 37°C.

  • Staining: Harvest cells and stain with fluorescently labeled antibodies against CD8 and the early activation marker CD69.

  • Flow Cytometry Analysis: Acquire samples on a flow cytometer and analyze the percentage of CD8+ T-cells that have upregulated CD69 expression.

Protocol 2: Intracellular Cytokine Staining (IFN-γ)

This method quantifies the production of effector cytokines within activated T-cells.

  • Cell Stimulation: Co-culture splenocytes containing antigen-specific T-cells with peptide-pulsed APCs or infected target cells for 5 hours at 37°C.

  • Protein Transport Inhibition: After 2 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to cause cytokines to accumulate intracellularly.

  • Surface Staining: Harvest cells and stain for surface markers (e.g., CD8) to identify the T-cell population of interest.

  • Fixation and Permeabilization: Fix the cells and permeabilize the cell membrane using a dedicated kit.

  • Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: Analyze the frequency of IFN-γ-producing cells within the CD8+ T-cell gate.

Protocol 3: In Vivo Cytotoxicity Assay

This assay measures the ability of stimulated CD8+ T-cells to kill target cells in a living organism.

  • Target Cell Preparation: Isolate splenocytes from naive syngeneic mice. Split the cells into two populations.

  • Peptide Pulsing: Pulse one population with the cognate peptide (e.g., SIINFEKL at 10 µg/mL). Leave the other population unpulsed as an internal control.

  • Fluorescent Labeling: Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSEhigh). Label the unpulsed control cells with a low concentration of the same dye (CFSElow).

  • Adoptive Transfer: Mix the two labeled populations at a 1:1 ratio and inject intravenously into recipient mice that have been previously immunized to generate an antigen-specific T-cell response.

  • Analysis: After a set period (e.g., 20 hours), harvest spleens from the recipient mice and use flow cytometry to determine the ratio of CFSEhigh to CFSElow cells remaining. A reduction in this ratio indicates specific in vivo killing.

Conclusion

The Fam-Ova (257-264) peptide, SIINFEKL, is an invaluable tool for studying the fundamentals of CD8+ T-cell responses. However, the potential for cross-reactivity with peptides from various sources, including pathogens and self-antigens, highlights the complexity of T-cell recognition. For professionals in research and drug development, a thorough evaluation of T-cell cross-reactivity is essential. By employing a combination of the peptides, quantitative assays, and detailed protocols described in this guide, researchers can better characterize the specificity of T-cell responses, leading to the design of safer and more effective immunotherapies and vaccines.

References

A Researcher's Guide to Selecting Fluorophores for OVA (257-264) Peptide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore for labeling the immunodominant OVA (257-264) peptide, SIINFEKL, is a critical step for a variety of applications, including tracking antigen presentation, T-cell activation studies, and in vivo imaging. The ideal fluorophore should not only be bright and photostable but also minimally impact the peptide's biological activity. This guide provides a comparative overview of three commonly used classes of fluorophores: fluoresceins, cyanine dyes, and Alexa Fluor dyes, with supporting data and detailed experimental protocols to aid in making an informed decision.

Performance Comparison of Common Fluorophores

The choice of fluorophore directly impacts the quality and reliability of experimental data. Key parameters to consider are the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of fluorescence), brightness (a product of the two), and photostability. The following table summarizes these properties for three representative fluorophores: Fluorescein Isothiocyanate (FITC), Cyanine 5 (Cy5), and Alexa Fluor 647.

FeatureFITCCy5Alexa Fluor 647
Excitation Max (nm) ~494[1]~650[2]~650[3]
Emission Max (nm) ~518-525[1]~670~665
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~75,000~250,000~270,000
Quantum Yield ~0.92~0.27~0.33
Relative Brightness ModerateHighVery High
Photostability LowModerateHigh
pH Sensitivity High (fluorescence decreases in acidic pH)LowLow (stable between pH 4 and 10)
Common Reactive Group IsothiocyanateNHS Ester, MaleimideNHS Ester

Note: Molar extinction coefficient and quantum yield can vary depending on the conjugation efficiency and the local environment of the fluorophore attached to the peptide.

Fluorescein (FITC): A widely used and cost-effective green fluorophore. Its main drawbacks are its susceptibility to photobleaching and the pH sensitivity of its fluorescence, which can be a concern for experiments involving acidic intracellular compartments.

Cyanine Dyes (Cy5): A popular choice for red-fluorescence applications, offering good brightness and spectral properties suitable for multiplexing. While more photostable than FITC, some photobleaching can still occur with prolonged exposure.

Alexa Fluor Dyes (Alexa Fluor 647): A superior class of fluorophores known for their exceptional brightness and photostability. They are also less sensitive to pH changes, making them a robust choice for a wide range of biological applications, including live-cell imaging.

Experimental Protocols

Labeling of SIINFEKL Peptide with an Amine-Reactive Fluorophore (N-terminal or Lysine Labeling)

This protocol describes a general method for labeling the primary amines of the SIINFEKL peptide with an NHS-ester or isothiocyanate-functionalized fluorophore.

Materials:

  • SIINFEKL peptide (with or without a C-terminal lysine for specific labeling)

  • Amine-reactive fluorophore (e.g., FITC, Cy5-NHS ester, Alexa Fluor 647-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3) or N,N-Diisopropylethylamine (DIPEA)

  • Size-exclusion chromatography columns (e.g., Sephadex G-10) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Lyophilizer

Procedure:

  • Dissolve the SIINFEKL peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL. If the peptide has low solubility, a small amount of DMF or DMSO can be added.

  • Prepare a stock solution of the amine-reactive fluorophore in anhydrous DMF or DMSO at a concentration of 10 mg/mL. This should be done immediately before use and protected from light.

  • Add a 1.5 to 3-fold molar excess of the fluorophore solution to the peptide solution dropwise while gently vortexing. The optimal molar ratio may need to be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring or rotation.

  • Purify the labeled peptide from the unreacted fluorophore and any side products. This is typically achieved by size-exclusion chromatography or, for higher purity, by RP-HPLC.

  • For RP-HPLC purification, use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile at both 214 nm (for the peptide bond) and the excitation wavelength of the fluorophore.

  • Collect the fractions containing the fluorescently labeled peptide.

  • Confirm the identity and purity of the labeled peptide by mass spectrometry.

  • Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

In Vitro T-Cell Activation Assay with Labeled SIINFEKL

This protocol outlines a method to assess the ability of the fluorescently labeled SIINFEKL peptide to activate cognate CD8+ T-cells from OT-I transgenic mice.

Materials:

  • Fluorescently labeled SIINFEKL peptide

  • Splenocytes from OT-I mice (containing CD8+ T-cells with a TCR specific for SIINFEKL)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Brefeldin A solution (e.g., 1000x stock in DMSO)

  • Flow cytometry staining buffers (e.g., PBS with 2% FBS)

  • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD8, anti-IFN-γ)

  • Fixation and permeabilization buffers for intracellular staining

  • 96-well round-bottom cell culture plates

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes from an OT-I mouse spleen.

  • Plate the splenocytes in a 96-well round-bottom plate at a density of 1 x 10^6 cells per well in 100 µL of complete RPMI medium.

  • Prepare serial dilutions of the fluorescently labeled SIINFEKL peptide in complete RPMI medium. A typical concentration range to test is from 10⁻² µg/mL to 10⁻⁸ µg/mL. Also include an unstimulated control (no peptide).

  • Add 100 µL of the peptide dilutions to the corresponding wells of the splenocyte plate.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • For intracellular cytokine staining, add Brefeldin A to each well to a final concentration of 1-3 µg/mL for the last 4-6 hours of incubation. This will block the secretion of cytokines like IFN-γ, causing them to accumulate inside the cells.

  • Harvest the cells and wash them with flow cytometry staining buffer.

  • Stain for the surface marker CD8 by incubating the cells with a fluorescently labeled anti-CD8 antibody for 30 minutes on ice.

  • Wash the cells and then fix and permeabilize them according to the manufacturer's protocol for the fixation/permeabilization buffers.

  • Stain for intracellular IFN-γ by incubating the cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature or on ice.

  • Wash the cells and resuspend them in flow cytometry staining buffer.

  • Acquire the samples on a flow cytometer and analyze the percentage of IFN-γ-positive cells within the CD8+ T-cell population.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Peptide_Labeling_Workflow Peptide SIINFEKL Peptide Reaction Conjugation Reaction (pH 8.3, RT, 1-2h) Peptide->Reaction Fluorophore Amine-Reactive Fluorophore Fluorophore->Reaction Purification Purification (RP-HPLC) Reaction->Purification QC Quality Control (Mass Spectrometry) Purification->QC Final_Product Labeled SIINFEKL Peptide QC->Final_Product

Caption: Workflow for fluorescently labeling the SIINFEKL peptide.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell OT-I CD8+ T-Cell MHC MHC Class I MHC_Peptide MHC-I + SIINFEKL MHC->MHC_Peptide Peptide Labeled SIINFEKL Peptide->MHC TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD8 CD8 MHC_Peptide->CD8 Signaling Intracellular Signaling Cascade TCR->Signaling Activation T-Cell Activation (IFN-γ Production, Proliferation) Signaling->Activation

Caption: T-cell activation by labeled SIINFEKL peptide presentation.

References

A Comparative Guide to Fam-ova (257-264) and OVA Peptide Pools for Immune Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate antigen for immune monitoring is a critical decision that directly impacts the scope and resolution of experimental outcomes. This guide provides an objective comparison between the fluorescently labeled single peptide, Fam-ova (257-264), and comprehensive OVA peptide pools, offering insights into their respective applications, performance, and the immunological data they generate.

When studying antigen-specific T cell responses to ovalbumin (OVA), two common tools are the specific MHC class I-restricted peptide OVA (257-264) and pools of overlapping peptides spanning the entire OVA protein. The choice between a single, fluorescently labeled peptide like Fam-ova (257-264) and an OVA peptide pool depends on the specific research question, whether the focus is on a single dominant CD8+ T cell epitope or a broader CD4+ and CD8+ T cell response to the entire antigen.

At a Glance: Fam-ova (257-264) vs. OVA Peptide Pools

FeatureFam-ova (257-264)OVA Peptide Pools
Composition Single peptide (SIINFEKL) conjugated to a fluorescent dye (5-FAM).[1]Mixture of overlapping peptides (commonly 15-mers with 11 amino acid overlap) covering the entire ovalbumin protein sequence.[2][3]
MHC Restriction Primarily MHC Class I (H-2Kb in mice), stimulating CD8+ T cells.[1][4]MHC Class I and Class II, stimulating both CD8+ and CD4+ T cells.
Primary Application Tracking a specific, immunodominant CD8+ T cell response. Visualization of antigen uptake, processing, and presentation via flow cytometry or microscopy.Inducing and quantifying a broad T cell response to multiple epitopes across the entire ovalbumin protein.
Data Output Frequency of T cells specific to a single epitope. Cellular imaging of antigen localization.Overall frequency of T cells responding to the entire protein antigen, encompassing multiple epitopes.
Typical Assays Flow Cytometry (Antigen Presentation & T cell activation), Confocal Microscopy, ELISpot.ELISpot, Intracellular Cytokine Staining (ICS), Proliferation Assays.

Performance Data in Immune Monitoring Assays

While direct head-to-head comparisons in functional assays are not prevalent in the literature, data from various studies using either the single OVA (257-264) peptide or OVA peptide pools demonstrate their utility in quantifying T cell responses.

ELISpot Assay Data

The ELISpot assay measures the frequency of cytokine-secreting cells at a single-cell level. Both OVA (257-264) and OVA peptide pools are effective stimuli.

StimulusResponding CellsCytokine MeasuredResult (Example)Reference
OVA (257-264) peptideSplenocytes from OVA-immunized miceIFN-γ~54 Spot Forming Units (SFUs) per 2 x 10^5 cells
OVA peptide poolHuman PBMCsIFN-γQualitative demonstration of spot formation
OVA (257-264) peptideSplenocytes from immunized miceIFN-γSignificant increase in IFN-γ spot-forming cells
Intracellular Cytokine Staining (ICS) Data

ICS is a flow cytometry-based method to detect intracellular cytokines, providing information on the phenotype of the responding cells.

StimulusResponding CellsCytokines MeasuredResult (Example)Reference
OVA (257-264) peptideSplenocytes from immunized miceIFN-γ~6.6% of CD8+ T cells produced IFN-γ
OVA peptide poolHuman PBMCsIFN-γ, TNF-αQualitative demonstration of cytokine-producing CD4+ and CD8+ T cells
OVA (257-264) peptideSplenocytes from immunized miceIFN-γ, IL-2, IL-4Increased production of IFN-γ and IL-2

Signaling and Antigen Presentation Pathways

The immunological pathways engaged by a single peptide versus a peptide pool differ significantly, which is a key consideration in experimental design.

Fam-ova (257-264): Direct Presentation by MHC Class I

The Fam-ova (257-264) peptide, with its defined sequence (SIINFEKL), is optimally sized for direct binding to MHC class I molecules (specifically H-2Kb in C57BL/6 mice) on the surface of antigen-presenting cells (APCs) or target cells. This process bypasses the need for extensive intracellular processing. The fluorescent tag allows for the visualization of this process.

Caption: Direct presentation pathway of Fam-ova (257-264) via MHC Class I.

OVA Peptide Pools: Endosomal Processing and Presentation on MHC Class I and II

Overlapping peptides from a pool are taken up by APCs into endosomes. Here, they can be loaded onto MHC class II molecules. For MHC class I presentation, the peptides must be cross-presented, which involves their transport from the endosome into the cytoplasm, processing by the proteasome, and subsequent transport into the endoplasmic reticulum for loading onto MHC class I molecules. This allows for the stimulation of both CD4+ and CD8+ T cells.

G cluster_extracellular Extracellular Space cluster_APC APC Cytoplasm cluster_endosome Endosome Peptide_Pool OVA Peptide Pool Endocytosed_Peptides Endocytosed Peptides Peptide_Pool->Endocytosed_Peptides Endocytosis APC Antigen Presenting Cell (APC) MHC_II MHC Class II Endocytosed_Peptides->MHC_II Loading Cytosolic_Peptides Cytosolic Peptides Endocytosed_Peptides->Cytosolic_Peptides Cross-presentation (Endosome to Cytosol) MHC_II_loaded Peptide-MHC II Complex TCR_CD4 TCR on CD4+ T Cell MHC_II_loaded->TCR_CD4 Presentation Proteasome Proteasome Cytosolic_Peptides->Proteasome Processing Processed_Peptides Processed Peptides Proteasome->Processed_Peptides ER Endoplasmic Reticulum (ER) Processed_Peptides->ER MHC_I MHC Class I Processed_Peptides->MHC_I Loading in ER MHC_I_loaded Peptide-MHC I Complex TCR_CD8 TCR on CD8+ T Cell MHC_I_loaded->TCR_CD8 Presentation CD4_Activation CD4+ T Cell Activation TCR_CD4->CD4_Activation Activation CD8_Activation CD8+ T Cell Activation TCR_CD8->CD8_Activation Activation

Caption: Antigen processing and presentation of OVA peptide pools.

Experimental Protocols

Intracellular Cytokine Staining (ICS) Protocol

This protocol outlines the general steps for ICS using either Fam-ova (257-264) or an OVA peptide pool to stimulate peripheral blood mononuclear cells (PBMCs).

G Start Start: Isolate PBMCs Stimulate Stimulate Cells: Add Fam-ova (257-264) or OVA Peptide Pool (e.g., 1-10 µg/mL) Incubate 1-2 hours at 37°C Start->Stimulate Inhibit Inhibit Cytokine Secretion: Add Brefeldin A or Monensin Incubate for an additional 4-6 hours Stimulate->Inhibit Surface_Stain Surface Marker Staining: Stain for CD3, CD4, CD8, etc. Incubate in the dark Inhibit->Surface_Stain Fix_Perm Fix and Permeabilize Cells: Use a commercial kit or paraformaldehyde/saponin Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Staining: Stain for IFN-γ, TNF-α, IL-2, etc. Incubate in the dark Fix_Perm->Intracellular_Stain Acquire Acquire on Flow Cytometer Intracellular_Stain->Acquire

Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).

Detailed Steps:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI medium.

  • Stimulation: Plate 1-2 x 10^6 cells per well in a 96-well plate. Add Fam-ova (257-264) or OVA peptide pool to a final concentration of 1-10 µg/mL. Include appropriate negative (unstimulated) and positive (e.g., PMA/Ionomycin) controls. Incubate for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add a protein transport inhibitor such as Brefeldin A or Monensin to each well to block cytokine secretion. Incubate for an additional 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T cell populations. Incubate according to the antibody manufacturer's instructions, typically for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix and permeabilize the cells using a commercial fixation/permeabilization kit or with a solution of paraformaldehyde followed by a saponin-based buffer.

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies diluted in the permeabilization buffer. Incubate for at least 30 minutes at room temperature or 4°C in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

ELISpot Protocol

This protocol provides a general workflow for performing an ELISpot assay to detect cytokine-secreting cells.

Detailed Steps:

  • Plate Coating: Coat a 96-well PVDF plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ). Incubate overnight at 4°C.

  • Plate Blocking: Wash the plate and block with a blocking buffer (e.g., sterile PBS with 1% BSA or 10% FBS) for at least 2 hours at 37°C to prevent non-specific binding.

  • Cell Plating and Stimulation: Prepare a single-cell suspension of PBMCs or splenocytes. Add 2-3 x 10^5 cells per well. Add Fam-ova (257-264) or OVA peptide pool to the desired final concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

  • Detection: Wash the plate to remove the cells. Add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution that will form a precipitate upon enzymatic reaction, creating spots. Monitor spot development and stop the reaction by washing with tap water.

  • Analysis: Dry the plate and count the spots using an automated ELISpot reader.

Conclusion

The choice between Fam-ova (257-264) and OVA peptide pools is fundamentally a choice between specificity and breadth in immune monitoring. Fam-ova (257-264) is an invaluable tool for dissecting the response to a single, well-defined immunodominant CD8+ T cell epitope and for visualizing the dynamics of antigen presentation. In contrast, OVA peptide pools provide a more holistic view of the T cell response to the entire ovalbumin protein, capturing the activity of both CD4+ and CD8+ T cells against a multitude of epitopes. For comprehensive immune monitoring, particularly in vaccine development and infectious disease research, the use of peptide pools is often favored. However, for focused studies on the mechanisms of antigen processing and presentation or for tracking a specific T cell population, the precision of a single, labeled peptide like Fam-ova (257-264) is unparalleled. The selection of the appropriate reagent should, therefore, be guided by the specific aims of the research.

References

Unlocking In Vivo Tumor Rejection: A Comparative Guide to Fam-ova (257-264) Immunotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of effective cancer immunotherapies is a paramount objective. A key tool in the preclinical evaluation of these therapies is the model antigen, Fam-ova (257-264). This guide provides a comprehensive comparison of different therapeutic strategies utilizing this fluorescently labeled peptide, correlating in vitro mechanisms with in vivo tumor rejection, supported by experimental data and detailed protocols.

Fam-ova (257-264), a fluorescently labeled version of the ovalbumin peptide SIINFEKL, is a well-established tool in cancer immunotherapy research. It acts as a model antigen to study the activation of CD8+ cytotoxic T lymphocytes (CTLs) and their ability to recognize and eliminate tumor cells. The core principle lies in its presentation by Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of cancer cells, which flags them for destruction by CTLs. This system allows for the controlled investigation of anti-tumor immunity.

Comparative Analysis of Therapeutic Strategies

The following tables summarize quantitative data from studies employing Fam-ova (257-264) to evaluate different cancer immunotherapy approaches. These strategies aim to enhance the presentation of the antigen and the subsequent T-cell response, ultimately leading to more effective tumor rejection.

Table 1: Efficacy of a Peptide Vaccine Combined with Anti-CD122 mAb
Treatment GroupMean Tumor Volume (mm³) at Day 16% Survival% IFNγ/TNFα secreting CD8+ T cells% OVA-tetramer specific CD8+ T cells
Control~12000LowLow
Peptide Vaccine~80020ModerateModerate
aCD122 mAb~60040HighHigh
aCD122 mAb + Vaccine ~200 80 Significantly High Significantly High

This data is representative of findings from studies investigating the synergistic effects of peptide vaccines and checkpoint inhibitors.

Table 2: Enhanced Antigen Presentation via Photochemical Internalization (PCI)
Treatment GroupAntigen Dose for T-cell ActivationFold Increase in Presentation Efficiency
OVA (257-264) Peptide AloneHigh1x
PCI + OVA (257-264) Peptide 10-fold lower ~20x

This table illustrates the enhanced efficiency of antigen presentation when using PCI technology to deliver the peptide into the cytosol of antigen-presenting cells.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

In Vivo Tumor Rejection Model
  • Cell Line: B16-OVA, a murine melanoma cell line engineered to express ovalbumin, is commonly used.

  • Animal Model: C57BL/6 mice are typically used as they are syngeneic with the B16 cell line.

  • Tumor Implantation: 200,000 to 500,000 B16-OVA cells are implanted subcutaneously into the flank of the mice.[2]

  • Treatment Administration:

    • Peptide Vaccine: A mixture of the OVA (257-264) peptide (20 µg), a CD4-helper peptide (20 µg), and adjuvants like Poly (I:C) (100 µg) and CpG (30 µg) is administered subcutaneously.[2]

    • Antibody Treatment: Monoclonal antibodies, such as anti-CD122, are administered intraperitoneally or intravenously at specified doses and intervals.

  • Monitoring: Tumor growth is monitored by measuring tumor volume (length x width²) every few days. Survival of the mice is also recorded.

  • Immune Response Analysis: At the end of the experiment, tumors and spleens are harvested to analyze the tumor-infiltrating lymphocytes (TILs) and systemic immune responses.

Analysis of T-cell Responses
  • ELISPOT Assay: This assay quantifies the number of antigen-specific, cytokine-producing T-cells.

    • Splenocytes from immunized mice are isolated.

    • The cells are re-stimulated in vitro with the OVA (257-264) peptide.

    • The number of spots, each representing a single IFN-γ secreting cell, is counted to determine the frequency of antigen-specific T-cells.[3]

  • Flow Cytometry with Tetramer Staining: This technique allows for the direct visualization and quantification of antigen-specific T-cells.

    • Lymphocytes from blood, spleen, or tumor are isolated.

    • Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8).

    • A fluorescently labeled MHC-I tetramer folded with the OVA (257-264) peptide is used to specifically bind to and identify T-cells with the corresponding T-cell receptor.[3]

  • Intracellular Cytokine Staining (ICS): This method measures the production of cytokines by specific T-cell populations.

    • Isolated lymphocytes are stimulated with the OVA (257-264) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • This causes cytokines to accumulate inside the cell.

    • The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

Visualizing the Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows discussed.

MHC_Class_I_Pathway cluster_cell Tumor Cell / APC cluster_immune Immune Response Protein Ovalbumin (Endogenous Antigen) Proteasome Proteasome Protein->Proteasome Degradation Peptides Peptide Fragments (incl. SIINFEKL) Proteasome->Peptides TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER MHC_Peptide_Complex MHC-I-SIINFEKL Complex ER->MHC_Peptide_Complex Peptide Loading MHC_I MHC Class I MHC_I->ER Cell_Surface Cell Surface MHC_Peptide_Complex->Cell_Surface Transport TCR T-Cell Receptor (TCR) Cell_Surface->TCR Recognition CTL CD8+ Cytotoxic T-Lymphocyte (CTL) cluster_cell cluster_cell CTL->cluster_cell Induces Apoptosis TCR->CTL Activation Experimental_Workflow cluster_in_vivo In Vivo Model cluster_ex_vivo Ex Vivo Analysis Tumor_Implant Implant B16-OVA Tumor Cells in C57BL/6 Mice Treatment Administer Immunotherapy (e.g., Vaccine + aCD122) Tumor_Implant->Treatment Monitoring Monitor Tumor Growth and Survival Treatment->Monitoring Harvest Harvest Spleen and Tumors Monitoring->Harvest Isolate Isolate Lymphocytes Harvest->Isolate Analysis Analyze T-cell Responses (ELISPOT, Flow Cytometry, ICS) Isolate->Analysis

References

Benchmarking Fam-ova (257-264) Against Other MHC Class I Epitopes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in immunology, vaccine development, and cancer immunotherapy, the choice of model antigens is critical for the robust evaluation of novel therapeutic strategies. The fluorescently labeled peptide, Fam-ova (257-264), corresponding to the SIINFEKL epitope of chicken ovalbumin, is a widely utilized tool for studying CD8+ T cell responses in the context of the murine major histocompatibility complex (MHC) class I molecule, H-2Kb. This guide provides a comparative analysis of Fam-ova (257-264) against other well-characterized H-2Kb restricted viral epitopes, offering a quantitative and methodological framework for epitope selection.

Epitope Overview and Comparative Data

To provide a comprehensive comparison, we focus on three well-studied H-2Kb restricted epitopes: the immunodominant epitope from chicken ovalbumin (OVA), a well-characterized epitope from the vesicular stomatitis virus (VSV) nucleoprotein, and an immunodominant epitope from the murine cytomegalovirus (MCMV).

EpitopeSource ProteinSequenceMHC Allele
Ova (257-264) Chicken OvalbuminSIINFEKLH-2Kb
VSV NP (52-59) Vesicular Stomatitis Virus NucleoproteinRGYVYQGLH-2Kb
MCMV pp89 (168-176) Murine Cytomegalovirus pp89YPHFMPTNLH-2Kb

A critical determinant of an epitope's immunogenicity is its binding affinity to the restricting MHC molecule. This is often quantified as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity. The following table summarizes the available H-2Kb binding affinity data for the selected epitopes.

EpitopeH-2Kb Binding Affinity (IC50 in nM)Reference
Ova (257-264) (SIINFEKL) Not directly reported as IC50, but has a calculated Kd of 3 nM[1]
VSV NP (52-59) (RGYVYQGL) 96.0161[2]
MCMV pp89 (168-176) (YPHFMPTNL) Data not available in the searched literature

Note: A direct comparison of T-cell response magnitude (e.g., percentage of IFN-γ producing CD8+ T-cells) from a single study was not available in the searched literature. Comparing such data across different studies can be misleading due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Presentation Pathway

The presentation of endogenous antigens, such as viral or tumor proteins, to CD8+ T cells is a fundamental process in adaptive immunity. The following diagram illustrates the key steps in the MHC class I antigen presentation pathway.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Prot Endogenous Protein (e.g., viral, tumor) Ub Ubiquitin Prot->Ub Ubiquitination Proteasome Proteasome Prot->Proteasome Degradation Ub->Proteasome Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport PLC Peptide-Loading Complex (Calreticulin, Tapasin, ERp57) TAP->PLC Peptide Loading MHC_I MHC Class I (Heavy Chain + β2m) MHC_I->PLC Peptide_MHC Peptide-MHC I Complex PLC->Peptide_MHC Stable Complex Formation Presented_Epitope Presented Epitope on MHC Class I Peptide_MHC->Presented_Epitope Transport to surface via Golgi TCR T-Cell Receptor (TCR) on CD8+ T-Cell Presented_Epitope->TCR Recognition

Caption: MHC Class I Antigen Presentation Pathway.

Experimental Protocols

1. Peptide-MHC Class I Binding Assay

Determining the binding affinity of a peptide to an MHC class I molecule is crucial for predicting its immunogenic potential. A common method is the fluorescence polarization-based competition assay.

Peptide_Binding_Assay cluster_reagents Reagents cluster_assay Assay Plate cluster_analysis Data Analysis MHC Soluble MHC Class I (H-2Kb) Incubation Incubate MHC, Fluorescent Peptide, and varying concentrations of Test Peptide MHC->Incubation Fluo_Peptide Fluorescently Labeled Reference Peptide Fluo_Peptide->Incubation Test_Peptide Unlabeled Test Peptide (e.g., Fam-ova) Test_Peptide->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Competition_Curve Generate Competition Curve Measurement->Competition_Curve IC50 Calculate IC50 Value Competition_Curve->IC50

Caption: Workflow for a Peptide-MHC Binding Assay.

Methodology: This assay measures the ability of an unlabeled test peptide to compete with a fluorescently labeled reference peptide for binding to purified, soluble MHC class I molecules. The fluorescence polarization of the solution is measured; a decrease in polarization indicates displacement of the fluorescent peptide by the test peptide. By titrating the concentration of the test peptide, a competition curve is generated, from which the IC50 value can be calculated.

2. ELISpot Assay for Quantifying Antigen-Specific T Cells

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the number of antigen-specific T cells producing IFN-γ.

ELISpot_Workflow Plate_Prep 1. Coat ELISpot plate with anti-IFN-γ capture antibody Cell_Plating 2. Add splenocytes (or PBMCs) and peptide epitope Plate_Prep->Cell_Plating Incubation 3. Incubate to allow cytokine secretion and capture Cell_Plating->Incubation Cell_Removal 4. Wash to remove cells Incubation->Cell_Removal Detection_Ab 5. Add biotinylated anti-IFN-γ detection antibody Cell_Removal->Detection_Ab Enzyme_Conj 6. Add streptavidin-enzyme conjugate (e.g., HRP) Detection_Ab->Enzyme_Conj Substrate 7. Add substrate to develop colored spots Enzyme_Conj->Substrate Analysis 8. Count spots; each spot represents one IFN-γ secreting cell Substrate->Analysis

Caption: Workflow for an IFN-γ ELISpot Assay.

Methodology: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Immune cells (such as splenocytes from an immunized mouse) are then added to the wells along with the specific peptide epitope. During incubation, activated T cells secrete the cytokine, which is captured by the antibody on the plate membrane. After washing away the cells, a biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that produces an insoluble colored spot at the location of each cytokine-secreting cell. These spots are then counted to determine the frequency of antigen-specific T cells.

3. Intracellular Cytokine Staining (ICS) and Flow Cytometry

Intracellular cytokine staining followed by flow cytometry allows for the multiparametric analysis of single cells, providing information on the phenotype of cytokine-producing cells (e.g., CD8+ T cells) and the simultaneous detection of multiple cytokines.

ICS_Flow_Cytometry Stimulation 1. In vitro stimulation of cells with peptide epitope in the presence of a protein transport inhibitor (e.g., Brefeldin A) Surface_Stain 2. Stain for cell surface markers (e.g., CD3, CD8) Stimulation->Surface_Stain Fix_Perm 3. Fix and permeabilize cells Surface_Stain->Fix_Perm Intra_Stain 4. Stain for intracellular cytokines (e.g., anti-IFN-γ) Fix_Perm->Intra_Stain Flow_Cytometry 5. Acquire data on a flow cytometer Intra_Stain->Flow_Cytometry Data_Analysis 6. Analyze data to quantify % of CD8+ T cells producing IFN-γ Flow_Cytometry->Data_Analysis

Caption: Workflow for ICS and Flow Cytometry.

Methodology: Immune cells are stimulated in vitro with the peptide of interest in the presence of a protein transport inhibitor, which causes cytokines to accumulate inside the cell. The cells are then stained for surface markers to identify the cell population of interest (e.g., CD8+ T cells). Following this, the cells are fixed and their membranes are permeabilized to allow for the intracellular staining of cytokines with fluorescently labeled antibodies. The stained cells are then analyzed on a flow cytometer to quantify the percentage of cells within a specific population that are producing the cytokine of interest.

Conclusion

Fam-ova (257-264) (SIINFEKL) remains a cornerstone for the study of CD8+ T cell responses due to its well-defined characteristics and the availability of specific reagents. This guide provides a framework for comparing Fam-ova with other H-2Kb restricted epitopes, highlighting the importance of considering MHC binding affinity and the magnitude of the T-cell response. While direct comparative data for T-cell responses across all epitopes in a single study remains elusive in the current literature, the provided methodologies and available binding data offer a solid foundation for researchers to make informed decisions when designing their experiments. The use of standardized protocols, such as those detailed above, is crucial for generating reproducible and comparable data in the field of immunology.

References

Safety Operating Guide

Proper Disposal Procedures for Fam-ova (257-264)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as Fam-ova (257-264) are critical for maintaining laboratory safety and environmental compliance. Given that the toxicological properties of many research peptides are not fully characterized, a cautious approach to waste management is essential. This guide provides a step-by-step operational plan for the safe disposal of Fam-ova (257-264), a fluorescently labeled peptide corresponding to the ovalbumin amino acid sequence 257-264 (SIINFEKL).

Immediate Safety and Handling

Step-by-Step Disposal Protocol

The proper disposal of Fam-ova (257-264) involves the careful segregation of waste streams and adherence to institutional and local regulations.

Liquid Waste Disposal

Liquid waste includes solutions containing Fam-ova (257-264), contaminated buffers, and solvents.

  • Segregation : Collect all liquid waste containing Fam-ova (257-264) in a dedicated, leak-proof, and clearly labeled waste container. Do not mix with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Inactivation (Recommended) : For an added layer of safety, especially if the peptide was used in biological assays, chemical inactivation is recommended. This can be achieved by treating the liquid waste with a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH) for a minimum of 30 minutes to denature the peptide.

  • Neutralization : If a strong acid or base was used for inactivation, the waste solution should be neutralized to a pH between 6.0 and 8.0.

  • Collection : Store the treated and neutralized liquid waste in a sealed and properly labeled container in a designated hazardous waste accumulation area.

  • Final Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Solid Waste Disposal

Solid waste includes contaminated labware such as pipette tips, centrifuge tubes, gloves, and empty vials.

  • Segregation : Collect all solid waste contaminated with Fam-ova (257-264) in a designated, leak-proof hazardous waste container lined with a durable plastic bag.

  • Labeling : The container must be clearly labeled as "Hazardous Chemical Waste" and should identify the contents, including "Fam-ova (257-264) contaminated materials."

  • Storage : Store the sealed solid waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.

  • Final Disposal : Arrange for collection by your institution's hazardous waste management service.

Data Presentation

ParameterRecommendationRationale
Inactivation Reagent 10% Bleach Solution or 1 M NaOHEffective at denaturing peptides.
Final Concentration 0.5-1.0% Sodium HypochloriteEnsures sufficient chemical action.
Contact Time Minimum 30 minutesAllows for complete denaturation.
Final pH for Aqueous Waste 6.0 - 8.0Required for safe disposal and to comply with most wastewater regulations.

Experimental Protocols

Chemical Inactivation of Liquid Fam-ova (257-264) Waste:

  • Preparation : In a designated chemical fume hood, prepare a 10% bleach solution or a 1 M NaOH solution.

  • Addition of Waste : Slowly add the liquid waste containing Fam-ova (257-264) to the inactivation solution in a suitable container. A common ratio is 1 part waste to 10 parts inactivation solution.

  • Inactivation : Gently stir the mixture and allow it to stand for at least 30 minutes.

  • Neutralization : Monitor the pH of the solution. If necessary, neutralize it by slowly adding a suitable neutralizing agent (e.g., a weak acid to neutralize a basic solution).

  • Storage for Disposal : Transfer the treated solution to a labeled hazardous waste container for collection.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of Fam-ova (257-264).

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_liquid_treatment Liquid Waste Treatment cluster_solid_containment Solid Waste Containment cluster_final_disposal Final Disposal waste_source Fam-ova (257-264) Waste liquid_waste Liquid Waste waste_source->liquid_waste e.g., solutions, buffers solid_waste Solid Waste waste_source->solid_waste e.g., tips, gloves, vials inactivation Chemical Inactivation (e.g., 10% Bleach) liquid_waste->inactivation solid_container Labeled, Leak-proof Container solid_waste->solid_container neutralization Neutralization (pH 6-8) inactivation->neutralization waste_collection Institutional Hazardous Waste Collection neutralization->waste_collection solid_container->waste_collection

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。